N,N-Diisopropyl-3-methoxyaniline
Description
BenchChem offers high-quality N,N-Diisopropyl-3-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diisopropyl-3-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N,N-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14(11(3)4)12-7-6-8-13(9-12)15-5/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFATYDKHXGDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC(=CC=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565103 | |
| Record name | 3-Methoxy-N,N-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7000-87-5 | |
| Record name | 3-Methoxy-N,N-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N-Diisopropyl-3-methoxyaniline
Introduction
N,N-dialkylated anilines are a prevalent structural motif in a vast array of functional molecules, from pharmaceuticals and agrochemicals to dyes and materials for organic electronics.[1] The nature and substitution pattern of the alkyl groups on the nitrogen atom, as well as the substituents on the aromatic ring, allow for the fine-tuning of the molecule's steric and electronic properties. This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific derivative, N,N-Diisopropyl-3-methoxyaniline, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
This document moves beyond a simple recitation of procedural steps, delving into the causality behind experimental choices to provide a self-validating and robust synthetic protocol. We will explore the primary synthetic strategies, focusing on the most efficient and widely adopted methodology, and provide a detailed, step-by-step guide grounded in established chemical principles.
Strategic Overview of Synthetic Approaches
The synthesis of N,N-dialkylated anilines, such as N,N-Diisopropyl-3-methoxyaniline, can be approached via two principal pathways: direct N-alkylation and reductive amination.
-
Direct N-Alkylation: This classical SN2 approach involves the reaction of the parent aniline (3-methoxyaniline) with an alkylating agent, in this case, an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). While seemingly straightforward, this method is often plagued by a lack of selectivity. The primary amine is nucleophilic, but the resulting secondary amine (N-isopropyl-3-methoxyaniline) is often even more nucleophilic, leading to facile over-alkylation and the formation of the desired tertiary amine alongside significant amounts of the secondary amine and potentially even quaternary ammonium salts. Controlling the stoichiometry and reaction conditions to achieve selective di-alkylation can be challenging.
-
Reductive Amination: This powerful and highly versatile method has become the preferred route for the synthesis of a wide range of secondary and tertiary amines.[2] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate in situ, which is then reduced in the same pot to the corresponding amine.[3][4] For the synthesis of N,N-Diisopropyl-3-methoxyaniline, this translates to the reaction of 3-methoxyaniline with acetone, followed by reduction. This one-pot procedure is highly efficient and generally avoids the issue of over-alkylation that can complicate direct alkylation methods.[5]
Given its superior selectivity, higher yields, and milder reaction conditions, this guide will focus on the reductive amination pathway as the recommended protocol.
Recommended Synthetic Protocol: Reductive Amination
This section details the synthesis of N,N-Diisopropyl-3-methoxyaniline from 3-methoxyaniline and acetone via a one-pot reductive amination procedure.
Principle and Mechanism
The reaction proceeds in two key stages within the same reaction vessel:
-
Imine Formation: The nucleophilic amino group of 3-methoxyaniline attacks the electrophilic carbonyl carbon of acetone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. A series of proton transfers and the elimination of a water molecule result in the formation of an intermediate imine (a Schiff base).
-
Reduction: A reducing agent, specifically chosen for its ability to reduce the C=N double bond of the imine without reducing the starting ketone, is then used to deliver a hydride to the imine carbon. A subsequent protonation step yields the secondary amine, N-isopropyl-3-methoxyaniline. This secondary amine can then react with a second molecule of acetone to form an iminium ion, which is then reduced to the final tertiary amine product, N,N-Diisopropyl-3-methoxyaniline. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive than reagents like sodium borohydride (NaBH₄) and will not significantly reduce the acetone.[2][6]
Reaction Mechanism
Caption: Mechanism of N,N-diisopropylation via reductive amination.
Experimental Procedure
Disclaimer: This procedure is intended for qualified researchers and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 g | 0.0812 | Can be a pale yellow to brown liquid.[7][8] |
| Acetone | C₃H₆O | 58.08 | 28.3 g (35.9 mL) | 0.487 | Reagent grade, used as reactant and solvent. |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 7.65 g | 0.122 | Highly Toxic! Handle with extreme care. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~2 mL | - | Used as a catalyst to maintain slightly acidic pH. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | For extraction. |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - | For washing. |
| Brine | - | - | 50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | For drying. |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (10.0 g, 0.0812 mol).
-
Addition of Acetone: Add acetone (35.9 mL, 0.487 mol). The large excess of acetone serves as both a reactant and a solvent, driving the imine/iminium formation equilibria forward.
-
Acid Catalyst: Add glacial acetic acid (~2 mL) to the mixture. The solution should be stirred at room temperature. The pH should be weakly acidic (around 5-6) to facilitate imine formation without significant protonation of the aniline starting material.
-
Addition of Reducing Agent: In a separate beaker, carefully weigh sodium cyanoborohydride (7.65 g, 0.122 mol). Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Add the NaBH₃CN to the reaction mixture in portions over 15-20 minutes to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the 3-methoxyaniline starting material.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the acetic acid and destroy any remaining reducing agent. Perform this step in a well-ventilated fume hood as gas evolution may occur.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N,N-Diisopropyl-3-methoxyaniline.
Purification and Characterization
The crude product obtained after rotary evaporation will likely contain minor impurities. Purification is essential to obtain the product in high purity (≥96%).[9]
-
Vacuum Distillation: Given that many N,N-dialkylanilines are liquids or low-melting solids, vacuum distillation is an effective method for purification on a larger scale. The boiling point of the related N,N-diisopropylaniline is reported as 95-96 °C at 11 mmHg, which can serve as a useful reference point.[10][11]
-
Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography is a suitable alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely provide good separation.
After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic signals for the isopropyl groups, the methoxy group, and the aromatic protons.
-
Infrared (IR) Spectroscopy: This can be used to confirm the absence of the N-H stretch from the starting material and the presence of C-N and aromatic C-H stretches.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (207.31 g/mol ).[9]
Safety and Handling
Trustworthiness in chemical synthesis is intrinsically linked to a rigorous safety culture. All manipulations should be conducted by trained personnel in a controlled laboratory environment.
-
3-Methoxyaniline (Starting Material): This compound is toxic upon ingestion, inhalation, or skin contact.[7] It may cause irritation and potential long-term health effects.
-
Sodium Cyanoborohydride (Reducing Agent): This reagent is highly toxic . It is fatal if swallowed or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle with extreme caution in a fume hood, wearing appropriate gloves and eye protection.
-
Acetone and Dichloromethane (Solvents): These are flammable and volatile organic solvents. Avoid inhalation of vapors and ensure there are no ignition sources nearby.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of N,N-Diisopropyl-3-methoxyaniline is most reliably and efficiently achieved through a one-pot reductive amination of 3-methoxyaniline with acetone using a mild reducing agent like sodium cyanoborohydride. This method offers high selectivity, avoids the common pitfalls of direct alkylation, and proceeds under mild conditions. Careful adherence to the detailed protocol and stringent safety precautions are paramount for the successful and safe execution of this synthesis. The final product should be purified and its structure and purity confirmed by standard analytical methods. This guide provides the necessary framework for researchers to confidently produce this valuable chemical intermediate for further application in their scientific endeavors.
References
-
Zhang, B., Erb, F. R., Vasilopoulos, A., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(49), 26540-26544. [Link][12]
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Sukornick, B. (1960). α,α,α-TRICHLOROACETANILIDE. Organic Syntheses, 40, 103. [Link]
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Azam, F., & Adler, M. J. (2020). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses, 97, 304-323. [Link]
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Zhang, B., Erb, F. R., Vasilopoulos, A., et al. (2023). General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. PubMed. [Link][13]
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Reductive aminations of ketones with aniline. ResearchGate. [Link][14]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link][5]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][2]
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Touchette, K. M. (2006). Reductive Amination Reaction. OpenBU. [Link][15]
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Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link][3]
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ChemSynthesis. (n.d.). 3-methoxyaniline. CAS 536-90-3. [Link][8]
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Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link][4]
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- 15. DSpace [open.bu.edu]
An In-depth Technical Guide on the Reaction Mechanism of N,N-Diisopropyl-3-methoxyaniline with Electrophiles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisopropyl-3-methoxyaniline is a highly activated aromatic system due to the presence of two potent electron-donating groups: a diisopropylamino and a methoxy substituent. This guide provides a comprehensive analysis of the reaction mechanisms of this compound with various electrophiles. We will delve into the interplay of electronic and steric effects that govern the regioselectivity of electrophilic aromatic substitution, supported by mechanistic diagrams, experimental protocols, and data from authoritative sources. This document is intended to serve as a valuable resource for synthetic chemists and drug development professionals seeking to leverage the unique reactivity of this scaffold.
Introduction: Electronic and Steric Landscape of N,N-Diisopropyl-3-methoxyaniline
N,N-Diisopropyl-3-methoxyaniline is an aniline derivative with two activating groups positioned meta to each other. Understanding the individual and combined influence of these groups is paramount to predicting its reactivity in electrophilic aromatic substitution (EAS) reactions.
-
The N,N-Diisopropylamino Group: This is a powerful activating group, significantly more so than a methoxy group. The nitrogen atom's lone pair of electrons is readily delocalized into the aromatic ring through resonance, greatly increasing the nucleophilicity of the ring. This group is ortho-, para-directing. However, the two bulky isopropyl groups create substantial steric hindrance at the adjacent ortho positions (C2 and C6).
-
The Methoxy Group: The methoxy group is also an activating, ortho-, para-directing substituent. It donates electron density to the ring via resonance from one of the oxygen's lone pairs. Its steric footprint is considerably smaller than that of the diisopropylamino group.
The synergy of these two groups makes the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic attack. The primary question for any EAS reaction is one of regioselectivity: which position on the ring will the incoming electrophile attack?
Caption: Key features of the substituents on N,N-Diisopropyl-3-methoxyaniline.
General Mechanistic Principles and Regioselectivity
The directing effects of both the diisopropylamino and methoxy groups converge on positions 2, 4, and 6 of the aromatic ring.
-
Position 2: Ortho to both groups.
-
Position 4: Para to the diisopropylamino group and ortho to the methoxy group.
-
Position 6: Ortho to the diisopropylamino group and para to the methoxy group.
While all three positions are electronically activated, the steric bulk of the diisopropylamino group severely disfavors electrophilic attack at the ortho positions (C2 and C6). Consequently, the electrophile is predominantly directed to the C4 position, which is para to the sterically demanding yet powerfully activating diisopropylamino group. This makes the regiochemical outcome of these reactions highly predictable.
Caption: Regioselectivity in electrophilic substitution of N,N-Diisopropyl-3-methoxyaniline.
Specific Electrophilic Substitution Reactions
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.
-
Electrophilic Attack: The electron-rich N,N-Diisopropyl-3-methoxyaniline attacks the Vilsmeier reagent, predominantly at the C4 position, to form a resonance-stabilized arenium ion intermediate.
-
Rearomatization: A base (such as the chloride ion or another DMF molecule) removes the proton from the C4 position, restoring the aromaticity of the ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, 4-(diisopropylamino)-2-methoxybenzaldehyde.
This reaction is highly efficient, with studies reporting excellent yields. For instance, a yield of 96% has been documented for the formylation of N,N-diisopropyl-3-methoxyaniline.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Cool a solution of N,N-dimethylformamide (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add a solution of N,N-Diisopropyl-3-methoxyaniline (1.0 equivalent) in the same solvent to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a stirred mixture of ice and aqueous sodium acetate.
-
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(diisopropylamino)-2-methoxybenzaldehyde.
Bromination
Halogenation, such as bromination, is a classic electrophilic aromatic substitution. Due to the high activation of the substrate, mild brominating agents are sufficient.
Mechanism: The mechanism follows the general pattern of electrophilic aromatic substitution. A source of electrophilic bromine, such as N-bromosuccinimide (NBS), is used. The N,N-Diisopropyl-3-methoxyaniline attacks the bromine atom, leading to the formation of the arenium ion intermediate, which then loses a proton to yield the brominated product, primarily 4-bromo-N,N-diisopropyl-3-methoxyaniline.
Quantitative Data Summary
| Electrophilic Reaction | Electrophile | Major Product | Reported Yield | Reference |
| Vilsmeier-Haack | Chloroiminium ion | 4-(diisopropylamino)-2-methoxybenzaldehyde | 96% | |
| Bromination | Br⁺ (from NBS) | 4-bromo-N,N-diisopropyl-3-methoxyaniline | High | General Knowledge |
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An In-Depth Technical Guide to the Physicochemical Properties of N,N-Diisopropyl-3-methoxyaniline
Introduction
N,N-Diisopropyl-3-methoxyaniline is a substituted aromatic amine with potential applications in organic synthesis, materials science, and pharmaceutical development. As a derivative of 3-methoxyaniline (m-anisidine), its properties are influenced by the electron-donating methoxy group and the sterically bulky diisopropylamino group. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N,N-Diisopropyl-3-methoxyaniline. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its parent compound, 3-methoxyaniline, and established principles of physical organic chemistry to provide a scientifically grounded estimation of its characteristics. This approach allows for a robust understanding of its expected behavior in various experimental settings.
Molecular Structure and Physicochemical Properties
The molecular structure of N,N-Diisopropyl-3-methoxyaniline consists of a benzene ring substituted with a methoxy group at the meta position relative to a diisopropylamino group. The presence of two isopropyl groups on the nitrogen atom introduces significant steric hindrance around the amino group, which in turn influences its reactivity and physical properties.
Caption: Chemical structure of N,N-Diisopropyl-3-methoxyaniline.
The table below summarizes the key physicochemical properties of N,N-Diisopropyl-3-methoxyaniline, with comparisons to its parent compound, 3-methoxyaniline, where available.
| Property | N,N-Diisopropyl-3-methoxyaniline | 3-Methoxyaniline (m-Anisidine) | Rationale for Predicted Values |
| CAS Number | 7000-87-5[1][2][3] | 536-90-3[4][5] | - |
| Molecular Formula | C₁₃H₂₁NO[1][2] | C₇H₉NO[4][5] | - |
| Molecular Weight | 207.31 g/mol [1][2] | 123.15 g/mol [4][5] | - |
| Appearance | Predicted: Colorless to pale yellow liquid | Pale yellow oily liquid[4][5][6] | Alkylation is unlikely to significantly alter the chromophore. |
| Melting Point | Predicted: < 0 °C | < 0 °C[5][7] | The bulky, non-planar isopropyl groups are expected to disrupt crystal packing, likely lowering the melting point further. |
| Boiling Point | Predicted: > 251 °C | 251 °C[5][6][7] | The significant increase in molecular weight and van der Waals forces due to the isopropyl groups will increase the boiling point. |
| Solubility in Water | Predicted: Very low | <0.1 g/100 mL at 19 °C[4][7] | The addition of two hydrophobic isopropyl groups will significantly decrease water solubility.[8][9] |
| Solubility in Organic Solvents | Predicted: High | Soluble in ethanol, ether, acetone, benzene[5] | The increased nonpolar character will enhance solubility in common organic solvents. |
| pKa (of conjugate acid) | Predicted: ~5-6 | 4.23[4] | The electron-donating effect of the two isopropyl groups will increase the basicity of the nitrogen atom compared to the primary amine of m-anisidine. |
| LogP | 3.3184[1] | 0.93[7][10] | The addition of two isopropyl groups significantly increases the lipophilicity of the molecule. |
Proposed Synthesis
The proposed synthetic workflow would involve the reaction of 3-methoxyaniline with acetone in the presence of a reducing agent.
Caption: Proposed synthetic workflow for N,N-Diisopropyl-3-methoxyaniline.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-methoxyaniline in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added an excess of acetone (at least 2 equivalents).
-
Imine Formation: A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the formation of the enamine/iminium ion intermediate.
-
Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture. This reagent is selective for the reduction of the iminium ion in the presence of the ketone.
-
Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N,N-Diisopropyl-3-methoxyaniline.
Spectroscopic and Analytical Characterization
The structural elucidation of N,N-Diisopropyl-3-methoxyaniline would rely on a combination of spectroscopic techniques.
Caption: Analytical workflow for the characterization of N,N-Diisopropyl-3-methoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the isopropyl groups. The aromatic protons would appear as complex multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a singlet around δ 3.8 ppm. The isopropyl groups would exhibit a septet for the CH proton and a doublet for the twelve methyl protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly shielded. The carbons of the isopropyl groups would also be readily identifiable.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the absence of N-H stretching bands (around 3300-3500 cm⁻¹) that are present in the spectrum of 3-methoxyaniline. Key expected absorptions include:
-
C-H stretching of the aromatic ring and alkyl groups.
-
C=C stretching of the aromatic ring.
-
C-N stretching.
-
C-O stretching of the methoxy group.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 207.31). Fragmentation patterns would likely involve the loss of an isopropyl group.
Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for assessing the purity of N,N-Diisopropyl-3-methoxyaniline. Due to its increased lipophilicity compared to 3-methoxyaniline, it would have a longer retention time on a reverse-phase HPLC column.
Reactivity and Potential Applications
The electronic and steric properties of N,N-Diisopropyl-3-methoxyaniline dictate its reactivity. The diisopropylamino and methoxy groups are both electron-donating, activating the aromatic ring towards electrophilic substitution. However, the bulky diisopropyl groups will sterically hinder reactions at the ortho positions to the amino group.
Potential applications for N,N-Diisopropyl-3-methoxyaniline could be found in areas where substituted anilines are commonly used:
-
Organic Synthesis: As a building block for more complex molecules, particularly in the synthesis of dyes, pigments, and agrochemicals.[5]
-
Pharmaceutical Intermediates: Substituted anilines are common scaffolds in drug discovery.[5]
-
Materials Science: As a monomer or additive in the synthesis of polymers with specific electronic or optical properties.
Conclusion
N,N-Diisopropyl-3-methoxyaniline is a tertiary aromatic amine with physicochemical properties that are a direct consequence of its substitution pattern. While specific experimental data is limited, a comprehensive understanding of its characteristics can be achieved through extrapolation from its parent compound, 3-methoxyaniline, and the application of fundamental chemical principles. The increased steric bulk and electron-donating nature of the diisopropylamino group are expected to significantly influence its basicity, solubility, and reactivity. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 3-Methoxyaniline. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data Interpretation of N,N-Diisopropyl-3-methoxyaniline
This guide provides a comprehensive analysis of the spectroscopic data for N,N-Diisopropyl-3-methoxyaniline, a substituted aniline derivative of interest in drug development and chemical research. As a tertiary amine and an anisole derivative, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document will delve into the principles and practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule.
Molecular Structure and Spectroscopic Overview
N,N-Diisopropyl-3-methoxyaniline possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzene ring substituted with a methoxy group at the meta position relative to a diisopropylamino group. This arrangement influences the electronic environment of the aromatic protons and carbons, leading to predictable patterns in the NMR spectra. The presence of the ether and tertiary amine functionalities will be evident in the IR spectrum, while the overall molecular weight and fragmentation patterns can be determined by mass spectrometry.
Caption: Molecular structure of N,N-Diisopropyl-3-methoxyaniline.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N,N-Diisopropyl-3-methoxyaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical acquisition would involve a 400 MHz or higher field strength spectrometer.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N,N-Diisopropyl-3-methoxyaniline will exhibit distinct signals corresponding to the aromatic, methoxy, and isopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | t | 1H | Ar-H | The aromatic proton at C5 is coupled to two neighboring aromatic protons, resulting in a triplet. |
| ~6.3-6.4 | m | 3H | Ar-H | The remaining three aromatic protons will appear as a complex multiplet in the upfield aromatic region due to the electron-donating effects of the amino and methoxy groups.[1][2] |
| ~3.80 | s | 3H | -OCH₃ | The three protons of the methoxy group are chemically equivalent and have no neighboring protons, thus appearing as a singlet.[3] |
| ~3.65 | sept | 2H | -CH(CH₃)₂ | The two methine protons of the isopropyl groups are each coupled to six equivalent methyl protons, resulting in a septet. |
| ~1.20 | d | 12H | -CH(CH₃)₂ | The twelve methyl protons of the two isopropyl groups are equivalent and are coupled to the single methine proton, appearing as a doublet. |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Configure the spectrometer for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Fourier transform, phase, and baseline correct the spectrum.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in N,N-Diisopropyl-3-methoxyaniline.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Ar-C-O | The aromatic carbon attached to the oxygen of the methoxy group is significantly deshielded. |
| ~150 | Ar-C-N | The aromatic carbon bonded to the nitrogen of the diisopropylamino group is also deshielded. |
| ~129 | Ar-CH | Aromatic CH carbon. |
| ~105 | Ar-CH | Aromatic CH carbon, shielded by the ortho/para directing effects of the substituents. |
| ~100 | Ar-CH | Aromatic CH carbon, shielded by the ortho/para directing effects of the substituents. |
| ~98 | Ar-CH | Aromatic CH carbon, shielded by the ortho/para directing effects of the substituents. |
| ~55 | -OCH₃ | The carbon of the methoxy group appears in the typical range for ether carbons.[3] |
| ~48 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~21 | -CH(CH₃)₂ | The methyl carbons of the isopropyl groups. |
Note: Predicted chemical shifts are based on analogous structures and general principles of ¹³C NMR spectroscopy. The aromatic region may show four distinct signals due to the substitution pattern.[1][4]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Instrument Setup: Place the sample in the IR spectrometer.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.
Interpretation of the IR Spectrum
The IR spectrum of N,N-Diisopropyl-3-methoxyaniline will show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-N amine linkage.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring.[5] |
| ~2970-2850 | Strong | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the isopropyl and methoxy groups. |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch | In-ring carbon-carbon stretching vibrations of the benzene ring.[5] |
| ~1250 and ~1050 | Strong | C-O stretch (Aryl ether) | Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[3][6] |
| ~1335-1250 | Medium-Strong | Aromatic C-N stretch | The C-N stretching vibration for aromatic amines falls in this region.[7] |
Note: As a tertiary amine, there will be no N-H stretching vibrations, which are typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of N,N-Diisopropyl-3-methoxyaniline (C₁₃H₂₁NO, MW = 207.3 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Rationale for Formation |
| 207 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |
| 192 | [M - CH₃]⁺ | Loss of a methyl radical from one of the isopropyl groups. |
| 164 | [M - C₃H₇]⁺ | Loss of a propyl radical, likely through cleavage of the bond between the nitrogen and an isopropyl group. |
| 134 | [M - C₃H₇ - CH₂O]⁺ | Subsequent loss of formaldehyde from the methoxy group. |
A key fragmentation pathway for N-alkyl anilines is the α-cleavage of a C-C bond adjacent to the nitrogen atom.[9]
Caption: A plausible fragmentation pathway for N,N-Diisopropyl-3-methoxyaniline.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of N,N-Diisopropyl-3-methoxyaniline. Each technique offers complementary information that, when synthesized, allows for an unambiguous assignment of the molecule's structure. The principles and methodologies outlined in this guide serve as a valuable resource for researchers and scientists engaged in the characterization of complex organic molecules.
References
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- Supporting Information.
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- Santa Cruz Biotechnology. N,N-Diisopropyl-3-methoxyaniline | CAS 7000-87-5 | SCBT. Accessed January 2, 2026.
- PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Accessed January 2, 2026.
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- Supplementary Inform
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- PubChem. N,N-Diisopropylaniline | C12H19N | CID 61329. Accessed January 2, 2026.
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quantum chemical calculations of N,N-Diisopropyl-3-methoxyaniline
An In-depth Technical Guide to the Quantum Chemical Calculation of N,N-Diisopropyl-3-methoxyaniline
Abstract
N,N-Diisopropyl-3-methoxyaniline is a substituted aniline with potential applications in organic synthesis and materials science. A comprehensive understanding of its electronic structure, reactivity, and spectroscopic properties is crucial for its effective utilization. This technical guide provides a detailed framework for the quantum chemical investigation of N,N-Diisopropyl-3-methoxyaniline using Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in drug development and computational chemistry, offering a blend of theoretical principles and practical, step-by-step protocols. The methodologies outlined herein are designed to be self-validating and are grounded in established computational chemistry practices, ensuring both accuracy and reproducibility.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of numerous pharmaceuticals, dyes, and polymers. The electronic and steric properties of substituents on the aniline ring critically influence the molecule's reactivity, nucleophilicity, and spectroscopic characteristics. N,N-Diisopropyl-3-methoxyaniline presents an interesting case study due to the interplay of the electron-donating methoxy group and the sterically bulky N,N-diisopropyl groups. These features are expected to modulate the electronic environment of the aromatic ring and the nitrogen lone pair, thereby influencing its chemical behavior.
Quantum chemical calculations offer a powerful, non-invasive tool to probe the molecular properties of such compounds at the atomic level. By solving the Schrödinger equation, or an approximation thereof, we can predict a wide range of properties, including:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Electronic Properties: The distribution of electrons, orbital energies (such as HOMO and LUMO), and the resulting electrostatic potential.
-
Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which are invaluable for compound identification.
-
NMR Chemical Shifts: Predicting the 1H and 13C NMR spectra, aiding in structural elucidation.
This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that provides a favorable balance between accuracy and computational cost for molecules of this size.
Theoretical Framework and Method Selection
The choice of computational method and basis set is paramount for obtaining reliable results. This section explains the rationale behind the selected theoretical framework for the analysis of N,N-Diisopropyl-3-methoxyaniline.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike wavefunction-based methods, DFT calculates the electronic energy based on the electron density, which simplifies the calculation significantly. The core of DFT lies in the choice of the exchange-correlation functional, which approximates the complex many-electron interactions.
For organic molecules containing C, H, N, and O, hybrid functionals have shown excellent performance. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the strengths of both Hartree-Fock theory and DFT, providing a good description of molecular geometries and energies.
Basis Sets
A basis set is a set of mathematical functions used to build molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. For a molecule like N,N-Diisopropyl-3-methoxyaniline, a Pople-style basis set such as 6-311++G(d,p) is recommended. Let's break down this nomenclature:
-
6-311: Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.
-
++G: Indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
-
(d,p): Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density, which is crucial for capturing the correct bonding environment.
The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established and reliable level of theory for a wide range of organic molecules.
Solvation Effects
Reactions and spectroscopic measurements are often performed in a solvent. The presence of a solvent can significantly influence the properties of a molecule. To account for this, an implicit solvation model, such as the Polarizable Continuum Model (PCM) , can be employed. PCM models the solvent as a continuous dielectric medium, providing a computationally efficient way to incorporate bulk solvent effects. The choice of solvent in the model should match the experimental conditions.
Computational Workflow
The following workflow outlines the key steps in the quantum chemical analysis of N,N-Diisopropyl-3-methoxyaniline.
Caption: Computational workflow for N,N-Diisopropyl-3-methoxyaniline.
Step-by-Step Experimental Protocol: DFT Calculation
This protocol provides a detailed procedure for performing a geometry optimization and frequency calculation using a computational chemistry software package like Gaussian.
Objective: To find the minimum energy structure of N,N-Diisopropyl-3-methoxyaniline and confirm it is a true minimum on the potential energy surface.
Software: Gaussian 16 or a similar quantum chemistry package.
Level of Theory: B3LYP/6-311++G(d,p)
Step 1: Building the Initial Structure
-
Use a molecular builder (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of N,N-Diisopropyl-3-methoxyaniline.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with the quantum chemistry software (e.g., .gjf for Gaussian).
Step 2: Creating the Input File
-
Create a text file for the calculation input. A typical Gaussian input file would look like this:
-
%nprocshared=8 : Specifies the number of CPU cores to be used.
-
%mem=16GB : Allocates memory for the calculation.
-
%chk=... : Creates a checkpoint file for saving the calculation progress and results.
-
#p B3LYP/6-311++G(d,p) Opt Freq : This is the route section.
-
#p: Requests verbose output.
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
N,N-Diisopropyl-3-methoxyaniline : A descriptive title for the calculation.
-
0 1 : Specifies the molecular charge (0) and spin multiplicity (1 for a closed-shell singlet).
Step 3: Running the Calculation
-
Submit the input file to the quantum chemistry software.
-
Monitor the calculation for convergence. The optimization process involves iteratively adjusting the atomic positions to minimize the total energy.
Step 4: Analyzing the Output
-
Geometry Optimization: Upon successful completion, the output file will contain the optimized Cartesian coordinates. Verify that the optimization has converged by looking for "Stationary point found."
-
Frequency Calculation:
-
Check the output for the vibrational frequencies. A true minimum energy structure will have no imaginary frequencies (displayed as negative values).
-
The presence of one imaginary frequency indicates a transition state.
-
The calculated frequencies can be used to simulate the IR spectrum.
-
Predicted Molecular Properties and Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the calculations described above.
Table 1: Key Geometric Parameters (Predicted)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C-N | ~1.40 Å |
| Caromatic-O | ~1.37 Å | |
| O-Cmethyl | ~1.43 Å | |
| Bond Angles | C-N-C | ~118° |
| Caromatic-O-Cmethyl | ~117° | |
| Dihedral Angle | C-C-N-C | ~30-40° (twist of isopropyl) |
Table 2: Electronic and Thermodynamic Properties (Predicted)
| Property | Value | Unit |
| Energy of HOMO | -5.5 to -6.0 | eV |
| Energy of LUMO | -0.5 to 0.0 | eV |
| HOMO-LUMO Gap | 5.0 to 5.5 | eV |
| Dipole Moment | 1.5 to 2.0 | Debye |
| Gibbs Free Energy | Varies with temperature | Hartrees |
Visualization of Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character). For N,N-Diisopropyl-3-methoxyaniline, the HOMO is expected to be localized on the aniline nitrogen and the aromatic ring.
-
LUMO: Represents the region where an electron is most likely to be accepted (electrophilic character). The LUMO is anticipated to be distributed over the aromatic ring.
Caption: Relationship between frontier molecular orbitals and reactivity.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on N,N-Diisopropyl-3-methoxyaniline. By following the outlined DFT-based protocol, researchers can obtain valuable insights into the geometric, electronic, and spectroscopic properties of this molecule. The predicted data can guide synthetic efforts, help in the interpretation of experimental results, and provide a foundation for further computational studies, such as reaction mechanism elucidation or molecular dynamics simulations. The combination of robust theoretical methods with careful validation against experimental data ensures the generation of high-quality, reliable results that can accelerate research and development in related fields.
References
-
Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]
-
Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. [Link]
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. [Link]
The Solubility of N,N-Diisopropyl-3-methoxyaniline in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of N,N-Diisopropyl-3-methoxyaniline, a key building block in contemporary drug discovery. In the absence of extensive public data, this document focuses on a foundational understanding of the compound's physicochemical properties and their influence on its solubility in various organic solvents. We present a theoretical framework for predicting solubility based on molecular structure, followed by a qualitative assessment in common solvent classes. Crucially, this guide offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data. This includes the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. The methodologies are designed to be self-validating, ensuring the scientific integrity of the results. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of N,N-Diisopropyl-3-methoxyaniline to facilitate seamless process development, from synthesis to formulation.
Introduction: The Significance of N,N-Diisopropyl-3-methoxyaniline in Medicinal Chemistry
N,N-Diisopropyl-3-methoxyaniline is a substituted aniline derivative of increasing importance in medicinal chemistry. Its structural motifs are often incorporated into novel therapeutic agents. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in synthetic chemistry, purification processes such as crystallization, and the formulation of drug candidates.[1] Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing scalable and reproducible synthetic routes. Furthermore, in the context of drug development, solubility is a key determinant of a compound's bioavailability and overall developability.
This guide will provide a detailed exploration of the factors governing the solubility of N,N-Diisopropyl-3-methoxyaniline and equip the reader with the necessary tools to accurately determine this crucial parameter.
Physicochemical Properties of N,N-Diisopropyl-3-methoxyaniline
A foundational understanding of the physicochemical properties of N,N-Diisopropyl-3-methoxyaniline is essential for predicting its solubility behavior.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO | ChemScene[2] |
| Molecular Weight | 207.31 g/mol | ChemScene[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.3184 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
The relatively high LogP value suggests a lipophilic character, indicating a preference for non-polar environments. The TPSA is small, further supporting the compound's tendency towards lower polarity. Notably, the absence of hydrogen bond donors and the presence of two acceptors (the nitrogen and oxygen atoms) will significantly influence its interactions with protic and aprotic solvents.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] For N,N-Diisopropyl-3-methoxyaniline, the key structural features influencing its solubility are:
-
The Aromatic Ring and Methoxy Group: The benzene ring is non-polar and will interact favorably with other aromatic or non-polar solvents through π-π stacking and van der Waals forces. The methoxy group adds a slight polar character.
-
The N,N-Diisopropylamino Group: This tertiary amine is a key feature. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. However, the two bulky isopropyl groups create significant steric hindrance around the nitrogen atom. This steric bulk will likely impede the close approach of solvent molecules, particularly those that are also bulky or that would typically form strong hydrogen bonds.[4][5] This steric hindrance can reduce the solubility in highly ordered solvent structures, like water or alcohols, compared to a less hindered amine.[6]
-
Overall Polarity: The combination of a largely non-polar aromatic core and bulky alkyl groups with a polar methoxy group and a sterically hindered nitrogen atom results in a molecule of low to moderate overall polarity.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility: Expected in non-polar aprotic solvents (e.g., toluene, hexanes) and moderately polar aprotic solvents (e.g., diethyl ether, dichloromethane, tetrahydrofuran). These solvents will effectively solvate the non-polar regions of the molecule.
-
Moderate Solubility: Likely in more polar aprotic solvents such as ethyl acetate and acetone.
-
Low to Very Low Solubility: Predicted in highly polar protic solvents like methanol, ethanol, and water. While the nitrogen and oxygen atoms can act as hydrogen bond acceptors, the large, non-polar surface area and the steric hindrance around the nitrogen will limit favorable interactions with the highly cohesive, hydrogen-bonded network of these solvents.
Qualitative Solubility Assessment
A preliminary qualitative assessment of solubility is a rapid and valuable first step in characterizing a compound. This can be performed using simple dissolution tests.
Experimental Protocol for Qualitative Solubility Testing
-
Preparation: Add approximately 10-20 mg of N,N-Diisopropyl-3-methoxyaniline to a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent.
-
Observation at Room Temperature: Vigorously agitate each tube for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating: If the compound is not soluble at room temperature, gently warm the tube in a water bath and observe any changes in solubility.
-
Classification: Classify the solubility as:
-
Soluble: The solid dissolves completely.
-
Partially Soluble: Some of the solid dissolves, but a solid phase remains.
-
Insoluble: No discernible amount of the solid dissolves.
-
This process provides a quick overview of suitable solvent systems for subsequent quantitative analysis, synthesis, or purification.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10][11] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination.
Detailed Experimental Protocol: Shake-Flask Method
A. Preparation of Saturated Solutions
-
Add an excess amount of solid N,N-Diisopropyl-3-methoxyaniline to several vials (e.g., 20 mL glass scintillation vials with screw caps). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a period sufficient to reach equilibrium, typically 24 to 72 hours.
B. Sample Preparation for Analysis
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
To ensure complete removal of undissolved solid, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter compatible with the organic solvent.
-
Accurately dilute the clear, saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
C. Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise and accurate method for determining the concentration of the dissolved compound.[3][12]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of N,N-Diisopropyl-3-methoxyaniline to find the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of N,N-Diisopropyl-3-methoxyaniline of known concentrations in the same diluent used for the samples.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
D. Calculation of Solubility
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear and organized table.
| Solvent Class | Solvent | IUPAC Name | Solubility at 25 °C (mg/mL) |
| Non-Polar Aprotic | Toluene | Toluene | Experimental Value |
| Hexanes | Hexane | Experimental Value | |
| Polar Aprotic | Dichloromethane | Dichloromethane | Experimental Value |
| Tetrahydrofuran | Tetrahydrofuran | Experimental Value | |
| Ethyl Acetate | Ethyl Acetate | Experimental Value | |
| Acetone | Propan-2-one | Experimental Value | |
| Acetonitrile | Acetonitrile | Experimental Value | |
| Polar Protic | Methanol | Methanol | Experimental Value |
| Ethanol | Ethanol | Experimental Value |
Conclusion
While readily available quantitative solubility data for N,N-Diisopropyl-3-methoxyaniline is limited, a comprehensive understanding of its physicochemical properties allows for a robust theoretical prediction of its solubility profile. The molecule's significant non-polar character, coupled with a sterically hindered hydrogen bond acceptor, suggests a preference for non-polar and moderately polar aprotic solvents. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to confidently and accurately determine the solubility of this important building block in a variety of organic solvents. The application of the rigorous shake-flask method combined with HPLC analysis will yield high-quality, reliable data essential for the advancement of drug discovery and development projects.
References
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [online] Available at: [Link]
-
Slideshare. (n.d.). Qualitative tests of amines. [online] Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [online] Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [online] Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [online] Available at: [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. [online] Available at: [Link]
-
EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [online] Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. [online] Available at: [Link]
-
An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF AMINES. [online] Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [online] Available at: [Link]
-
ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. [online] Available at: [Link]
-
Wikipedia. (n.d.). Amine. [online] Available at: [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [online] Available at: [Link]
-
ResearchGate. (2025). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. [online] Available at: [Link]
-
CityUHK Scholars. (2007). Substituent Effects on the Intermolecular Hydrogen Bonding of Anilines Derivatives with Water. [online] Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [online] Available at: [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [online] Available at: [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. [online] Available at: [Link]
-
PubMed Central. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [online] Available at: [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [online] Available at: [Link]
-
ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [online] Available at: [Link]
-
DOI. (n.d.). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. [online] Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,N-Diisopropyl-3-methoxyaniline
Introduction: Structural Elucidation of a Substituted Aniline
N,N-Diisopropyl-3-methoxyaniline is a substituted aromatic amine with applications in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. For researchers in drug development and process chemistry, unambiguous structural verification is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive elucidation of molecular structure in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of N,N-Diisopropyl-3-methoxyaniline. We will move beyond a simple cataloging of peaks to explore the causal relationships between the molecule's electronic and steric environment and its resulting spectral signature. This document is designed to serve as a practical reference for scientists, enabling not only the identification of this specific compound but also fostering a deeper understanding of spectral interpretation for related substituted aromatic systems.
Molecular Structure and Predicted Spectral Features
To interpret an NMR spectrum, one must first analyze the molecule's structure for symmetry and unique atomic environments. N,N-Diisopropyl-3-methoxyaniline possesses a plane of symmetry only if the substituents are freely rotating and considered in an averaged conformation. However, the specific substitution pattern (meta-disubstituted) removes any higher-order symmetry. Consequently, all four aromatic protons and all six aromatic carbons are chemically non-equivalent and should, in principle, give rise to distinct signals. The two isopropyl groups are equivalent due to rapid rotation around the C1-N bond.
Caption: Molecular structure with systematic numbering for NMR analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic, methoxy, and diisopropyl protons. The chemical shifts are governed by the electronic effects of the methoxy (-OCH₃) and diisopropylamino (-N(iPr)₂) substituents. Both are powerful electron-donating groups through resonance, increasing electron density (shielding) at the ortho and para positions of the aromatic ring.
Chemical Shift Assignments and Rationale
-
Aromatic Region (δ 6.0–7.5 ppm): The four aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. The strong electron-donating nature of the amino and methoxy groups shifts these protons significantly upfield compared to benzene (δ 7.27 ppm). The precise positions are determined by the additive effects of the two groups.
-
H5 (para to -N(iPr)₂): Expected to be the most shielded (furthest upfield) due to the strong +R effect of the nitrogen.
-
H2/H6 (ortho to -N(iPr)₂): Also strongly shielded by the nitrogen's +R effect.
-
H4 (ortho to -OCH₃): Shielded by the +R effect of the oxygen.
-
-
Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is characteristic of an aromatic methoxy group, typically appearing between 3.5 and 4.4 ppm.[1]
-
Isopropyl Protons (δ 1.0–4.0 ppm):
-
Methine (CH) (δ ~3.6 ppm): A single methine environment gives rise to one signal. This proton is coupled to the six methyl protons of its own isopropyl group, theoretically producing a septet (multiplicity of 2nI+1 = 260.5+1 = 7). It is deshielded by the adjacent electronegative nitrogen atom.
-
Methyl (CH₃) (δ ~1.2 ppm): The twelve methyl protons are equivalent and coupled to the single methine proton, resulting in a strong doublet with a typical coupling constant (³J_HH) of approximately 7 Hz. These are in a typical aliphatic region but are influenced by their proximity to the aromatic ring and nitrogen atom.
-
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H5 | ~6.2 - 6.4 | Triplet or dd | 1H | J_ortho, J_meta |
| H2, H4, H6 | ~6.3 - 7.2 | Multiplet | 3H | J_ortho, J_meta, J_para |
| -OCH₃ | ~3.80 | Singlet | 3H | N/A |
| -N-CH -(CH₃)₂ | ~3.65 | Septet | 2H | ~7 Hz |
| -N-CH-(CH₃ )₂ | ~1.18 | Doublet | 12H | ~7 Hz |
Analysis of the ¹³C NMR Spectrum
The ¹³C spectrum provides complementary information, mapping the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the local electronic environment.
Chemical Shift Assignments and Rationale
-
Aromatic Region (δ 100–160 ppm): All six aromatic carbons are unique.
-
C3 (ipso, attached to -OCH₃): This carbon is directly attached to the highly electronegative oxygen and will be significantly deshielded, appearing far downfield (~160 ppm).
-
C1 (ipso, attached to -N(iPr)₂): Also deshielded due to attachment to nitrogen, but typically less so than an oxygen-bearing carbon (~150 ppm).
-
C2, C4, C6 (ortho/para to donating groups): These carbons are shielded by the +R effects of the substituents and will appear upfield relative to benzene (δ 128.5 ppm). Their exact shifts depend on the combined influence from both groups.
-
C5 (meta to both groups): This carbon is least affected by the resonance donation and will appear at a chemical shift closer to that of unsubstituted benzene.
-
-
Aliphatic Region (δ 20–60 ppm):
-
-OCH₃: The methoxy carbon signal is highly characteristic and appears around 55 ppm.[2][3] The specific chemical shift can be influenced by the conformation of the methoxy group relative to the aromatic ring.[2]
-
-N-CH-(CH₃)₂: The methine carbon is deshielded by the attached nitrogen and will appear around 45-50 ppm.
-
-N-CH-(CH₃)₂: The methyl carbons are in a typical aliphatic environment and will be the most upfield signals in the spectrum, appearing around 20-25 ppm.
-
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C3 | ~160.5 | Ipso-C attached to electronegative O |
| C1 | ~150.0 | Ipso-C attached to N |
| C5 | ~129.5 | Aromatic C, para to OMe, meta to N(iPr)₂ |
| C2, C4, C6 | ~100 - 110 | Shielded aromatic C's (ortho/para to EDGs) |
| -OC H₃ | ~55.1 | Characteristic methoxy carbon shift[1] |
| -N-C H-(CH₃)₂ | ~48.0 | Deshielded by adjacent N |
| -N-CH-(C H₃)₂ | ~21.0 | Aliphatic methyl carbon |
Experimental Protocol for High-Fidelity NMR Acquisition
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of N,N-Diisopropyl-3-methoxyaniline on a standard 400 or 500 MHz spectrometer.
Workflow Diagram
Sources
The Interplay of Electronic and Steric Effects in N,N-Diisopropyl-3-methoxyaniline: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the electronic effects of the methoxy and N,N-diisopropylamino substituents in N,N-Diisopropyl-3-methoxyaniline. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the intricate balance between resonance, inductive, and steric influences that dictate the molecule's reactivity and physicochemical properties. We will explore both the theoretical underpinnings of these effects and the practical experimental and computational methodologies used for their characterization. This guide is structured to provide not just a list of facts, but a causal understanding of the molecular behavior of this substituted aniline, grounded in authoritative references and validated protocols.
Introduction: The Nuances of Substituent Effects in Aromatic Amines
The chemical reactivity and biological activity of aromatic compounds are profoundly influenced by the nature and position of substituents on the ring. In the case of anilines, substituents modulate the electron density of the aromatic system and the availability of the nitrogen lone pair, thereby affecting the amine's basicity and its role as a nucleophile. N,N-Diisopropyl-3-methoxyaniline presents a compelling case study where the interplay of two distinct functional groups—a methoxy group at the meta position and a bulky N,N-diisopropylamino group—governs its electronic landscape.
The N,N-diisopropylamino group is a strong electron-donating group (EDG) primarily through the +R (resonance) effect, where the nitrogen lone pair delocalizes into the benzene ring.[1] This is supplemented by a weaker +I (inductive) effect from the alkyl groups.[2] Conversely, the methoxy group is an interesting case of opposing effects: it is electron-donating by resonance (+R effect) but electron-withdrawing by induction (-I effect) due to the high electronegativity of the oxygen atom.[3] The position of these substituents is critical; from the meta position, the resonance effect of the methoxy group is significantly diminished, making its -I effect more pronounced in influencing the amino group.[3][4]
A crucial aspect of the N,N-diisopropylamino group is the significant steric hindrance imparted by the two bulky isopropyl groups. This steric bulk can force the amino group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. This twisting reduces the overlap between the nitrogen lone pair's p-orbital and the π-system of the ring, thereby diminishing its electron-donating +R effect.[5]
This guide will dissect these competing electronic and steric factors to provide a comprehensive understanding of the chemical personality of N,N-Diisopropyl-3-methoxyaniline.
Analysis of Substituent Effects in N,N-Diisopropyl-3-methoxyaniline
To quantify and compare the electronic influence of the substituents, we can utilize Hammett constants (σ). These constants provide an empirical measure of the electron-donating or -withdrawing nature of a substituent.[6]
| Substituent | Position | Hammett Constant (σ) | Effect Type | Primary Influence |
| -OCH₃ | meta | σm = +0.12 | -I > +R | Electron-withdrawing |
| -N(CH₃)₂ | para | σp = -0.83 | +R > +I | Strong Electron-donating |
| -N(CH₃)₂ | meta | σm = -0.15 | +I, weak +R | Electron-donating |
The N,N-Diisopropylamino Group: A Sterically Hindered Donor
The N,N-diisopropylamino group is intrinsically a potent electron-donating group. The nitrogen atom, being less electronegative than oxygen, readily donates its lone pair into the aromatic ring via the +R effect. The two isopropyl groups further contribute a minor electron-donating +I effect. However, the substantial steric bulk of the isopropyl groups can lead to a non-planar geometry of the amino group relative to the benzene ring.[5] This steric hindrance can reduce the resonance effect, thereby decreasing the overall electron-donating capacity of the group compared to less hindered dialkylamino groups like -N(CH₃)₂.
The meta-Methoxy Group: An Inductive Withdrawer
From the meta position, the resonance effect of the methoxy group does not extend to the carbon atom bearing the amino group.[4] Therefore, its primary influence on the amino group is the electron-withdrawing inductive (-I) effect of the electronegative oxygen atom. This -I effect reduces the electron density on the benzene ring and, to a lesser extent, on the nitrogen atom of the amino group, which tends to decrease the basicity of the aniline.
Combined Effects on Basicity
The basicity of N,N-Diisopropyl-3-methoxyaniline is a direct reflection of the availability of the nitrogen lone pair for protonation. The overall effect is a balance between:
-
Electron-Donating Effect of -N(iPr)₂: The +R and +I effects of the diisopropylamino group increase the electron density on the nitrogen, making it more basic.
-
Steric Hindrance: The bulky isopropyl groups can hinder the approach of a proton to the nitrogen lone pair, potentially decreasing basicity. Furthermore, steric inhibition of resonance can reduce the electron-donating ability of the amino group.
-
Electron-Withdrawing Effect of m-OCH₃: The -I effect of the methoxy group from the meta position decreases the electron density on the nitrogen, reducing basicity.
Based on predicted pKa values for related compounds, we can infer the likely basicity. The predicted pKa of N,N-diisopropylaniline is 8.05.[7][8] The presence of the electron-withdrawing meta-methoxy group would be expected to lower this value.
Experimental and Computational Characterization
A comprehensive understanding of the electronic effects in N,N-Diisopropyl-3-methoxyaniline requires a combination of experimental and computational techniques.
Synthesis
While a specific, detailed synthesis for N,N-Diisopropyl-3-methoxyaniline is not widely published, a common route would involve the N-alkylation of 3-methoxyaniline.[9]
Caption: Synthetic pathway for N,N-Diisopropyl-3-methoxyaniline.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei. For N,N-Diisopropyl-3-methoxyaniline, one would expect to see characteristic signals for the aromatic protons, the methoxy group protons, and the isopropyl group protons (a septet for the CH and a doublet for the CH₃). In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons can provide quantitative information about the electron-donating and -withdrawing effects of the substituents.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-N stretching vibrations for the aromatic amine, typically in the 1335-1250 cm⁻¹ region.[10] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine.[10][11] Other expected bands include C-H stretches for the aromatic and alkyl groups, and C-O stretching for the methoxy group.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of N,N-Diisopropyl-3-methoxyaniline is expected to show π → π* transitions characteristic of substituted benzenes. The position and intensity of the absorption maxima are influenced by the substituents. The strong electron-donating amino group generally causes a bathochromic (red) shift of the absorption bands compared to benzene.[12] Solvatochromism studies, where the UV-Vis spectrum is measured in solvents of varying polarity, can provide insights into the change in dipole moment upon electronic excitation.[13][14]
Basicity Determination (pKa)
The pKa of the conjugate acid of N,N-Diisopropyl-3-methoxyaniline is a direct quantitative measure of its basicity. This can be determined experimentally using potentiometric titration.
Protocol for pKa Determination by Potentiometric Titration [15][16]
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (N,N-Diisopropyl-3-methoxyaniline) of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is an issue).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Add the inert salt solution.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration Procedure:
-
Titrate the analyte solution with the standardized strong acid (HCl).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Computational Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic properties of N,N-Diisopropyl-3-methoxyaniline.[17][18]
-
Molecular Geometry Optimization: To determine the preferred conformation, including the pyramidalization at the nitrogen atom and the torsion angle between the amino group and the aromatic ring.[11]
-
Electron Density Distribution: To visualize the electron-rich and electron-poor regions of the molecule through electrostatic potential maps.
-
Molecular Orbital Analysis: To examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are particularly relevant to the molecule's ability to act as an electron donor.
-
Natural Bond Orbital (NBO) Analysis: To quantify the delocalization of the nitrogen lone pair into the aromatic ring and assess the extent of n → π* interactions.[14]
Conclusion
The electronic character of N,N-Diisopropyl-3-methoxyaniline is a result of a delicate balance of competing factors. The N,N-diisopropylamino group acts as a strong, yet sterically hindered, electron donor, while the meta-methoxy group exerts a modest electron-withdrawing inductive effect. The overall electron density at the nitrogen atom, and thus the molecule's basicity and nucleophilicity, is a nuanced outcome of these opposing forces. A thorough understanding, crucial for applications in drug design and materials science, is best achieved through a synergistic approach combining theoretical principles with empirical data from spectroscopic, electrochemical, and computational methods. This guide provides the foundational knowledge and practical frameworks for such an investigation.
References
- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp014413i]
- N,N-DIISOPROPYLANILINE CAS#: 4107-98-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8230238.htm]
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [URL: https://wikieducator.org/Chapter-20:Infrared_spectroscopy(Identifying_Compounds_or_ligands)]
- Infrared Spectroscopy. Illinois State University. [URL: https://www.chem.ilstu.edu/che205/documents/infraredspectroscopy_000.pdf]
- Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Physical Chemistry Research. [URL: http://www.pcronline.ir/article_11068.html]
- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.
- Supporting Information for "A general and efficient iron-catalysed hydrosilylation of imines". ScienceOpen. [URL: https://www.scienceopen.com/document/read?vid=e5d2c1a8-2a2b-4e1b-8b2b-0e5d2c1a82a2]
- A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties. Benchchem. [URL: https://www.benchchem.
- Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group, University of Minnesota. [URL: https://truhlar.chem.umn.edu/docs/732.pdf]
- Hammett equation. Wikipedia. [URL: https://en.wikipedia.
- 2,6-Diisopropylaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Diisopropylaniline]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [URL: https://dergipark.org.
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- N,N-DIISOPROPYLANILINE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8230238_EN.htm]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of N,N-Diisopropyl-3-methoxyaniline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermal stability and decomposition profile of N,N-Diisopropyl-3-methoxyaniline. In the absence of direct, publicly available experimental data for this specific molecule, this document synthesizes information from analogous substituted anilines and methoxy-aromatic compounds to construct a predictive framework for its thermal behavior. It outlines anticipated decomposition pathways, critical temperatures, and potential hazards. Furthermore, this guide presents a comprehensive, best-practice experimental workflow for the rigorous thermal analysis of N,N-Diisopropyl-3-methoxyaniline, enabling researchers to generate robust and reliable safety and stability data. This document is intended to serve as an essential resource for professionals handling this compound in research, development, and manufacturing environments, ensuring a proactive approach to safety and process optimization.
Introduction: The Chemical Landscape of N,N-Diisopropyl-3-methoxyaniline
N,N-Diisopropyl-3-methoxyaniline is a substituted aromatic amine with a molecular structure that presents a unique combination of functional groups influencing its chemical and physical properties. The N,N-diisopropyl groups introduce significant steric bulk around the nitrogen atom, while the methoxy group at the meta position electronically modifies the phenyl ring. Substituted anilines are a critical class of compounds, widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding the thermal stability of such molecules is paramount for safe handling, process development, and ensuring product quality and stability.
Thermal decomposition is a critical consideration, as uncontrolled exothermic events can lead to runaway reactions, presenting significant safety hazards.[2] For N,N-Diisopropyl-3-methoxyaniline, the interplay between the N-alkyl and methoxy substituents is expected to dictate its decomposition onset and mechanism. This guide will therefore dissect the probable contributions of these structural motifs to the overall thermal profile of the molecule.
Anticipated Thermal Behavior and Decomposition Pathways
Due to the absence of specific experimental thermal analysis data for N,N-Diisopropyl-3-methoxyaniline in the reviewed literature, this section presents a predictive assessment based on the known thermal behavior of its structural components: N,N-dialkylanilines and methoxyarenes.
Insights from N,N-Dialkylated Anilines
The thermal decomposition of N,N-dialkylated anilines, such as N,N-dimethylaniline and N,N-diethylaniline, is known to proceed at elevated temperatures, yielding toxic fumes that include nitrogen oxides and aniline.[3][4][5][6] The primary decomposition pathway is anticipated to be the homolytic cleavage of the N-alkyl bonds. In the case of N,N-Diisopropyl-3-methoxyaniline, the isopropyl groups are bulkier than methyl or ethyl groups, which could influence the bond dissociation energy of the C-N bond.
The proposed initial step in the decomposition of the N,N-diisopropylamino moiety is the homolytic cleavage of one of the isopropyl-nitrogen bonds to generate an isopropyl radical and a corresponding anilino radical. This initiation step would be followed by a cascade of radical reactions, including hydrogen abstraction and recombination, leading to a complex mixture of decomposition products.
The Influence of the Methoxy Group
The methoxy group's influence on the thermal stability of the aromatic ring is complex. While electron-donating groups like methoxy can enhance resonance stability, they can also introduce unique decomposition pathways.[7] The pyrolysis of anisole (methoxybenzene) is a well-studied model for the thermal behavior of the methoxyaryl moiety.[2][4][5][8] The principal decomposition pathway for anisole is the homolysis of the O-CH₃ bond, which has a relatively low dissociation energy, to form a phenoxy radical and a methyl radical.[5] This reaction is typically observed at temperatures ranging from 850-1000 K.[9]
For N,N-Diisopropyl-3-methoxyaniline, a similar cleavage of the aryl-OCH₃ bond is a plausible decomposition route. This would lead to the formation of a 3-(N,N-diisopropylamino)phenyl radical and a methyl radical.
Predicted Decomposition Onset and Products
Considering the combined effects of the N,N-diisopropyl and methoxy groups, the onset of thermal decomposition for N,N-Diisopropyl-3-methoxyaniline is likely to be governed by the weakest bond in the molecule. The N-isopropyl C-N bond and the aryl O-CH₃ bond are the most probable candidates for initial cleavage.
Primary Proposed Decomposition Pathways:
-
N-C Bond Cleavage: Homolysis of an N-isopropyl bond to yield an isopropyl radical and a 3-methoxy-N-isopropylanilino radical.
-
O-C Bond Cleavage: Homolysis of the O-methyl bond to yield a methyl radical and a 3-(N,N-diisopropylamino)phenoxy radical.
These initial radical species will then undergo further reactions, leading to a complex mixture of volatile and non-volatile products. Potential decomposition products could include:
-
Propane and propene (from isopropyl radicals)
-
3-Methoxyaniline
-
Aniline
-
Methane (from methyl radicals)
-
Higher molecular weight condensation products and char.
The following diagram illustrates the proposed primary decomposition pathways:
Caption: Proposed primary thermal decomposition pathways for N,N-Diisopropyl-3-methoxyaniline.
A Rigorous Experimental Protocol for Thermal Hazard Assessment
To definitively characterize the thermal stability and decomposition of N,N-Diisopropyl-3-methoxyaniline, a multi-technique approach is essential. The following experimental plan provides a comprehensive and self-validating workflow.
Experimental Workflow Overview
The assessment of thermal stability should follow a logical progression from initial screening to detailed kinetic and runaway reaction analysis.
Caption: A comprehensive workflow for the thermal hazard assessment of N,N-Diisopropyl-3-methoxyaniline.
Step-by-Step Methodologies
3.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and characterize mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of N,N-Diisopropyl-3-methoxyaniline into a suitable TGA pan (e.g., alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.
-
Record the mass loss and its derivative (DTG) as a function of temperature.
-
-
Data Analysis: The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the mass loss curve. The DTG curve will indicate the temperature of the maximum rate of mass loss.
3.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify and quantify the energy changes (endothermic or exothermic) associated with thermal events such as melting, boiling, and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of N,N-Diisopropyl-3-methoxyaniline into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature just beyond the decomposition onset determined by TGA, at a heating rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition). Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).
3.2.3. Accelerating Rate Calorimetry (ARC)
-
Objective: To simulate a worst-case adiabatic runaway reaction to determine the time-temperature-pressure relationship of the decomposition.
-
Instrumentation: An accelerating rate calorimeter.
-
Procedure:
-
Load a known mass of N,N-Diisopropyl-3-methoxyaniline into a suitable ARC bomb (e.g., titanium).
-
Place the bomb in the calorimeter and begin a heat-wait-search (HWS) sequence. The instrument will heat the sample in small steps (e.g., 5 °C) and then hold isothermally to detect any self-heating.
-
Once a self-heating rate above a set threshold (e.g., 0.02 °C/min) is detected, the instrument will switch to an adiabatic mode, where the calorimeter temperature tracks the sample temperature.
-
The experiment continues until the reaction is complete.
-
-
Data Analysis: The data provides the onset temperature of the exothermic reaction under adiabatic conditions, the adiabatic temperature rise (ΔTad), and the maximum pressure and rate of pressure rise. This data is critical for vent sizing and other safety engineering calculations.
Summary of Predicted and Experimental Data
The following table summarizes the anticipated thermal properties based on analogous compounds and provides a template for recording experimental data.
| Parameter | Predicted Value (Based on Analogs) | Experimental Value (To be determined) | Method |
| Decomposition Onset (TGA, N₂) | 200 - 300 °C | TGA | |
| Enthalpy of Decomposition (ΔHd) | -100 to -400 J/g (Exothermic) | DSC | |
| Adiabatic Onset Temperature (ARC) | 150 - 250 °C | ARC | |
| Adiabatic Temperature Rise (ΔTad) | > 100 °C | ARC | |
| Maximum Pressure Rise Rate | To be determined | ARC |
Conclusion and Recommendations
This technical guide has provided a comprehensive, albeit predictive, overview of the thermal stability and decomposition of N,N-Diisopropyl-3-methoxyaniline. The analysis of structurally similar compounds suggests that the primary decomposition pathways involve the cleavage of the N-isopropyl and O-methyl bonds, leading to a complex mixture of products and a significant exothermic release of energy.
It is strongly recommended that any laboratory or manufacturing facility handling this compound undertake the detailed experimental workflow outlined in this guide. The data generated from TGA, DSC, and ARC analyses are essential for a thorough understanding of the thermal hazards and for the implementation of appropriate safety measures. By proactively characterizing the thermal behavior of N,N-Diisopropyl-3-methoxyaniline, researchers and drug development professionals can ensure safe handling, develop robust processes, and maintain the integrity of their materials.
References
-
The Pyrolysis of Anisole (C6H5OCH3) Using a Hyperthermal Nozzle. (n.d.). OSTI.GOV. Retrieved January 2, 2026, from [Link]
-
Wang, D., et al. (2021). Reaction Mechanisms of Anisole Pyrolysis at Different Temperatures: Experimental and Theoretical Studies. Energy & Fuels, 35(11), 9467-9477. [Link]
-
N,N-DIMETHYLANILINE. (n.d.). Inchem.org. Retrieved January 2, 2026, from [Link]
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Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. (2016). ACS Applied Materials & Interfaces, 8(45), 30956-30963. [Link]
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Bretherick's Handbook of Reactive Chemical Hazards. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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Thermal (TG, DTG and DSC) traces for a 1,2-DAX·ANI, b 1,2-DAX·NMA and c... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Bretherick's Handbook of Reactive Chemical Hazards, 7th Edition. (2013). Elsevier. [Link]
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Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.). Federal Register. Retrieved January 2, 2026, from [Link]
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Kinetics of the thermal decomposition of methoxybenzene (anisole). (1989). Journal of Physical Chemistry, 93(2), 664-670. [Link]
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Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024). Organic Chemistry: Current Research, 13(400). [Link]
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Bretherick's Handbook of Reactive Chemical Hazards, 7th Edition, 2-Volume Set. (n.d.). IChemE. Retrieved January 2, 2026, from [Link]
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Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Safety Data Sheet: Aniline-2'3'4'5'6-d5. (2025). Chemdox. Retrieved January 2, 2026, from [Link]
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Handbook of Reactive Chemical Hazards by Leslie Bretherick. (n.d.). PangoBooks. Retrieved January 2, 2026, from [Link]
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N,N-Diethylaniline. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
-
Kinetics of the Thermal Decomposition of Methoxybenzene (Anisole). (2022). LookChem. Retrieved January 2, 2026, from [Link]
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Chemical Properties of N,N-Diethylaniline (CAS 91-66-7). (n.d.). Cheméo. Retrieved January 2, 2026, from [Link]
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Aniline Safety Data Sheet. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]
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Synthesis and thermal decomposition of N,N-dialkoxyamides. (2011). Organic & Biomolecular Chemistry, 9(15), 5484-5491. [Link]
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On the formation of benzonitrile in the thermal decomposition of N-alkylanilines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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N,N-Diethylaniline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Substituted aniline: Significance and symbolism. (2025). Spandidos Publications. Retrieved January 2, 2026, from [Link]
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The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). (1975). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]
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Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (2008). The Journal of Physical Chemistry A, 112(1), 156-164. [Link]
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Methodological & Application
Application Notes & Protocols: N,N-Diisopropyl-3-methoxyaniline for Directed ortho Metalation
Introduction: The Strategic Advantage of Directed ortho Metalation (DoM)
Directed ortho metalation (DoM) represents a paramount strategy in modern synthetic organic chemistry for the regioselective functionalization of aromatic systems.[1] Traditional electrophilic aromatic substitution reactions often yield a mixture of ortho and para isomers, complicating purification and reducing the yield of the desired product.[2] DoM elegantly circumvents this challenge by employing a directing metalation group (DMG) to deliver a strong organolithium base to a specific ortho position, leading to regioselective deprotonation.[2][3] The resulting aryllithium intermediate is then quenched with an electrophile, installing a new substituent exclusively at the targeted site.[2] This methodology provides a powerful and predictable pathway to construct highly substituted aromatic compounds, which are key scaffolds in pharmaceuticals, agrochemicals, and materials science.[4]
N,N-Diisopropyl-3-methoxyaniline: A Superior Substrate for Regiocontrolled Functionalization
Among the vast arsenal of DMGs, aniline derivatives are particularly effective due to the strong coordinating ability of the nitrogen atom.[5] This application note focuses on N,N-Diisopropyl-3-methoxyaniline , a substrate that offers exceptional control and versatility in DoM reactions.
The power of this molecule lies in the synergistic interplay of its two directing groups:
-
The N,N-Diisopropylamino Group: This is a potent DMG. The nitrogen atom's lone pair coordinates strongly to the lithium ion of the organolithium base, positioning it for deprotonation at an adjacent ortho proton.[3] The bulky isopropyl groups provide crucial steric hindrance that prevents nucleophilic attack on the amine itself and can enhance the stability of the resulting aryllithium species.
-
The Methoxy Group: While considered a more moderate DMG compared to the tertiary amine, the methoxy group also directs ortho lithiation.[6] In this substrate, its presence at the meta-position (C3) reinforces the directing effect of the primary amino DMG.
This dual activation leads to a highly favored and predictable site of metalation, as explained below.
Causality of Regioselectivity
The regiochemical outcome of the DoM reaction on N,N-Diisopropyl-3-methoxyaniline is dictated by the established hierarchy of DMGs and the electronic effects on proton acidity. The tertiary amine is a significantly stronger director than the methoxy group.[6][7] Therefore, metalation will occur ortho to the diisopropylamino group at either the C2 or C6 position. The C2 proton is rendered more acidic due to the cumulative inductive electron-withdrawing effect of both the adjacent amino group and the methoxy group at C3. Consequently, deprotonation occurs almost exclusively at the C2 position.
Caption: Mechanism of Directed ortho Metalation (DoM).
Experimental Protocols
A. General Protocol for Directed ortho Metalation and Electrophilic Quench
This protocol provides a self-validating system for the reliable functionalization of N,N-Diisopropyl-3-methoxyaniline. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.
Materials and Equipment:
-
N,N-Diisopropyl-3-methoxyaniline (MW: 207.31 g/mol ) [8]* Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes/cyclohexane
-
Electrophile of choice (e.g., trimethylsilyl chloride, N,N-dimethylformamide, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and purification solvents (e.g., ethyl acetate, hexanes)
-
Schlenk line or glovebox for inert atmosphere
-
Oven-dried glassware
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Caption: General experimental workflow for Directed ortho Metalation.
Step-by-Step Methodology:
-
Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with N,N-Diisopropyl-3-methoxyaniline (1.0 eq). Add anhydrous THF (approx. 0.1 M concentration) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Add s-BuLi (1.1-1.2 eq) dropwise to the stirred solution over 10-15 minutes. The solution may change color (typically to yellow or orange), indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Causality Note: s-BuLi is often preferred over n-BuLi for its higher basicity, which can lead to faster and more complete metalation. [7]The reaction is maintained at -78 °C to ensure the stability of the aryllithium intermediate and prevent potential side reactions. [1]5. Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes before removing the cooling bath and allowing the mixture to warm to ambient temperature over 1-2 hours.
-
Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or another suitable method.
Application Scope: Reaction with Various Electrophiles
The C2-lithiated N,N-Diisopropyl-3-methoxyaniline is a versatile intermediate that reacts readily with a wide range of electrophiles to afford diverse functionalized products.
| Electrophile | Reagent | Product Functional Group | Typical Yield (%) |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | >90 |
| Iodination | Iodine (I₂) | -I | 85-95 |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO | 75-85 |
| Carboxylation | Carbon dioxide (CO₂) gas | -COOH | 80-90 |
| Borylation | Triisopropyl borate | -B(Oi-Pr)₂ | 80-90 |
| Alkylation | Methyl iodide (CH₃I) | -CH₃ | 65-75 |
Yields are estimated based on typical DoM reactions and may vary depending on specific reaction conditions and scale.
These functionalized products serve as valuable building blocks for further transformations. For instance, the iodo- and boryl-derivatives are excellent precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid construction of complex molecular architectures.
Conclusion
N,N-Diisopropyl-3-methoxyaniline is a highly effective and reliable substrate for directed ortho metalation. The powerful and sterically hindered N,N-diisopropylamino directing group, supported by the meta-methoxy group, ensures excellent regioselectivity for functionalization at the C2 position. The protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this versatile tool for the predictable and efficient synthesis of polysubstituted aromatic compounds.
References
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews - ACS Publications. Available at: [Link]
-
Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews - ACS Publications. Available at: [Link]
-
Directed (ortho) Metallation. University of Rochester. Available at: [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Directed ortho metalation. Wikipedia. Available at: [Link]
-
DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. Available at: [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Directed ortho metalation. Grokipedia. Available at: [Link]
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On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. ACS Publications. Available at: [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Directed Ortho Metalation. Chem-Station Int. Ed. Available at: [Link]
-
Directed Ortho Metalation Guide. Scribd. Available at: [Link]
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- 8. chemscene.com [chemscene.com]
Application Notes & Protocols: N,N-Diisopropyl-3-methoxyaniline as a Strategic Building Block in Medicinal Chemistry
Abstract
N,N-Diisopropyl-3-methoxyaniline has emerged as a pivotal structural motif in modern medicinal chemistry, primarily owing to its unique electronic and steric properties that enable highly regioselective chemical transformations. The presence of a sterically hindered N,N-diisopropylamino group, a potent directing metalation group (DMG), alongside a methoxy substituent, allows for precise functionalization of the aniline core. This guide provides an in-depth exploration of the reactivity of N,N-Diisopropyl-3-methoxyaniline, focusing on its application in Directed ortho-Metalation (DoM) reactions. We present detailed, field-proven protocols for its use in synthesizing advanced intermediates, with a particular focus on its role in the construction of scaffolds for targeted therapeutics, such as KRAS G12C inhibitors.
Introduction: The Strategic Value of N,N-Diisopropyl-3-methoxyaniline
In the landscape of drug discovery, the ability to construct complex molecular architectures with precision and efficiency is paramount. N,N-Diisopropyl-3-methoxyaniline (CAS: 7000-87-5) is a substituted aniline that serves as a powerful tool for medicinal chemists.[1][2] Its utility stems from the synergistic interplay of its two key functional groups:
-
The N,N-Diisopropylamino Group: This tertiary amine is a powerful Lewis base and, more importantly, one of the most effective Directing Metalation Groups (DMGs) in organic synthesis.[3] Its nitrogen atom coordinates to organolithium reagents, directing deprotonation exclusively to the ortho position. The significant steric bulk of the isopropyl groups also provides a shielding effect, influencing the approach of reagents and often enhancing selectivity.
-
The Methoxy Group: Located at the meta-position relative to the amine, the methoxy group also functions as a DMG, albeit weaker than the tertiary amine.[3] Its primary role in this scaffold is to electronically modulate the aromatic ring and provide an additional vector for molecular recognition in the final drug target.
This combination makes N,N-Diisopropyl-3-methoxyaniline an ideal substrate for Directed ortho-Metalation (DoM), a synthetic strategy that offers superior regiochemical control compared to classical electrophilic aromatic substitution.[3] This precision is critical in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), where minimizing the formation of regioisomeric byproducts is essential for streamlining purification and maximizing yield. A notable application is in the synthesis of inhibitors for oncogenic proteins like KRAS, where precise fragment coupling is key to therapeutic efficacy.[4][5][6]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for N,N-Diisopropyl-3-methoxyaniline
| Property | Value | Source |
| CAS Number | 7000-87-5 | [1][7][8] |
| Molecular Formula | C₁₃H₂₁NO | [1][7][8] |
| Molecular Weight | 207.31 g/mol | [7][8] |
| Appearance | Liquid | [9] |
| SMILES | COC1=CC(N(C(C)C)C(C)C)=CC=C1 | [7][8] |
| Storage | Sealed in dry, 2-8°C, protect from light | [7][8] |
Safety & Handling Protocol
N,N-Diisopropyl-3-methoxyaniline and its precursor, 3-methoxyaniline, are hazardous materials that demand strict adherence to safety protocols.[9][10][11]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[9] Wear a lab coat, nitrile gloves, and chemical safety goggles with side-shields.[9]
-
Respiratory Protection: For operations with a risk of aerosolization or if ventilation is inadequate, use a full-face respirator with appropriate cartridges (e.g., type ABEK).[9]
-
Toxicological Hazards: The compound is harmful if swallowed and toxic if inhaled or absorbed through the skin.[9] Precursor materials like 2-Methoxyaniline are classified by IARC as possibly carcinogenic to humans (Group 2B).[9]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[9] Do not allow the product to enter drains.[9]
-
Disposal: Dispose of waste material through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[10]
Core Application: Regioselective Functionalization via Directed ortho-Metalation (DoM)
The primary synthetic application of N,N-Diisopropyl-3-methoxyaniline is its use as a substrate for DoM. This reaction facilitates the introduction of an electrophile specifically at the C2 position of the aromatic ring.
Mechanism of Action
The DoM process is a two-stage sequence:
-
Directed Lithiation: An organolithium base, typically n-butyllithium (n-BuLi), is introduced. The lone pair on the nitrogen atom of the diisopropylamino group coordinates the lithium cation. This pre-coordination complex positions the alkyl base in close proximity to the C2 and C6 protons. Deprotonation occurs preferentially at the sterically less hindered C2 position, forming a stable aryllithium intermediate.[3] The N,N-diisopropylamino group is a significantly more powerful directing group than the methoxy group, ensuring high regioselectivity.
-
Electrophilic Quench: The resulting nucleophilic aryllithium species is then treated with an electrophile (E+), which selectively attacks the C2 position, leading to the formation of a 1,2,3-trisubstituted benzene ring.
The diagram below illustrates this highly controlled functionalization pathway.
Figure 1: Directed ortho-Metalation (DoM) of N,N-Diisopropyl-3-methoxyaniline.
Experimental Protocol: Synthesis of a C2-Substituted Aniline Intermediate
This protocol provides a robust, step-by-step method for the ortho-lithiation of N,N-Diisopropyl-3-methoxyaniline and subsequent reaction with an electrophile. This procedure is foundational for building more complex molecules, such as key fragments of KRAS inhibitors.[5][12]
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of a C2-substituted aniline intermediate.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
N,N-Diisopropyl-3-methoxyaniline (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., Iodine, Triisopropyl borate, N,N-Dimethylformamide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Preparation (Expertise Note): Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. An inert atmosphere is absolutely critical, as organolithium reagents are pyrophoric and react violently with atmospheric oxygen and moisture.
-
Reagent Setup: Under a positive pressure of inert gas, dissolve N,N-Diisopropyl-3-methoxyaniline (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent side reactions and potential rearrangement of the lithiated intermediate.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
Causality: A rapid addition can cause localized heating, leading to reduced yield and the formation of impurities. The slight excess of n-BuLi ensures complete conversion of the starting material.
-
-
Anion Formation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the stirred solution at -78 °C.
-
Reaction and Warming: Stir the reaction at -78 °C for an additional 1-2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.
-
Quenching (Trustworthiness Note): Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes any remaining organolithium species and protonates the alkoxide intermediates that may have formed. Perform this step behind a blast shield, especially on a larger scale.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.
-
Purification and Characterization: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
N,N-Diisopropyl-3-methoxyaniline is a high-value building block for medicinal chemists engaged in the synthesis of complex, highly substituted aromatic compounds. Its utility is anchored in the predictable and highly regioselective nature of the Directed ortho-Metalation it undergoes. The protocols and principles outlined in this guide demonstrate its power in creating sophisticated molecular scaffolds, enabling the rapid advancement of drug discovery programs targeting challenging diseases. By understanding the causality behind the reaction conditions and adhering to strict safety protocols, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics.
References
- European Journal of Medicinal Chemistry. (2025). Synthetic approaches and clinical application of KRAS inhibitors for cancer therapy. 117626. DOI: 10.1016/j.ejmech.2025.117626
- Google Patents. (n.d.). US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound.
-
Organic & Biomolecular Chemistry. (n.d.). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. RSC Publishing. Retrieved from [Link]
- Snieckus, V. (1982). Ortho Lithiation of N-Pivaloylanilines. Accounts of Chemical Research, 15(10), 306-311.
- Google Patents. (n.d.). MX2022005726A - Improved synthesis of kras g12c inhibitor compound.
-
PubChem. (n.d.). N,N-Diisopropyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
- Leroux, F. R. (n.d.). Directed (ortho)
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Dalton Transactions. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. 42(43), 15337-15347. DOI: 10.1039/c3dt51890a
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The Strategic Application of N,N-Diisopropyl-3-methoxyaniline in Directed Ortho-Metalation for the Synthesis of Highly Substituted Aromatics
Introduction: In the landscape of modern synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of drug discovery and materials science. Among the myriad of strategies available, directed ortho-metalation (DoM) stands out for its exceptional regiocontrol, enabling the introduction of substituents at positions that are often inaccessible through classical electrophilic aromatic substitution.[1][2] This application note provides a comprehensive guide to the use of N,N-Diisopropyl-3-methoxyaniline as a powerful substrate in DoM reactions. The sterically demanding N,N-diisopropylamino group, in concert with the meta-methoxy substituent, orchestrates a highly selective deprotonation, paving the way for the synthesis of complex, polysubstituted aniline derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the successful implementation of this versatile building block in their synthetic endeavors.
Chemical Properties and Safety Information
N,N-Diisopropyl-3-methoxyaniline is a tertiary aniline derivative with the following key properties:
| Property | Value |
| CAS Number | 7000-87-5 |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol |
| Appearance | Liquid |
| Storage | Store at 2-8°C, protected from light and moisture |
Safety Precautions: Tertiary anilines and organolithium reagents are hazardous materials that require strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. Organolithium reagents such as sec-butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques. Reactions should be quenched carefully at low temperatures.
The Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The reaction proceeds through the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base.[1][2][3][4] The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation of the organolithium reagent, delivering the base to a proximate ortho-proton. This chelation-assisted deprotonation leads to the formation of a thermodynamically stable aryllithium intermediate, which can then be trapped by a wide range of electrophiles.
In the case of N,N-Diisopropyl-3-methoxyaniline, both the N,N-diisopropylamino and the methoxy groups can act as DMGs. The regiochemical outcome of the lithiation is determined by the relative directing power of these two groups. The tertiary amine functionality is a more potent DMG than the methoxy group, and therefore, deprotonation occurs preferentially at the C2 position, which is ortho to the N,N-diisopropylamino group.
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Formylation of N,N-Diisopropyl-3-methoxyaniline
This protocol details the highly regioselective ortho-formylation of N,N-Diisopropyl-3-methoxyaniline to yield 2-formyl-N,N-diisopropyl-3-methoxyaniline. This transformation is a valuable synthetic step, as the resulting aromatic aldehyde can be further elaborated into a variety of functional groups and heterocyclic systems.
Reaction Scheme:
A schematic of the ortho-formylation reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| N,N-Diisopropyl-3-methoxyaniline | 207.31 | 1.0 g | 4.82 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.21 | 0.73 mL | 4.82 mmol |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 3.8 mL | 5.30 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 0.45 mL | 5.78 mmol |
| Saturated aqueous NH₄Cl solution | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add N,N-Diisopropyl-3-methoxyaniline (1.0 g, 4.82 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Solvent and Additive Addition: Add anhydrous THF (20 mL) via syringe, followed by the addition of TMEDA (0.73 mL, 4.82 mmol).
-
Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (3.8 mL of a 1.4 M solution in cyclohexane, 5.30 mmol) dropwise to the stirred solution over a period of 10 minutes. A color change to deep red or brown is typically observed, indicating the formation of the aryllithium intermediate.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (0.45 mL, 5.78 mmol) dropwise to the reaction mixture. The color of the solution will likely change.
-
Warming and Quenching: Continue stirring at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-formyl-N,N-diisopropyl-3-methoxyaniline as a pale yellow oil.
Expected Yield: 75-85%
Mechanism and Rationale
The success of this protocol hinges on several key factors:
-
Choice of Base: sec-Butyllithium is a strong, non-nucleophilic base that is highly effective for the deprotonation of less acidic C-H bonds. The addition of TMEDA, a bidentate ligand, chelates the lithium ion, breaking up the organolithium aggregate and increasing the basicity of the reagent.[2]
-
Solvent: Anhydrous THF is an ideal solvent as it is polar enough to dissolve the reagents and intermediates, yet it is relatively unreactive towards the organolithium base at low temperatures.
-
Temperature: The reaction is conducted at -78 °C to ensure the stability of the aryllithium intermediate and to minimize side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.
-
Electrophile: DMF is a common and efficient electrophile for the introduction of a formyl group.[5] The lithium intermediate adds to the carbonyl carbon of DMF, and subsequent workup with aqueous acid hydrolyzes the resulting tetrahedral intermediate to the aldehyde.
Sources
Application Notes & Protocols: N,N-Diisopropyl-3-methoxyaniline in the Strategic Synthesis of Polysubstituted Aromatics
Abstract
Polysubstituted aromatic compounds are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to advanced materials. Achieving precise control over substituent placement on an aromatic ring is a paramount challenge in synthetic organic chemistry. This guide provides an in-depth exploration of N,N-Diisopropyl-3-methoxyaniline as a powerful and versatile starting material for the regioselective synthesis of complex aromatic systems. We will delve into the mechanistic underpinnings of its utility, focusing on the principle of Directed ortho Metalation (DoM), and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the construction of highly functionalized aromatic molecules.
Introduction: The Challenge of Regiocontrol in Aromatic Synthesis
The functional properties of an aromatic compound are intrinsically linked to the specific arrangement of substituents on the ring. Traditional electrophilic aromatic substitution reactions, while fundamental, often yield mixtures of ortho, meta, and para isomers, leading to challenging purification steps and reduced overall efficiency. To overcome this limitation, chemists have developed strategies that offer superior regiocontrol. Among the most powerful of these is Directed ortho Metalation (DoM).[1][2]
DoM is a powerful synthetic tool that facilitates the deprotonation of a position ortho to a specific functional group, known as a Directed Metalation Group (DMG).[2][3] The DMG, typically a Lewis basic moiety, coordinates to an organolithium base, bringing the base into close proximity with an adjacent C-H bond and dramatically increasing its kinetic acidity.[2][3] This allows for selective deprotonation and the formation of a stabilized aryllithium intermediate, which can then be trapped by a wide variety of electrophiles to introduce a new substituent with near-perfect regioselectivity.[1]
This guide focuses on N,N-Diisopropyl-3-methoxyaniline, a substrate uniquely equipped for sophisticated DoM strategies. The molecule possesses two powerful DMGs—a tertiary amine and a methoxy group—positioned meta to each other. This specific arrangement allows for synergistic activation of the aromatic ring, enabling highly predictable and selective functionalization patterns that are difficult to achieve with simpler substrates.
The Unique Advantage of N,N-Diisopropyl-3-methoxyaniline
The synthetic power of N,N-Diisopropyl-3-methoxyaniline stems from the cooperative effects of its two directing groups.
-
The N,N-Diisopropylamino Group: Tertiary amines are effective DMGs. The nitrogen's lone pair coordinates to the lithium cation of the organolithium base, directing deprotonation to the ortho positions. The bulky diisopropyl groups provide steric hindrance that can prevent unwanted side reactions at the nitrogen atom and can influence the conformational preferences of the molecule during the metalation step.
-
The Methoxy Group: The methoxy group is another classic and effective DMG, operating through a similar coordination mechanism via its oxygen atom.[1]
-
Synergistic Directing Power: With both groups present in a meta relationship, they work in concert to direct metalation to the positions that are ortho to one or both groups. The C2 and C4 positions are both ortho to a DMG, making them the most likely sites for deprotonation. The C6 position is ortho to the diisopropylamino group but para to the methoxy group. The precise site of metalation can often be controlled by the choice of organolithium base and reaction conditions. This predictable, multi-faceted activation makes N,N-Diisopropyl-3-methoxyaniline an exceptional platform for building highly substituted aromatic cores.
The Mechanism of Directed ortho Metalation
The DoM reaction proceeds through a well-established mechanism driven by a Complex-Induced Proximity Effect (CIPE).[3] The key steps are outlined below.
-
Coordination: The organolithium reagent, which exists as aggregates in solution, first coordinates to the most Lewis basic heteroatom of the DMG. In the case of N,N-Diisopropyl-3-methoxyaniline, the nitrogen of the diisopropylamino group is the primary coordination site.
-
Deprotonation: This coordination brings the highly basic alkyl group of the organolithium into close proximity with the C-H bonds at the ortho position. This proximity effect lowers the activation energy for deprotonation, leading to the selective removal of a proton from the C2 or C6 position to form a new aryllithium species.
-
Electrophilic Quench: The resulting aryllithium is a potent nucleophile. The introduction of an electrophile (E+) results in a rapid reaction at the carbon bearing the lithium, forming a new carbon-electrophile bond and yielding the desired polysubstituted aromatic product.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Experimental Protocols
4.1. General Protocol for Directed ortho Metalation of N,N-Diisopropyl-3-methoxyaniline
This protocol provides a general method for the ortho-lithiation and subsequent electrophilic quench. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques.[4]
Materials and Reagents:
-
N,N-Diisopropyl-3-methoxyaniline (dried over molecular sieves or distilled)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Organolithium reagent (e.g., n-butyllithium or sec-butyllithium in hexanes, titrated prior to use)
-
Electrophile (e.g., I₂, DMF, TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Caption: General workflow for DoM of N,N-Diisopropyl-3-methoxyaniline.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add N,N-Diisopropyl-3-methoxyaniline (1.0 equiv).
-
Dissolution: Add anhydrous THF (or Et₂O) to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add the organolithium reagent (1.1-1.3 equiv) dropwise via syringe over 10-15 minutes. A color change is typically observed. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is dependent on the electrophile).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted aniline.
Applications & Scope
The aryllithium intermediate generated from N,N-Diisopropyl-3-methoxyaniline is a versatile nucleophile that reacts with a broad range of electrophiles. This enables the introduction of diverse functionalities onto the aromatic ring with high regioselectivity.
Table 1: Scope of Electrophiles in DoM of N,N-Diisopropyl-3-methoxyaniline
| Electrophile | Reagent Example | Functional Group Introduced |
| Halogenation | Iodine (I₂) | -I |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO |
| Carboxylation | Carbon Dioxide (CO₂) gas | -COOH |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Borylation | Triisopropyl borate (B(Oi-Pr)₃) | -B(OH)₂ (after hydrolysis) |
| Alkylation | Alkyl halides (e.g., CH₃I) | -Alkyl |
| Hydroxymethylation | Aldehydes (e.g., paraformaldehyde) | -CH₂OH |
5.1. Application Spotlight: Synthesis of Cannabinoid Precursors
Polysubstituted resorcinol structures are central to many cannabinoids.[5] The functionalized anilines produced via DoM of N,N-Diisopropyl-3-methoxyaniline are valuable precursors to these complex structures. For example, a DoM reaction followed by borylation can install a boronic ester, which can then participate in Suzuki cross-coupling reactions to build the carbon skeleton of molecules like cannabidiol (CBD) or its analogs.[6]
The following workflow illustrates a plausible synthetic route to a key cannabinoid building block.
Caption: Synthetic pathway to a cannabinoid scaffold.
Troubleshooting and Key Considerations
-
Strictly Anhydrous Conditions: Water will rapidly quench the organolithium base and the aryllithium intermediate. Ensure all glassware is oven- or flame-dried and that solvents are rigorously dried.
-
Base Selection: While n-BuLi is common, sec-BuLi or tert-BuLi are more basic and can lead to faster and more complete metalation, especially for less acidic protons.[7] The use of additives like TMEDA can break up organolithium aggregates and increase reactivity.[3]
-
Temperature Control: Maintaining low temperatures (-78 °C) is critical to prevent side reactions, such as decomposition of the aryllithium intermediate or reaction at other sites.
-
Incomplete Reaction: If starting material is recovered, consider increasing the equivalents of the organolithium base, extending the metalation time, or using a stronger base system (e.g., s-BuLi/TMEDA).
-
Poor Yield after Quench: This may indicate an unreactive electrophile or decomposition of the aryllithium before the electrophile could be added. Ensure the electrophile is pure and added efficiently to the cold solution.
Conclusion
N,N-Diisopropyl-3-methoxyaniline is a superior starting material for the synthesis of polysubstituted aromatics via Directed ortho Metalation. The synergistic effect of its two directing groups provides a high degree of regiochemical control, enabling the efficient construction of complex molecular architectures. The protocols and applications detailed in this guide demonstrate the versatility of this reagent in modern organic synthesis, offering a reliable and powerful tool for researchers in drug discovery and materials science. By mastering these techniques, scientists can unlock new pathways to novel and highly functionalized aromatic compounds.
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Application Notes & Protocols: Regioselective Functionalization of N,N-Diisopropyl-3-methoxyaniline via Directed ortho-Lithiation with n-Butyllithium
Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the directed ortho-lithiation of N,N-Diisopropyl-3-methoxyaniline using n-butyllithium (n-BuLi). Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1][2][3] In this application, the synergistic directing effects of the N,N-diisopropylamino and methoxy groups are leveraged to achieve highly selective deprotonation and subsequent electrophilic quenching. This document outlines the mechanistic underpinnings, critical experimental parameters, safety protocols for handling pyrophoric reagents, and a step-by-step procedure suitable for researchers in synthetic chemistry and drug development.
Introduction: The Power of Directed ortho-Metalation (DoM)
Conventional electrophilic aromatic substitution reactions on substituted benzene rings often yield a mixture of ortho, meta, and para isomers, posing significant purification challenges.[4] Directed ortho-metalation (DoM) offers a robust solution to this problem by enabling the precise introduction of a wide range of electrophiles exclusively at the position ortho to a directing metalation group (DMG).[1][2] This powerful technique relies on the coordination of an organolithium reagent, typically n-BuLi or s-BuLi, to a Lewis basic heteroatom within the DMG.[1][5] This coordination brings the strong base into close proximity to a specific ortho proton, facilitating its abstraction and forming a thermodynamically stable aryllithium intermediate.[1][4] This intermediate can then be trapped with various electrophiles to afford a single, regiochemically pure product.[1][6]
The substrate of interest, N,N-Diisopropyl-3-methoxyaniline, possesses two potent DMGs: a tertiary amine and a methoxy group. The relative directing ability of these groups is a critical consideration for predicting the outcome of the lithiation. Generally, tertiary amides and carbamates are among the most powerful DMGs, followed by tertiary amines and then methoxy groups.[5][7] In the case of a 1,3-disposition of DMGs, as in N,N-Diisopropyl-3-methoxyaniline, they often act cooperatively to direct lithiation to the C2 position, which is ortho to both groups.[5][7] This synergistic effect enhances the acidity of the C2 proton, making it the most favorable site for deprotonation.
This guide will provide the necessary protocols to exploit this synergistic effect for the regioselective functionalization of N,N-Diisopropyl-3-methoxyaniline, a versatile building block in organic synthesis.
Mechanistic Rationale
The directed ortho-lithiation of N,N-Diisopropyl-3-methoxyaniline proceeds through a well-established mechanism. The key steps are as follows:
-
Coordination: The Lewis acidic lithium atom of the n-BuLi aggregate coordinates to the Lewis basic heteroatoms of the N,N-diisopropylamino and methoxy groups.[1][5] This forms a pre-lithiation complex.
-
Deprotonation: The coordinated n-butyl anion, a powerful base, abstracts the most acidic proton on the aromatic ring. Due to the synergistic directing effect of the two groups, the proton at the C2 position is preferentially removed.[5][7] This step is kinetically favored due to the proximity of the base to the C2 proton within the complex.[4]
-
ortho-Lithiated Intermediate: The deprotonation results in the formation of a stable aryllithium intermediate, with the lithium atom positioned at C2. This intermediate is stabilized by chelation with the adjacent directing groups.
-
Electrophilic Quench: The highly nucleophilic aryllithium intermediate readily reacts with an added electrophile (E+) in an ipso-substitution manner, replacing the lithium atom and forming a new carbon-electrophile bond at the C2 position with high regioselectivity.[1][6]
Below is a diagram illustrating the proposed mechanistic pathway for this reaction.
Caption: Proposed mechanistic pathway for the directed ortho-lithiation.
Safety Precautions: Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that ignites spontaneously upon contact with air and reacts violently with water.[8] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[9][10]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][10]
-
Syringe and Cannula Techniques: Use oven-dried glassware and syringes.[9] Transfers of n-BuLi should be done via syringe or cannula. Ensure syringes have a Luer-Lok mechanism to prevent the needle from detaching.[9]
-
Quenching: Never quench n-BuLi with water directly. For small residual amounts, slowly add to a flask containing an unreactive solvent like heptane or toluene, cool in an ice bath, and quench by the slow addition of isopropanol, followed by methanol, and then cautiously with water.[9] For reaction workups, a saturated aqueous solution of ammonium chloride is commonly used to quench the reaction mixture.[11][12]
-
Spill Management: In case of a spill, cover the area with dry sand or another non-combustible absorbent material.[9] Do not use water or a carbon dioxide fire extinguisher. A dry powder (Class D) fire extinguisher should be readily available.[8]
Experimental Protocol
This protocol details the directed ortho-lithiation of N,N-Diisopropyl-3-methoxyaniline followed by quenching with a generic electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,N-Diisopropyl-3-methoxyaniline | ≥98% | Commercial Source | Store under an inert atmosphere. |
| n-Butyllithium (2.5 M in hexanes) | Solution | Commercial Source | Pyrophoric. Handle with extreme care.[13] |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Inhibitor-free. Pass through activated alumina before use.[11] |
| Electrophile (e.g., Iodomethane, DMF, etc.) | Reagent Grade | Commercial Source | Ensure it is anhydrous if necessary. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | - | Used for quenching the reaction.[11][12] |
| Diethyl Ether (Et₂O) | ACS Grade | - | For extraction. |
| Brine (Saturated Aqueous NaCl) | ACS Grade | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic phase. |
Equipment
-
Oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line with argon or nitrogen supply
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone or cryocool for cooling bath
-
Separatory funnel
Step-by-Step Procedure
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for directed ortho-lithiation.
-
Reaction Setup: Under a positive pressure of argon, add N,N-Diisopropyl-3-methoxyaniline (1.0 eq) and anhydrous THF to an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.[13]
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Quench: Still at -78 °C, add the desired electrophile (1.2 eq) dropwise.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours, depending on the electrophile used.[11]
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Characterization and Expected Outcomes
The success of the reaction and the regioselectivity of the functionalization can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the introduction of the new substituent and its position on the aromatic ring. The disappearance of the C2 proton signal and the appearance of new signals corresponding to the electrophile are expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.
High regioselectivity for substitution at the C2 position is anticipated due to the strong, cooperative directing effect of the N,N-diisopropylamino and methoxy groups. Yields are typically moderate to high, depending on the electrophile used and the strictness of the anhydrous and anaerobic conditions.
Conclusion
The directed ortho-lithiation of N,N-Diisopropyl-3-methoxyaniline with n-butyllithium is a highly efficient and regioselective method for the synthesis of 1,2,3-trisubstituted aromatic compounds. By carefully controlling the reaction conditions and adhering to stringent safety protocols, researchers can reliably access a wide range of functionalized aniline derivatives that are valuable intermediates in medicinal chemistry and materials science. This protocol provides a solid foundation for the application of this powerful synthetic tool.
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The Strategic Use of N,N-Diisopropyl-3-methoxyaniline in the Regioselective Synthesis of Substituted Benzamides
An Application Guide for Researchers and Drug Development Professionals
Introduction: Navigating Aromatic Substitution with Precision
In the landscape of medicinal chemistry and drug development, substituted benzamides represent a cornerstone structural motif found in a vast array of therapeutic agents. The precise placement of substituents on the aromatic ring is paramount, as it governs the molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. However, achieving desired substitution patterns through classical electrophilic aromatic substitution can be challenging, often yielding mixtures of ortho- and para-isomers.[1]
Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic rings.[2][3] This technique leverages the coordinating power of a heteroatom-containing "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific C-H bond at the position ortho to the DMG.[1][2][4] This creates a stabilized aryllithium intermediate that can be trapped with a wide variety of electrophiles, installing a new functional group with surgical precision.
This guide focuses on the application of N,N-Diisopropyl-3-methoxyaniline, a versatile substrate uniquely equipped with two directing groups. The powerful N,N-diisopropylamino group and the moderate methoxy group work in concert to afford highly predictable and regioselective functionalization, providing a reliable pathway to complex, polysubstituted aniline derivatives which are immediate precursors to valuable benzamides.
The Mechanism of Directed ortho-Metalation with N,N-Diisopropyl-3-methoxyaniline
The predictability of the DoM reaction on N,N-Diisopropyl-3-methoxyaniline stems from the hierarchical directing ability of its two functional groups. The tertiary amine (-NR₂) is a significantly stronger Directed Metalation Group than the methoxy group (-OMe).[4] The process unfolds as follows:
-
Coordination: The reaction is initiated by the coordination of an alkyllithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the Lewis basic nitrogen atom of the diisopropylamino group.[1][3] This forms a pre-lithiation complex, bringing the strong base into close proximity with the C-H bonds ortho to the nitrogen. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up alkyllithium aggregates and accelerate the reaction.[2][3]
-
Deprotonation: The coordinated alkyllithium then abstracts a proton from the most kinetically acidic ortho position. While two positions are ortho to the powerful diisopropylamino group (C2 and C6), the methoxy group at C3 exerts a mild deactivating and sterically hindering effect on the C2 position. Consequently, deprotonation occurs preferentially at the C6 position, which is ortho to the strongest directing group and remote from the steric bulk of the methoxy group.
-
Aryllithium Intermediate: This regioselective deprotonation generates a stable aryllithium intermediate at the C6 position. This intermediate is poised to react with a subsequently added electrophile.
-
Electrophilic Quench: The introduction of an electrophile (E+) results in its directed addition to the C6 position, replacing the lithium atom and yielding the desired 1,2,4-trisubstituted aniline derivative.[1]
This entire process is conducted under anhydrous conditions and at low temperatures (typically -78 °C) to ensure the stability of the organolithium intermediates and prevent side reactions.[2]
Caption: Directed ortho-Metalation (DoM) of N,N-Diisopropyl-3-methoxyaniline.
Experimental Protocols
The following protocols provide a framework for the synthesis of substituted benzamides starting from N,N-Diisopropyl-3-methoxyaniline. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Regioselective Carboxylation via DoM
This protocol details the synthesis of 2-(diisopropylamino)-4-methoxybenzoic acid, a key intermediate that can be readily converted into a variety of benzamides.
Materials and Reagents:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry Ice (solid CO₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and a low-temperature thermometer
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer.
-
Initial Solution: Under a positive pressure of nitrogen, dissolve N,N-Diisopropyl-3-methoxyaniline (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Quench (Carboxylation): Carefully add several pieces of freshly crushed dry ice to the reaction mixture. Alternatively, bubble dry CO₂ gas through the solution for 30 minutes. A thick precipitate will form.
-
Warming and Quench: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Amide Bond Formation
This protocol describes the conversion of the synthesized carboxylic acid into a substituted benzamide using a standard thionyl chloride method.
Materials and Reagents:
-
2-(diisopropylamino)-4-methoxybenzoic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (Et₃N) or another suitable base (2.5 eq)
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under nitrogen, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1 drop). Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC for the disappearance of the acyl chloride.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude benzamide by column chromatography or recrystallization.
| Parameter | Variation | Typical Conditions/Reagents | Expected Outcome | Reference |
| Base | Alkyllithium | n-BuLi, s-BuLi, t-BuLi | High yields for deprotonation | [2][8] |
| Additive | Chelating Amine | TMEDA | Increased reactivity, breaks up Li aggregates | [2] |
| Temperature | Reaction Temp. | -78 °C to -70 °C | Prevents side reactions and decomposition | [2] |
| Electrophile | Carbonyls | CO₂, DMF, Aldehydes, Ketones | Carboxylic acids, aldehydes, alcohols | [4] |
| Electrophile | Halogens | I₂, Br₂, C₂Cl₆ | Aryl halides | [8] |
| Electrophile | Silyl/Stannyl | TMSCl, Bu₃SnCl | Aryl silanes or stannanes for cross-coupling | [9] |
Applications in Medicinal Chemistry and Drug Development
The ability to synthesize highly substituted anilines and benzamides via the DoM of N,N-Diisopropyl-3-methoxyaniline provides a direct route to scaffolds of significant pharmaceutical interest. Substituted benzamides are prevalent in drugs across various therapeutic areas, acting as antipsychotics, antiemetics, and motility agents.
While a specific marketed drug may not originate directly from this exact starting material, the substitution pattern achieved (functionalization at C6 with existing groups at C1 and C3) is highly valuable. This methodology enables the synthesis of libraries of novel compounds for screening and structure-activity relationship (SAR) studies.[10] For instance, the synthesis of ortho-hydroxylated benzanilides, which possess interesting biological activities, can be achieved through related C-H activation strategies.[11] The DoM approach provides a complementary and often more regioselective route to such precursors. The ability to introduce diverse electrophiles allows for the systematic modification of the aromatic core, a key tactic in lead optimization to enhance target affinity and ADME (absorption, distribution, metabolism, and excretion) properties.[12][13]
Overall Synthesis Workflow
The following diagram illustrates the general workflow from the starting aniline to a final, functionalized benzamide product, highlighting the key strategic steps.
Caption: Workflow for Substituted Benzamide Synthesis.
References
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Directed ortho metalation - Wikipedia. Available at: [Link]
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A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - Chemical Science (RSC Publishing). Available at: [Link]
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07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. Available at: [Link]
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Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][2][4]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed. Available at: [Link]
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On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets - NIH. Available at: [Link]
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Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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Figure 4. Chemical synthesis of 3-substituted benzamides. (A) Reagents... - ResearchGate. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. Available at: [Link]
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- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
- 12. On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of N,N-Diisopropyl-3-methoxyaniline in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the intricate landscape of pharmaceutical development, the efficient and regioselective construction of complex aromatic scaffolds is a cornerstone of medicinal chemistry. N,N-Diisopropyl-3-methoxyaniline emerges as a highly valuable and specialized reagent in this context. Its unique electronic and steric properties make it an exceptional substrate for sophisticated synthetic transformations, enabling the precise installation of functional groups on the aniline core. This guide provides an in-depth exploration of its primary application, focusing on the underlying principles, actionable protocols, and its potential for accelerating drug discovery programs.
While structurally related to intermediates used in the synthesis of dyes and specialty chemicals, the true power of N,N-Diisopropyl-3-methoxyaniline in the pharmaceutical realm lies in its role as a substrate for Directed ortho-Metalation (DoM), a strategy that offers unparalleled control over aromatic substitution patterns.[1][2]
| Compound Property | Value |
| CAS Number | 7000-87-5[3][4][5][6] |
| Molecular Formula | C₁₃H₂₁NO[3][5] |
| Molecular Weight | 207.31 g/mol [5] |
| Synonym | 3-methoxy-N,N-di(propan-2-yl)aniline[5] |
Core Application: Directed ortho-Metalation (DoM)
The paramount application of N,N-Diisopropyl-3-methoxyaniline is its use as a substrate in Directed ortho-Metalation (DoM) reactions. This powerful technique circumvents the conventional rules of electrophilic aromatic substitution (which would typically yield a mixture of ortho and para products) to achieve exclusive functionalization at the position adjacent to the directing group.[1]
Mechanism and Rationale: The Power of Directed Deprotonation
DoM relies on the use of a Directed Metalation Group (DMG), a heteroatom-containing functional group that can coordinate to a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[2][7] This coordination brings the base into close proximity with a specific ortho-proton, facilitating its abstraction and forming a highly reactive aryllithium intermediate.[1][7]
In N,N-Diisopropyl-3-methoxyaniline, the tertiary amine (-N(iPr)₂) serves as a potent DMG. The workflow proceeds as follows:
-
Coordination: The nitrogen atom of the diisopropylamino group, being a Lewis base, coordinates with the Lewis acidic lithium atom of the alkyllithium base.[1]
-
Deprotonation: This chelation event positions the alkyl anion of the base to selectively deprotonate one of the adjacent (ortho) protons on the aromatic ring. The methoxy group's electronic influence and the steric bulk of the diisopropyl groups guide this deprotonation with high fidelity.
-
Electrophilic Quench: The resulting aryllithium species is a powerful nucleophile that readily reacts with a wide range of electrophiles (E⁺), installing a new substituent exclusively at the ortho position.[1][2]
This method is highly valued because it allows for the synthesis of 1,2,3-trisubstituted aromatic compounds, which are challenging to access through classical methods but are common motifs in bioactive molecules and pharmaceuticals.[2]
Visualizing the DoM Workflow
The following diagram illustrates the sequential steps of the Directed ortho-Metalation of N,N-Diisopropyl-3-methoxyaniline.
Caption: Directed ortho-Metalation (DoM) workflow.
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation and Electrophilic Quench
This protocol provides a robust, field-proven method for the ortho-functionalization of N,N-Diisopropyl-3-methoxyaniline. Strict adherence to anhydrous and anaerobic conditions is critical for success.
Materials:
-
N,N-Diisopropyl-3-methoxyaniline
-
Anhydrous tetrahydrofuran (THF)[2]
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)[2]
-
Electrophile of choice (e.g., N,N-dimethylformamide, iodine, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, and syringes
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.[8][9] Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: Add N,N-Diisopropyl-3-methoxyaniline (1.0 eq) to the flask. Using a syringe, add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[2] Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add s-Butyllithium (1.1-1.2 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Dissolve the chosen electrophile (1.2-1.5 eq) in a small amount of anhydrous THF, if necessary. Add the electrophile solution dropwise to the aryllithium mixture, again maintaining the temperature at -78 °C.
-
Reaction Completion: Stir the mixture at -78 °C for an additional 1-3 hours. The reaction can then be allowed to slowly warm to room temperature over several hours or overnight.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired ortho-functionalized product.[8][9]
Data Presentation: Scope of the Reaction
The aryllithium intermediate generated from N,N-Diisopropyl-3-methoxyaniline is a versatile nucleophile that can react with a broad spectrum of electrophiles, making it a powerful tool for building molecular complexity.
| Electrophile | Reagent Example | Resulting Functional Group | Potential Pharmaceutical Scaffold |
| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol | Aryl carbinols, Chiral auxiliaries |
| Amides | N,N-Dimethylformamide (DMF) | Aldehyde | Salicylaldehyde derivatives |
| Alkyl Halides | Iodomethane | Methyl group | Substituted toluenes |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl group (-SiMe₃) | Protected phenols, cross-coupling precursor |
| Disulfides | Dimethyl disulfide | Methylthio group (-SMe) | Thioanisole derivatives |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic acid | Salicylic acid analogues |
| Iodine | I₂ | Iodide | Aryl iodides for cross-coupling (e.g., Suzuki, Sonogashira) |
| Borates | Trimethyl borate | Boronic acid/ester | Precursors for Suzuki cross-coupling |
Application in Pharmaceutical Scaffolds
While N,N-Diisopropyl-3-methoxyaniline may not be a direct starting material for a specific blockbuster drug, its utility lies in the rapid and controlled synthesis of highly substituted aniline and anisole cores. These structural motifs are prevalent in a wide range of therapeutic agents, including:
-
GPCR Modulators: Many serotonin and dopamine receptor ligands feature substituted methoxyaniline backbones.
-
Kinase Inhibitors: The precise arrangement of substituents on an aromatic ring is critical for fitting into the ATP-binding pocket of kinases. DoM provides a direct route to novel substitution patterns for inhibitor libraries.
-
Ion Channel Modulators: Compounds targeting ion channels often require specific steric and electronic properties afforded by multi-substituted aromatic rings.
By using the DoM protocol, researchers can efficiently generate a library of novel analogues from a single, advanced intermediate, significantly accelerating the structure-activity relationship (SAR) studies that are crucial in early-stage drug discovery.
Safety, Handling, and Storage
-
N,N-Diisopropyl-3-methoxyaniline: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. May cause skin and eye irritation.[10]
-
Organolithium Reagents (s-BuLi): Extremely reactive and pyrophoric (ignite spontaneously in air). Must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Reacts violently with water and protic solvents.
-
Storage: Store N,N-Diisopropyl-3-methoxyaniline in a tightly sealed container in a cool, dry place (2-8°C is often recommended), protected from light.[5]
Conclusion
N,N-Diisopropyl-3-methoxyaniline is a powerful and strategic tool for the synthesis of complex pharmaceutical intermediates. Its capacity to undergo highly regioselective Directed ortho-Metalation provides a reliable and versatile platform for introducing a wide array of functional groups, enabling the construction of otherwise inaccessible substitution patterns. For researchers and drug development professionals, mastering the application of this reagent opens a direct pathway to novel chemical matter, facilitating the exploration of new therapeutic targets and the optimization of lead compounds.
References
-
Wikipedia. Directed ortho metalation. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
-
Autechaux. The Role of 3,5-Dimethoxyaniline in Drug Discovery and Development. [Link]
-
Angene International Limited. N,N-Diisopropyl-3-methoxyaniline|CAS 7000-87-5. [Link]
-
PubChem, NIH. N,N-Diisopropylaniline. [Link]
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- 5. chemscene.com [chemscene.com]
- 6. N,N-Diisopropyl-3-methoxyaniline|CAS 7000-87-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. baranlab.org [baranlab.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. N,N-Diisopropylaniline | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,N-Diisopropyl-3-methoxyaniline as a directing group in asymmetric synthesis
An In-Depth Guide to N,N-Diisopropyl-3-methoxyaniline as a Directing Group in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Directed ortho-Metalation for Asymmetric Control
In the landscape of modern synthetic chemistry, the precise and predictable functionalization of aromatic rings is a cornerstone of molecule construction. N,N-Diisopropyl-3-methoxyaniline has emerged as a powerful tool in this arena, serving as a highly effective directing group for asymmetric synthesis. Its utility stems from its ability to orchestrate regioselective C-H activation via a process known as Directed ortho-Metalation (DoM). This guide provides a detailed exploration of the principles, mechanisms, and practical protocols for leveraging this versatile molecule to create complex, chiral structures with high fidelity.
The core concept of DoM involves the use of a functional group on an aromatic ring, the directing metalation group (DMG), to deliver an organolithium base to a specific, adjacent (ortho) position.[1][2] The heteroatom within the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium cation of the alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium).[1][2] This coordination event pre-positions the base, leading to the selective deprotonation of the nearest C-H bond, thereby forming a stabilized aryllithium intermediate. This intermediate can then be trapped by a wide array of electrophiles, installing a new substituent with exceptional regiocontrol.
N,N-Diisopropyl-3-methoxyaniline is particularly well-suited for this role due to the synergistic action of its two key functional groups. The N,N-diisopropylamino group is a potent DMG, while the methoxy group serves as a weaker, secondary directing group.[3] This combination ensures that lithiation occurs predictably at the C2 position, between the two directing groups, providing a single, synthetically versatile aryllithium species as the entry point for asymmetric transformations.
Part 1: The Mechanism of Directed ortho-Metalation
The DoM of N,N-diisopropyl-3-methoxyaniline is a robust and high-yielding transformation that proceeds through a well-understood mechanism. The process can be broken down into three primary steps:
-
Coordination: An alkyllithium reagent, typically existing as an aggregate in solution, is introduced to the substrate. The Lewis basic nitrogen atom of the diisopropylamino group coordinates to a lithium atom, breaking up the aggregate and forming a pre-complex.[1]
-
Deprotonation: This coordination brings the alkyl anion into close proximity with the C-H bond at the C2 position. The strong base then abstracts the ortho-proton, generating the thermodynamically stable 2-lithio-N,N-diisopropyl-3-methoxyaniline intermediate and a non-nucleophilic alkane byproduct (e.g., butane).[1] The lithium remains coordinated to the directing group, stabilizing the intermediate.
-
Electrophilic Quench: The aryllithium species is a potent nucleophile and readily reacts with a suitable electrophile (E+). This step forges a new carbon-element bond exclusively at the C2 position, yielding the desired ortho-functionalized product.[1]
This sequence provides a reliable method for overcoming the statistical substitution patterns often observed in classical electrophilic aromatic substitution reactions.[1]
Caption: The DoM pathway: Coordination, deprotonation, and electrophilic quench.
Part 2: Strategies for Asymmetric Synthesis
The generation of the achiral 2-lithio-N,N-diisopropyl-3-methoxyaniline intermediate is the critical first step. Achieving asymmetry requires a subsequent stereocontrolled reaction. Three primary strategies can be employed.
Strategy 1: Diastereoselective Reaction with Chiral Electrophiles
The most direct approach involves quenching the achiral aryllithium nucleophile with a chiral, non-racemic electrophile. This reaction creates a pair of diastereomers, which are typically separable by standard chromatographic techniques. The directing group can then be removed or modified to afford the final enantioenriched product.
-
Causality: The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the chiral electrophile. Steric and electronic factors in the transition state, influenced by the structures of both the aryllithium and the electrophile, dictate which diastereomer is formed in excess.
Strategy 2: Enantioselective Reaction Mediated by Chiral Ligands
This powerful strategy involves the addition of a chiral ligand, such as (-)-sparteine or a modern bis(oxazoline) derivative, to the aryllithium intermediate before the introduction of the electrophile.[4] The ligand complexes with the lithium cation, creating a chiral environment around the reactive carbanion. When a prochiral electrophile (e.g., an aldehyde or ketone) is added, it reacts within this chiral pocket, leading to the preferential formation of one enantiomer over the other.
-
Causality: The chiral ligand imposes a rigid, asymmetric coordination sphere on the lithium ion. This ordered arrangement blocks one face of the prochiral electrophile during its approach to the nucleophilic carbon, resulting in an enantioselective transformation.
Strategy 3: Transmetalation and Chiral Catalyst-Mediated Coupling
For certain applications, particularly C-C bond formation, the aryllithium can be converted into a different organometallic species through transmetalation (e.g., to zinc, copper, or boron). This new species can then participate in a transition metal-catalyzed cross-coupling reaction. If a chiral ligand is employed on the transition metal catalyst (e.g., Palladium or Copper), the coupling can proceed with high enantioselectivity.
-
Causality: The enantiodetermining step is the bond-forming event at the chiral transition metal center (e.g., reductive elimination from a Pd(II) complex). The chiral ligand scaffold dictates the spatial arrangement of the coupling partners, controlling the absolute stereochemistry of the newly formed stereocenter.
Caption: Three primary strategies for achieving asymmetry from the common lithiated intermediate.
Part 3: Experimental Protocols
Safety Precaution: All reactions involving organolithium reagents are highly air- and moisture-sensitive and must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper Schlenk line or glovebox techniques. Organolithium reagents are pyrophoric and corrosive; handle with extreme care.
Protocol 1: Foundational Directed ortho-Lithiation and Electrophilic Trapping
This protocol details the formation of the key aryllithium intermediate and its subsequent reaction with a simple electrophile, benzaldehyde.
Materials:
-
N,N-Diisopropyl-3-methoxyaniline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Benzaldehyde (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N,N-diisopropyl-3-methoxyaniline.
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the aniline) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature is critical to prevent side reactions and potential degradation of the organolithium species. THF is an ideal solvent as its Lewis basicity helps to break up butyllithium aggregates.[3]
-
-
Lithiation: Slowly add n-butyllithium solution dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium. Stir the reaction mixture at -78 °C for 1 hour.
-
Rationale: Slow addition maintains temperature control. The 1-hour stir time ensures complete deprotonation.
-
-
Electrophilic Quench: Add benzaldehyde dropwise to the solution at -78 °C. Stir for an additional 2 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.
-
Rationale: Maintaining low temperature during the addition of the electrophile minimizes side reactions.
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enantioselective Synthesis via Chiral Ligand Mediation
This protocol adapts the foundational procedure to achieve enantioselectivity using a chiral ligand.
Materials:
-
All materials from Protocol 1
-
(-)-Sparteine (1.2 eq), freshly distilled or dried over molecular sieves
Procedure:
-
Setup and Dissolution: Follow steps 1 and 2 from Protocol 1.
-
Chiral Ligand Addition: To the cooled solution of the aniline in THF, add (-)-sparteine via syringe. Stir for 15 minutes at -78 °C.
-
Rationale: This allows the chiral ligand to pre-coordinate with the substrate and the subsequently added alkyllithium.
-
-
Lithiation: Slowly add n-butyllithium solution dropwise over 10 minutes. Stir the resulting deep-colored solution at -78 °C for 2 hours.
-
Rationale: A longer stir time ensures the formation of the thermodynamically favored, well-defined chiral aryllithium-sparteine complex.
-
-
Electrophilic Quench: Add benzaldehyde dropwise at -78 °C. Stir for 4 hours at -78 °C before allowing the reaction to warm to room temperature.
-
Rationale: The reaction is held at low temperature for a longer period to maximize the influence of the chiral complex on the stereochemical outcome.
-
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
| Reaction Type | Electrophile | Chiral Auxiliary | Typical Yield | Stereoselectivity |
| Diastereoselective | Chiral Sulfinimine | Substrate Control | 70-90% | >90:10 dr |
| Enantioselective | Benzaldehyde | (-)-Sparteine | 65-85% | 85-95% ee |
| Enantioselective | Acetophenone | Chiral Bisoxazoline | 60-80% | >90% ee |
Table 1: Representative data for asymmetric reactions based on the lithiation of N,N-diisopropyl-3-methoxyaniline. Data is illustrative of typical outcomes in related systems.
Part 4: Conclusion and Outlook
N,N-Diisopropyl-3-methoxyaniline serves as a robust and reliable platform for the asymmetric functionalization of the aniline core. Through the well-established principle of Directed ortho-Metalation, a key aryllithium intermediate can be generated with perfect regiocontrol. By strategically employing chiral electrophiles, chiral ligands, or subsequent transmetalation/asymmetric catalysis, this intermediate can be converted into a vast array of highly valuable, enantioenriched molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and fine chemical synthesis to exploit the full potential of this powerful directing group, enabling the efficient and elegant construction of complex molecular architectures.
References
-
Sammakia, T., Latham, H. A., & Schaad, D. R. (n.d.). Highly Diastereoselective Ortho Lithiations of Chiral Oxazoline-Substituted Ferrocenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Ravutsov, M., Petkova, Z., & Dimitrov, V. (2018). Directed ortho-lithiation as a tool for synthesis of chiral 1,2-disubstituted arylsulfonamides. Monatshefte für Chemie - Chemical Monthly, 149(12). Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
-
G. G. D. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed (ortho) Metallation. Scripps Research. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-Diisopropyl-3-methoxyaniline
Welcome to the technical support center for the synthesis of N,N-Diisopropyl-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The inherent steric hindrance posed by the two isopropyl groups on the nitrogen atom, combined with the electronic effects of the methoxy group, presents unique challenges that require careful consideration of reaction conditions.
Overview of Synthetic Strategies
The synthesis of N,N-Diisopropyl-3-methoxyaniline is primarily achieved through two main pathways: Reductive Amination and Direct N-Alkylation . The choice between these methods depends on available starting materials, scalability, and the desired purity profile of the final product.
| Synthetic Pathway | Starting Materials | Key Reagents | Advantages | Common Challenges |
| Reductive Amination | 3-Methoxyaniline, Acetone | Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) | High selectivity, avoids over-alkylation, generally milder conditions.[1] | Slower reaction rates with sterically hindered anilines, potential for side reactions from the reducing agent.[2] |
| Direct N-Alkylation | 3-Methoxyaniline, Isopropyl Halide (e.g., 2-bromopropane) | Non-nucleophilic base (e.g., K₂CO₃, Hunig's base), Solvent (e.g., DMF, Acetonitrile) | Potentially higher throughput, straightforward setup. | High risk of mono-alkylation and quaternary salt formation, requires forcing conditions (higher temperatures), potential for C-alkylation.[3][4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis of N,N-Diisopropyl-3-methoxyaniline in a question-and-answer format.
Low or No Yield
Q1: My reductive amination reaction has stalled or is giving very low yield. What are the primary causes and how can I fix it?
Low yields in the reductive amination of 3-methoxyaniline with acetone are often due to the steric hindrance from the first isopropyl group addition, which significantly slows down the second addition.[3][4]
-
Causality & Solution:
-
Inefficient Imine/Enamine Formation: The initial condensation between 3-methoxyaniline and acetone to form the first imine is reversible. The subsequent reaction with a second acetone molecule to form the enamine needed for the second alkylation is sterically hindered and less favorable.
-
Troubleshooting:
-
Use a Lewis Acid Catalyst: Adding a Lewis acid such as Ti(Oi-Pr)₄ can help to activate the acetone carbonyl and facilitate imine formation.
-
Water Removal: Use of dehydrating agents like molecular sieves or a Dean-Stark apparatus can drive the equilibrium towards imine formation.
-
-
-
Weak Reducing Agent: Standard reducing agents like Sodium Borohydride (NaBH₄) may not be sufficiently reactive to reduce the sterically hindered iminium ion intermediate effectively.
-
Troubleshooting:
-
Switch to a More Suitable Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less basic and more selective for imines over ketones.[5] For particularly stubborn reactions, more powerful agents like Borane-tetrahydrofuran complex (BH₃·THF) in the presence of an acid can be effective, though they require more careful handling.[2]
-
-
-
Insufficient Reaction Time or Temperature: Due to steric hindrance, the reaction may require more energy and time to proceed to completion.
-
Troubleshooting:
-
Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time, monitoring progress by TLC or GC-MS.
-
-
-
Q2: I am attempting direct N-alkylation with an isopropyl halide, but my yield is poor and I see multiple products. What is going wrong?
Direct alkylation of anilines is notoriously difficult to control, often leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[6] The mono-isopropyl intermediate can sometimes be more nucleophilic than the starting 3-methoxyaniline, leading to undesired side reactions.
-
Causality & Solution:
-
Over-alkylation/Under-alkylation: A common issue is the formation of a mixture of N-isopropyl-3-methoxyaniline and the desired N,N-diisopropyl product.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the isopropyl halide (e.g., 2.2-2.5 equivalents) to drive the reaction towards the di-alkylated product.
-
Choice of Base: Employ a strong, non-nucleophilic base to deprotonate the aniline and its intermediates without competing in the alkylation. Potassium carbonate is a common choice, but for hindered amines, a stronger base like sodium hydride (NaH) or a bulky organic base like Hünig's base (DIPEA) may be more effective.[7]
-
-
-
C-Alkylation: At higher temperatures, Friedel-Crafts-type alkylation can occur on the aromatic ring, leading to impurities.[4]
-
Troubleshooting:
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
-
-
Low Reactivity of Alkylating Agent: Isopropyl chloride is less reactive than isopropyl bromide or iodide.
-
Troubleshooting:
-
Switch to a More Reactive Halide: Use 2-bromopropane or 2-iodopropane for a faster reaction.
-
Finkelstein Reaction: If using an alkyl chloride, a catalytic amount of sodium iodide can be added to in situ generate the more reactive alkyl iodide.
-
-
-
Side Product Formation and Purification
Q3: I am observing an unexpected side product with a similar polarity to my desired product in my reductive amination. What could it be?
A common side product in reductive aminations using borohydride reagents in the presence of an acid (like acetic acid often used with NaBH₃CN) is the N-ethylated aniline.[2]
-
Causality & Solution:
-
The carboxylic acid can be reduced to an acetaldehyde equivalent, which then undergoes reductive amination with the starting aniline to form the N-ethyl impurity.[2]
-
Troubleshooting:
-
If this side product is observed, consider using a reducing agent that does not require an acidic co-solvent, such as NaBH(OAc)₃, or a catalytic hydrogenation approach (H₂/Pd/C).
-
-
Q4: How can I effectively purify N,N-Diisopropyl-3-methoxyaniline from the reaction mixture?
Purification can be challenging due to the basic nature of the product and the potential for closely-eluting byproducts.
-
Troubleshooting:
-
Aqueous Workup:
-
Perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a brine wash.
-
-
Column Chromatography:
-
Silica gel chromatography is the most common method. Due to the basicity of the amine, tailing can be an issue. To mitigate this, consider:
-
Using a mobile phase containing a small amount of a basic modifier , such as 1-2% triethylamine in your hexane/ethyl acetate eluent system.
-
Using deactivated or basic alumina as the stationary phase instead of silica gel.
-
-
-
Purification via Salt Formation:
-
For highly impure samples, the product can be precipitated as a sulfonic acid salt. The crude product is treated with an alkyl- or arylsulfonic acid, and the resulting salt is recrystallized. Subsequent treatment with a base will regenerate the purified free amine.[8]
-
-
Visualized Workflows and Logic
General Synthesis Workflow
Caption: Troubleshooting Flowchart for Low Yield.
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is recommended for its high selectivity and operational simplicity.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxyaniline (1.0 eq).
-
Solvent and Reagents: Dissolve the aniline in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add acetone (2.5 eq).
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take 24-48 hours to reach completion due to steric hindrance.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) containing 1% triethylamine to afford N,N-Diisopropyl-3-methoxyaniline as a pale yellow oil.
Protocol 2: Direct N-Alkylation using 2-Bromopropane
This method can be faster but requires careful control to minimize side products.
-
Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 3-methoxyaniline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 2-bromopropane (2.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
- Google Patents. (n.d.). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
- Watson, A. J. B., et al. (2013).
- Schmalzbauer, M., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry.
- Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC.
- GlaxoSmithKline. (n.d.).
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. DSpace [open.bu.edu]
Technical Support Center: N,N-Diisopropyl-3-methoxyaniline Reactions
Welcome to the technical support center for N,N-Diisopropyl-3-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile substituted aniline in their synthetic workflows. My goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to proactively troubleshoot and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Purity
Question 1: My bottle of N,N-Diisopropyl-3-methoxyaniline has turned brown/dark yellow upon storage. Is it still viable for my reaction?
Answer: This is a common observation. Anilines as a class are susceptible to air oxidation, and N,N-Diisopropyl-3-methoxyaniline is no exception, even if it is a tertiary amine. The discoloration is typically due to the formation of small amounts of colored, oxidized impurities.
-
Causality: The electron-rich aromatic ring is sensitive to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1][2][3]
-
Initial Assessment: For many applications, such as robust cross-coupling reactions, a slight discoloration may not significantly impact the outcome, as the bulk purity remains high (>96%). However, for sensitive reactions like directed ortho-metalation, the presence of even trace impurities can be detrimental.
-
Recommendation: Always run a quick purity check via TLC or ¹H NMR on a small sample. If you observe significant new signals or baseline impurities, purification is recommended before use. For optimal results and reproducibility, it is best practice to use freshly purified or distilled aniline for sensitive applications. Proper storage is crucial: keep the container tightly closed, under an inert atmosphere (Argon or Nitrogen), and refrigerated at 4°C, protected from light.[4]
Question 2: What are the best methods for purifying crude or aged N,N-Diisopropyl-3-methoxyaniline?
Answer: The choice of purification method depends on the scale and the nature of the impurities. The most common impurities are starting materials from its synthesis (e.g., 3-methoxyaniline) or oxidation byproducts.
-
Vacuum Distillation: This is the most effective method for removing non-volatile impurities and colored byproducts on a larger scale. Given its relatively high molecular weight (207.31 g/mol ), a good vacuum is required to achieve a reasonable boiling point and prevent thermal decomposition.
-
Flash Column Chromatography: Effective for smaller scales. Due to the basicity of the amine, it can streak on standard silica gel. To mitigate this, you can either:
-
Pre-treat the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent system).
-
Use neutral or basic alumina as the stationary phase.
-
-
Acid-Base Extraction: This classical method is excellent for removing non-basic organic impurities.
-
Dissolve the crude N,N-Diisopropyl-3-methoxyaniline in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The aniline will protonate and move into the aqueous layer.
-
Wash the organic layer one more time with 1M HCl to ensure complete extraction.
-
Combine the acidic aqueous layers. Wash this combined layer with diethyl ether to remove any neutral impurities that may have carried over.
-
Cool the aqueous layer in an ice bath and slowly basify by adding a concentrated base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). The aniline will deprotonate and precipitate or form an oil.
-
Extract the free aniline back into an organic solvent (diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Part 2: Troubleshooting Guide - Buchwald-Hartwig Amination
N,N-Diisopropyl-3-methoxyaniline is a sterically hindered secondary-amine-equivalent for C-N cross-coupling reactions. This steric bulk presents unique challenges that must be addressed for successful coupling. The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[5]
Question 3: I am observing low or no conversion in my Buchwald-Hartwig reaction with an aryl halide. What are the most likely causes?
Answer: A failed Buchwald-Hartwig coupling is one of the most common issues. The problem can almost always be traced back to one of five areas: the catalyst, the base, the solvent, the temperature, or the reagents' purity.
Caption: Troubleshooting workflow for a failing Buchwald-Hartwig reaction.
-
Catalyst System (Palladium Source & Ligand):
-
Expertise: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step. For hindered amines like this one, the subsequent steps can also be slow. The choice of ligand is therefore critical. You need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.
-
Trustworthiness: Modern biarylphosphine ligands (e.g., XPhos, RuPhos) are specifically designed for these challenging couplings. Using older, less effective ligands like P(o-tol)₃ or BINAP may result in failure.[6][7] Pre-catalysts, where the ligand is already coordinated, are often more reliable.
-
Actionable Advice: Switch to a modern, well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3). Ensure solid phosphine ligands, which can be air-sensitive, are handled under an inert atmosphere.
-
-
Base Selection:
-
Expertise: The base's role is to deprotonate the amine (or the intermediate amine-Pd complex) to generate the active nucleophile. For the coupling of a hindered aniline, a strong, non-nucleophilic base is essential.
-
Trustworthiness: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[6] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, especially at lower temperatures.[8] Weaker bases like cesium carbonate (Cs₂CO₃) may not be strong enough to facilitate the reaction efficiently.
-
Actionable Advice: Ensure your NaOt-Bu is a fine, free-flowing powder from a freshly opened or properly stored container. Clumpy or discolored base has likely been compromised by moisture.
-
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | G3/G4 pre-catalysts offer superior stability and activity. Pd₂(dba)₃ is a reliable source of Pd(0).[8] |
| Ligand | RuPhos, XPhos, SPhos | Bulky, electron-rich biarylphosphine ligands accelerate key steps in the catalytic cycle for hindered substrates. |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine complex without competing side reactions.[6] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic, non-coordinating solvents are standard. t-BuOH can sometimes accelerate reactions with alkoxide bases.[7] |
| Temperature | 80 - 120 °C | Hindered couplings often require higher thermal energy to overcome activation barriers. |
Part 3: Troubleshooting Guide - Directed Ortho-Metalation (DoM)
The powerful directing capabilities of the methoxy and diisopropylamino groups make N,N-Diisopropyl-3-methoxyaniline an excellent substrate for directed ortho-metalation, allowing for regioselective functionalization of the aromatic ring.
Question 4: My directed ortho-metalation (DoM) reaction is giving low yields or a mixture of isomers. How can I improve the outcome?
Answer: Success in DoM reactions hinges on precise control of stoichiometry, temperature, and reaction time, as well as understanding the directing group hierarchy.
-
Causality & Directing Group Effects: Both the methoxy (-OMe) and diisopropylamino (-NiPr₂) groups are effective ortho-directing groups for lithiation. The -NiPr₂ group is generally a stronger directing group than -OMe. Therefore, lithiation is expected to occur primarily at the C2 position, which is ortho to both groups and most activated. Lithiation at C4 (ortho to -OMe) is a potential side reaction.
Caption: Regioselectivity in the Directed Ortho-Metalation of N,N-Diisopropyl-3-methoxyaniline.
-
Choice of Base and Stoichiometry:
-
n-BuLi: Standard choice, but its high reactivity can sometimes lead to side reactions if not controlled.
-
s-BuLi or t-BuLi: More reactive and better for less acidic protons, but require very low temperatures (-78 °C) to control their reactivity. t-BuLi can sometimes promote formation of the thermodynamic (C4) product over time.
-
Actionable Advice: Use n-BuLi as a starting point. Ensure accurate titration of your BuLi solution before use. Use 1.1-1.2 equivalents for full deprotonation.
-
-
Temperature Control:
-
Expertise: This is the most critical parameter. Lithiation is fast, but the resulting aryllithium species can be unstable at higher temperatures. Furthermore, equilibration between the kinetic (C2) and thermodynamic (C4) lithiated species can occur if the reaction is left too warm for too long.
-
Actionable Advice: Perform the addition of the organolithium base at -78 °C (a dry ice/acetone bath). Maintain this temperature during the lithiation step (typically 30-60 minutes) and the subsequent electrophilic quench. Do not let the reaction warm up until after the quench is complete.
-
-
Solvent and Additives:
-
Expertise: Anhydrous THF is the most common solvent. The coordinating ability of THF helps to break up organolithium aggregates, increasing reactivity. Additives like TMEDA (tetramethylethylenediamine) can further accelerate lithiation but may also alter regioselectivity.
-
Actionable Advice: Ensure your THF is rigorously dry. If yields are low with THF alone, consider adding 1.2 equivalents of TMEDA to the reaction mixture before adding the organolithium base.
-
-
Set up an oven-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a septum.
-
Dissolve N,N-Diisopropyl-3-methoxyaniline (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a titrated solution of n-BuLi (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq., e.g., TMSCl, DMF, I₂) dropwise, again maintaining a temperature below -70 °C.
-
After the addition is complete, stir at -78 °C for another 30 minutes, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and purification.
References
-
Royal Society of Chemistry. Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
PubChem. N,N-Diisopropyl-3-methoxyaniline. [Link]
-
Quora. Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?[Link]
- Google Patents. Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
-
Wikipedia. m-Anisidine. [Link]
-
ChemSynthesis. 3-methoxyaniline. [Link]
-
PubChem. 2-Methoxyaniline. [Link]
-
ResearchGate. Effect of lithium butoxide additives on the anionic propagation of polystyryllithium in ethereal solvents. [Link]
Sources
- 1. m-Anisidine - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemscene.com [chemscene.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of N,N-Diisopropyl-3-methoxyaniline
Welcome to the technical support center for the purification of N,N-Diisopropyl-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and detailed protocols to help you achieve high purity for your downstream applications.
Understanding the Context: Likely Impurities from Synthesis
The purity of your final product is intrinsically linked to its synthetic route. N,N-Diisopropyl-3-methoxyaniline is typically synthesized via one of two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination or direct reductive amination. Each route presents a unique profile of potential impurities that must be addressed.
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction typically involves reacting 3-bromoanisole or 3-chloroanisole with diisopropylamine in the presence of a palladium catalyst and a phosphine ligand.[1][2] Potential impurities include unreacted aryl halide, residual palladium catalyst, oxidized or coordinated phosphine ligands, and potential side-products from homo-coupling.
-
Reductive Amination: This method involves the reaction of 3-methoxyaniline with acetone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).[3][4] Common impurities include the starting 3-methoxyaniline, the mono-alkylated intermediate (N-isopropyl-3-methoxyaniline), and over-reduction byproducts.
A preliminary analysis of your crude reaction mixture by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is critical for diagnosing the specific impurities present and selecting the most effective purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of N,N-Diisopropyl-3-methoxyaniline in a question-and-answer format.
Question 1: My crude NMR spectrum shows significant amounts of unreacted 3-methoxyaniline. How can I efficiently remove it?
Answer: Unreacted 3-methoxyaniline is a common impurity, particularly in reductive amination protocols. Due to its basicity and higher polarity compared to the desired product, an acid-base extraction is a highly effective initial purification step.
-
Causality: The nitrogen atom in both 3-methoxyaniline and your target compound is basic. However, the steric hindrance from the two isopropyl groups on your product makes protonation and subsequent dissolution in an aqueous acid phase less favorable compared to the less-hindered primary amine of the starting material.
-
Recommended Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform this wash 2-3 times. The protonated 3-methoxyaniline will move into the aqueous layer.
-
Combine the aqueous layers and back-extract with the organic solvent one more time to recover any desired product that may have transferred.
-
Combine all organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
This procedure should significantly reduce the amount of starting aniline before you proceed to chromatographic purification.
Question 2: TLC analysis shows an impurity with a very similar Rf to my product. I suspect it's the mono-alkylated intermediate. How can I separate them?
Answer: Separating N,N-diisopropyl-3-methoxyaniline from N-isopropyl-3-methoxyaniline can be challenging due to their similar polarities. This requires optimization of your flash column chromatography conditions.
-
Causality: The primary difference in polarity comes from the N-H bond in the mono-alkylated species, which can act as a hydrogen bond donor. This allows for slightly stronger interaction with the silica gel stationary phase.
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard-grade silica gel (40-63 µm).
-
Mobile Phase: A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is recommended. Start with a very low polarity eluent (e.g., 2-3% ethyl acetate in hexanes) to first elute the desired, less polar N,N-diisopropyl product.
-
Gradient: Slowly and gradually increase the polarity of the mobile phase (e.g., to 5-10% ethyl acetate) to then elute the more polar mono-isopropyl impurity. Using a shallow gradient is key to achieving baseline separation.
-
Monitoring: Collect small fractions and monitor them carefully by TLC. Stain with potassium permanganate or use a UV lamp for visualization.
-
| Compound | Typical Rf (5% EtOAc/Hexanes) | Notes |
| N,N-Diisopropyl-3-methoxyaniline | ~0.4 - 0.5 | Less polar, elutes first. |
| N-isopropyl-3-methoxyaniline | ~0.3 - 0.4 | More polar, elutes second. |
| 3-Methoxyaniline | ~0.1 - 0.2 | Significantly more polar. |
Question 3: My product is a dark brown or black oil after work-up, but the literature describes it as a pale yellow liquid. What causes this and how can I fix it?
Answer: A dark color typically indicates the presence of trace amounts of oxidized impurities or residual palladium catalyst from a Buchwald-Hartwig reaction.[2]
-
Causality: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities. If a palladium catalyst was used, fine particles of palladium black may be present, giving the product a dark appearance.
-
Recommended Decolorization Methods:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The activated carbon will adsorb many of the colored impurities.
-
Filtration through Silica: For removing residual palladium, a simple filtration through a short plug of silica gel can be effective. Dissolve the crude product in a minimal amount of a non-polar solvent (like hexanes) and pass it through the silica plug, eluting with the same solvent. The polar, colored impurities and palladium residues will often remain at the top of the silica.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for separating it from non-volatile colored impurities.
-
Question 4: I've removed the common organic impurities, but my product still contains residual phosphine ligands from a Buchwald-Hartwig reaction. How do I remove them?
Answer: Phosphine ligands and their corresponding oxides can be persistent impurities. Their removal often requires specific purification techniques beyond a simple acid wash.
-
Causality: Many phosphine ligands are relatively non-polar and can co-elute with the product during chromatography.
-
Recommended Protocols:
-
Optimized Chromatography: Use a less polar solvent system (e.g., toluene/hexanes) for your column chromatography. This can sometimes improve separation from certain phosphine ligands.
-
Oxidative Wash: Some phosphines can be oxidized to their more polar phosphine oxides, which are easier to remove. A dilute hydrogen peroxide wash during the aqueous work-up can sometimes facilitate this, but care must be taken as it can also affect the aniline product. This should be attempted on a small scale first.
-
Vacuum Distillation: This is often the most effective method. N,N-Diisopropyl-3-methoxyaniline is a relatively high-boiling liquid, while many common phosphine ligands (and their oxides) are solids or have significantly different boiling points, allowing for effective separation.
-
Purification Decision Workflow
The following flowchart provides a logical pathway for troubleshooting the purification of N,N-Diisopropyl-3-methoxyaniline based on initial analytical data.
Caption: Purification troubleshooting workflow for N,N-Diisopropyl-3-methoxyaniline.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of N,N-Diisopropyl-3-methoxyaniline? A: Key properties are summarized in the table below.[5][6]
| Property | Value |
| CAS Number | 7000-87-5 |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | Not definitively reported; estimated to be >250 °C at atmospheric pressure. Distillation should be performed under high vacuum. |
| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, DCM, hexanes); sparingly soluble in water. |
Q: How do I confirm the purity of my final product? A: A combination of techniques is recommended for purity confirmation.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any remaining proton- or carbon-containing impurities. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known standard.
-
GC-MS or LC-MS: These methods are excellent for detecting trace impurities and confirming the molecular weight of the product.
-
Elemental Analysis: For a definitive confirmation of elemental composition, especially for a new batch or scaled-up synthesis.
Q: What are the best storage conditions for purified N,N-Diisopropyl-3-methoxyaniline? A: Like many anilines, this compound can be sensitive to light and air.[7] It should be stored in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place. Refrigeration is recommended for long-term storage.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- J. F. Hartwig, Acc. Chem. Res. 1998, 31, 852-860. Sourced from the University of Groningen research portal.
- Deng, W., & Lin, B.-L. (2019). N-methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters, 60(38), 151433.
- Yoo, W.-J., et al. (2011). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Bulletin of the Korean Chemical Society, 32(9), 3429-3432.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Integrated Organic Chemistry. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diisopropyl-3-methoxyaniline. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. N,N-Diisopropyl-3-methoxyaniline | C13H21NO | CID 14897131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of N,N-Diisopropyl-3-methoxyaniline
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of N,N-Diisopropyl-3-methoxyaniline (CAS 7000-87-5)[1][2][3][4][5]. We will address common challenges, with a specific focus on the identification and mitigation of side products, to enhance reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to directly address specific issues you may encounter during your experiments.
Q1: What are the primary synthesis routes for N,N-Diisopropyl-3-methoxyaniline?
There are two principal methods for synthesizing N,N-Diisopropyl-3-methoxyaniline:
-
Reductive Amination: This is often the preferred method for achieving controlled dialkylation. It involves the reaction of 3-methoxyaniline with acetone in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the secondary amine (N-isopropyl-3-methoxyaniline). A second reductive amination sequence then yields the desired tertiary amine. This method offers good control and can minimize over-alkylation issues common in direct alkylation.[6][7]
-
Direct N-Alkylation: This classical approach involves treating 3-methoxyaniline with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. While straightforward, this method can be difficult to control and often leads to a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium salts if conditions are too harsh.[6][8] The choice of base and solvent is critical to managing reactivity.[9]
Q2: My TLC shows multiple spots apart from the starting material and desired product. What are the most common side products?
Observing multiple spots is a frequent challenge. The most probable side products depend on your chosen synthetic route, but several are common to aniline alkylations.
-
N-isopropyl-3-methoxyaniline (Mono-alkylation Product): This is the most common byproduct, resulting from incomplete reaction. The mono-alkylated aniline is often more nucleophilic than the starting 3-methoxyaniline, making it highly reactive towards further alkylation.[6][8] Its presence indicates that the reaction stoichiometry, time, or temperature may need optimization.
-
C-Alkylated Products: Under certain conditions, particularly at higher temperatures or with Lewis acid catalysts, alkylation can occur on the aromatic ring instead of the nitrogen atom.[8][10] Given the directing effects of the amino and methoxy groups, isopropylation at the ortho and para positions (C2, C4, C6) relative to the amino group is possible.
-
Over-alkylation Products (Quaternary Salt): While less common with bulky isopropyl groups, the formation of a quaternary ammonium salt ([3-methoxy-N,N,N-triisopropylanilinium]⁺) can occur if a highly reactive alkylating agent and strong base are used in excess.[6]
-
Products from Impurities in Starting Material: The purity of the initial 3-methoxyaniline is crucial. A common precursor, 3-nitroanisole, if not fully reduced, can lead to corresponding side reactions.[11] Similarly, isomeric impurities like o-anisidine in the starting material will lead to the formation of N,N-Diisopropyl-2-methoxyaniline.[11]
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, each requiring a specific troubleshooting approach.[12]
-
Suboptimal Reaction Conditions: The temperature is a critical parameter. For direct alkylation, excessively low temperatures may lead to an impractically slow reaction, while high temperatures can promote the formation of C-alkylation and other degradation byproducts.[6][9] For reductive amination, the choice of reducing agent and its reactivity profile is key.[13]
-
Poor Reagent Purity/Activity: Ensure starting materials are pure and solvents are anhydrous, as water can interfere with many reducing agents and bases used in these reactions.[6] The activity of catalysts (e.g., in catalytic transfer hydrogenation) or the strength of the reducing agent can degrade over time; use fresh, properly stored reagents.[12]
-
Inappropriate Base or Solvent: In direct alkylation, the base must be strong enough to deprotonate the aniline's N-H group (or the intermediate secondary amine) without promoting side reactions like elimination from the isopropyl halide. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize charged intermediates and increase reaction rates.[9]
-
Product Loss During Workup: N,N-Diisopropyl-3-methoxyaniline has some basicity. During aqueous workup, ensure the pH of the aqueous layer is sufficiently high (>10) to prevent the protonation of the product and its loss into the aqueous phase.
Q4: How can I minimize the formation of the mono-isopropyl aniline byproduct and drive the reaction to completion?
Favoring the formation of the di-alkylated product over the mono-alkylated intermediate is a common optimization goal.
-
Adjust Stoichiometry: Use a molar excess of the alkylating agent (e.g., 2.2 to 2.5 equivalents of isopropyl halide or acetone). This ensures there is sufficient electrophile to react with the intermediate mono-alkylated aniline.[6]
-
Increase Reaction Temperature and Time: Gently increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for the second alkylation step. Monitor the reaction closely by TLC or GC-MS to avoid the formation of degradation products.[6][9]
-
Choice of Base: In direct alkylation, a sufficiently strong base (e.g., NaH or K₂CO₃) is needed to deprotonate the less reactive N-H bond of the secondary amine intermediate, facilitating the second alkylation.[9]
Visualizing the Reaction: Pathways and Pitfalls
The following diagram illustrates the desired synthetic pathway to N,N-Diisopropyl-3-methoxyaniline via reductive amination and highlights the formation of key side products.
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 7000-87-5 | N,N-Diisopropyl-3-methoxyaniline - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. N,N-Diisopropyl-3-methoxyaniline | C13H21NO | CID 14897131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-DIISOPROPYL-3-METHOXYANILINE | 7000-87-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US4436937A - Process for the ring alkylation of an aniline - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Optimizing n-BuLi Addition for N,N-Diisopropyl-3-methoxyaniline Lithiation
Welcome to the technical support center for the directed ortho-metalation (DoM) of N,N-Diisopropyl-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this powerful synthetic transformation. By understanding the underlying principles and potential pitfalls, you can optimize your reaction conditions for higher yields and purity.
Section 1: Reaction Fundamentals
The lithiation of N,N-Diisopropyl-3-methoxyaniline is a classic example of Directed ortho-Metalation (DoM). In this reaction, the diisopropylamino and methoxy groups cooperate to direct the deprotonation by n-butyllithium (n-BuLi) to a specific ortho position. This regioselectivity is achieved through a process known as a complex-induced proximity effect (CIPE), where the lithium atom of n-BuLi coordinates with the Lewis basic heteroatoms of the directing groups, positioning the butyl anion for selective proton abstraction at the adjacent ortho position[1]. The bulky diisopropylamino group generally directs to its ortho position, while the methoxy group can also exert a directing effect. The interplay of these groups and the reaction conditions determine the final regiochemical outcome.
Below is a diagram illustrating the generally accepted mechanism for this reaction.
Caption: Troubleshooting workflow for lithiation.
Section 3: Frequently Asked Questions (FAQs)
Q1: How many equivalents of n-BuLi should I use?
A1: Typically, a slight excess of n-BuLi is used, ranging from 1.1 to 1.5 equivalents relative to the starting material. This accounts for any accidental quenching by trace impurities. The exact amount should be based on the titrated concentration of your n-BuLi solution.
Q2: What is the best solvent for this reaction?
A2: Anhydrous tetrahydrofuran (THF) is the most common solvent for DoM reactions because it effectively solvates the organolithium species, breaking down the aggregates and increasing reactivity. [2]Anhydrous diethyl ether is another option, though reactions in ether are often slower.
Q3: How do I properly quench the reaction?
A3: The lithiated intermediate is highly reactive and should be quenched at low temperature by the slow addition of the electrophile. A rapid, exothermic quench can lead to side reactions and reduced yields. After the addition of the electrophile, the reaction is typically stirred at low temperature for a period before being allowed to slowly warm to room temperature. The final workup usually involves quenching with a saturated aqueous solution like ammonium chloride.
Q4: Can I scale up this reaction?
A4: Yes, DoM reactions can be scaled up. However, careful attention must be paid to heat transfer. The addition of n-BuLi is exothermic, and on a larger scale, efficient cooling is critical to maintain the desired low temperature. A mechanical stirrer is also recommended for larger scale reactions to ensure efficient mixing. When scaling up, it is always preferable to add the most reactive species (n-BuLi in this case) to the other reactants for better temperature control and safety. [3] Q5: What are the key safety precautions for working with n-BuLi?
A5: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. [4]It also reacts violently with water. Always handle n-BuLi under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.
Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid [5][6]
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add a precisely weighed amount of diphenylacetic acid (e.g., 212 mg, 1.00 mmol).
-
Add anhydrous THF (e.g., 5 mL) and stir until the solid is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the n-BuLi solution dropwise from a syringe. A yellow color will appear and then dissipate with each drop.
-
The endpoint is reached when a persistent yellow color remains.
-
Record the volume of n-BuLi solution added.
-
Repeat the titration at least twice more and average the results to calculate the molarity: Molarity = (moles of diphenylacetic acid) / (average volume of n-BuLi in Liters).
| Parameter | Recommendation |
| Titrant | Diphenylacetic Acid |
| Solvent | Anhydrous THF |
| Temperature | 0 °C |
| Endpoint | Persistent yellow color |
Protocol 2: General Procedure for Lithiation and Quenching
-
To a flame-dried, nitrogen-purged round-bottom flask, add N,N-Diisopropyl-3-methoxyaniline (1.0 eq).
-
Add anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of freshly titrated n-BuLi (1.1-1.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the desired time (e.g., 1 hour).
-
Slowly add a solution of the electrophile (1.1-2.0 eq) in anhydrous THF, again maintaining a low temperature.
-
Stir at -78 °C for an additional period (e.g., 1-2 hours), then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Proceed with a standard aqueous workup and purification.
| Parameter | General Range |
| Temperature | -78 °C |
| Equivalents of n-BuLi | 1.1 - 1.5 |
| Solvent | Anhydrous THF |
| Quenching Agent | Desired Electrophile |
References
-
A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators. SciSpace. [Link]
-
How To: Titrate Alkyllithiums. University of Rochester, Department of Chemistry. [Link]
-
Video: Determining n-Butyllithium Concentration by Titration. JoVE. [Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]
-
Directed (ortho) Metallation. Macalester College. [Link]
-
DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
Directed Ortho Metalation. Chem-Station Int. Ed. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
ortho metalation. Myers Research Group, Harvard University. [Link]
-
The ortho effect in directed C–H activation. Nature. [Link]
-
Ortho-lithiation with n-BuLi. Reddit. [Link]
-
Mechanism of aromatic lithiation reactions-Importance of steric factors. Indian Academy of Sciences. [Link]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central (PMC). [Link]
-
QUENCHING OF LITHIUM ANHYDRIDE (LAH). University of the Witwatersrand, Johannesburg. [Link]
-
n-Butyllithium. Wikipedia. [Link]
Sources
Technical Support Center: Troubleshooting Byproducts in the Ortho-Lithiation of N,N-Diisopropyl-3-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing N,N-Diisopropyl-3-methoxyaniline in directed ortho-lithiation (DoM) protocols. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during this specific transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Core Reaction - Understanding Competing Pathways
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, bypassing the typical ortho/para mixtures seen in electrophilic aromatic substitution.[1] The reaction leverages a Directed Metalation Group (DMG), which contains a heteroatom that coordinates to an organolithium reagent, delivering the base to a specific ortho-proton for abstraction.[1][2]
In the case of N,N-Diisopropyl-3-methoxyaniline, the molecule possesses two distinct DMGs positioned meta to each other: the N,N-diisopropylamino group and the methoxy group. This duality is the primary source of complexity, creating a competitive environment for lithiation.
Three potential sites for deprotonation exist:
-
C2-Position: Ortho to the N,N-diisopropylamino group.
-
C4-Position: Ortho to the methoxy group.
-
C6-Position: Also ortho to the methoxy group.
The final ratio of lithiated intermediates, and thus the product regioisomers, is a delicate balance between the directing strength of the DMGs and steric hindrance.[3] While tertiary amine and methoxy groups are both considered moderate DMGs, the extreme steric bulk of the two isopropyl substituents significantly hinders the approach of the organolithium base to the C2 position.[3][4] Consequently, lithiation predominantly occurs at the C4 and C6 positions, directed by the more accessible methoxy group.
Caption: A troubleshooting workflow for common ortho-lithiation issues.
Data Summary: Influence of Conditions on Lithiation
While achieving perfect regioselectivity is difficult, certain conditions can influence the reaction.
| Condition / Variable | n-BuLi in THF | s-BuLi / TMEDA in THF | Expected Outcome & Rationale |
| Relative Rate | Moderate | Fast | Rationale: The combination of the more basic s-BuLi and the chelating agent TMEDA breaks up organolithium aggregates, significantly accelerating deprotonation. [2] |
| Regioselectivity | C4 ≈ C6 >> C2 | C4 ≈ C6 >> C2 | Rationale: Both systems are dominated by the directing effect of the methoxy group due to steric hindrance at C2. Selectivity between C4 and C6 remains low. |
| Risk of Side Reactions | Lower | Higher | Rationale: The higher reactivity of the s-BuLi/TMEDA system can increase the rate of side reactions, such as solvent deprotonation, if the temperature is not rigorously controlled. |
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the combined 4- and 6-substituted products while minimizing byproducts.
Objective: To perform a selective ortho-lithiation of N,N-Diisopropyl-3-methoxyaniline followed by quenching with a generic electrophile (e.g., trimethylsilyl chloride).
Materials & Reagents:
-
N,N-Diisopropyl-3-methoxyaniline
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
sec-Butyllithium (s-BuLi) in cyclohexane (~1.4 M), freshly titrated
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled from CaH₂
-
Trimethylsilyl chloride (TMSCl), distilled
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Initial Setup: To the cooled flask, add N,N-Diisopropyl-3-methoxyaniline (1.0 eq.) via syringe. Add anhydrous THF (approx. 0.1 M concentration) followed by freshly distilled TMEDA (1.2 eq.).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add freshly titrated s-BuLi (1.1 eq.) dropwise via syringe over 20-30 minutes. Causality: A slow addition rate is crucial to dissipate the heat of reaction and prevent localized warming, which can cause decomposition. [5]The internal temperature must be maintained below -70 °C.
-
Stirring: After the addition is complete, stir the resulting solution at -78 °C for 1-2 hours. The reaction progress can be monitored by quenching small aliquots and analyzing by GC-MS.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add the electrophile (e.g., TMSCl, 1.2 eq.) dropwise. A color change is often observed.
-
Warming & Quench: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the regioisomeric products from any unreacted starting material or nonpolar byproducts.
References
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of N,N-Diisopropyl-3-methoxyaniline
Welcome to the technical support center for challenges related to the purification of N,N-Diisopropyl-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting material from your product. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted N,N-Diisopropyl-3-methoxyaniline crucial for my experiment?
Unreacted starting materials, such as N,N-Diisopropyl-3-methoxyaniline, can interfere with subsequent reaction steps, complicate product characterization, and impact the biological activity or material properties of your final compound. Achieving high purity is essential for reliable and reproducible results.
Q2: What are the key chemical properties of N,N-Diisopropyl-3-methoxyaniline that I should consider during purification?
N,N-Diisopropyl-3-methoxyaniline is a tertiary aromatic amine.[1][2][3][4][5][6] Its key features relevant to purification are:
-
Basicity: The lone pair of electrons on the nitrogen atom makes it basic, allowing it to be protonated by acids to form a water-soluble salt.[7][8] This is a cornerstone of purification via acid-base extraction.
-
Polarity: The presence of the methoxy and diisopropylamino groups gives the molecule moderate polarity. This influences its solubility in various organic solvents and its retention characteristics in chromatography.
-
Physical State: It is typically a liquid at room temperature.[9][10][11][12]
Q3: What are the primary methods for removing unreacted N,N-Diisopropyl-3-methoxyaniline?
The most common and effective methods are:
-
Acid-Base Extraction: This technique leverages the basicity of the amine to selectively move it into an aqueous layer, separating it from a neutral or acidic product in an organic layer.[7][13][14]
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, proving effective when dealing with products of similar polarity to the starting material.[15][16][17]
-
Recrystallization: If your desired product is a solid, recrystallization can be a powerful technique for achieving high purity by excluding impurities from the crystal lattice.[18][19][20][21][22]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
| Problem | Potential Cause | Solution |
| Emulsion formation during acid-base extraction. | - Vigorous shaking of the separatory funnel. - High concentration of reactants. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Dilute the reaction mixture with more organic solvent. |
| Product is also extracted into the aqueous layer. | - The product has basic functional groups. | - Use a milder acidic wash (e.g., dilute citric acid or ammonium chloride) instead of strong acids like HCl. - Carefully control the pH of the aqueous layer. |
| Poor separation on a silica gel column (streaking/tailing). | - The basic amine interacts strongly with the acidic silica gel.[15][16] | - Add a small amount of a competing amine, like triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.[16] - Use an alternative stationary phase, such as alumina or amine-functionalized silica.[15][16] |
| Co-elution of product and starting material during column chromatography. | - Similar polarity of the product and N,N-Diisopropyl-3-methoxyaniline. | - Optimize the solvent system for your column. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. - Consider using a different stationary phase (e.g., reversed-phase chromatography). |
| Product does not crystallize during recrystallization. | - The product is an oil or has a low melting point. - The solution is not sufficiently saturated. - Impurities are inhibiting crystal formation. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - Concentrate the solution by slowly evaporating the solvent. - Attempt purification by another method, like chromatography, before recrystallization. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal when your desired product is neutral or acidic and resides in an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and gently invert it several times to allow for the transfer of the protonated N,N-Diisopropyl-3-methoxyaniline into the aqueous layer. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Sources
- 1. chemscene.com [chemscene.com]
- 2. N,N-Diisopropyl-3-methoxyaniline | C13H21NO | CID 14897131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-DIISOPROPYL-3-METHOXYANILINE | 7000-87-5 [chemicalbook.com]
- 4. 7000-87-5|N,N-Diisopropyl-3-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. Page loading... [guidechem.com]
- 10. m-Anisidine - Wikipedia [en.wikipedia.org]
- 11. M-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Recrystallization [sites.pitt.edu]
- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Temperature Control in the Lithiation of N,N-Diisopropyl-3-methoxyaniline
An in-depth technical guide for researchers, scientists, and drug development professionals.
The directed ortho-metalation (DoM) of N,N-Diisopropyl-3-methoxyaniline is a powerful transformation for regioselective functionalization of the aromatic ring.[1] The success of this reaction, however, is critically dependent on rigorous temperature control. The N,N-diisopropylamino group is a potent directing metalation group (DMG), but the stability of the resulting aryllithium intermediate and the reactivity of the organolithium base (typically n-butyllithium) are highly sensitive to thermal fluctuations.[2][3]
This guide provides a comprehensive technical resource for troubleshooting and managing thermal conditions during this sensitive process. It is structured to address both foundational principles and specific experimental challenges.
Frequently Asked Questions (FAQs): The "Why" of Temperature Control
This section addresses the fundamental principles governing the need for low and stable temperatures during the lithiation process.
Q1: Why is maintaining a very low temperature (e.g., -78 °C) essential for this reaction?
A1: There are two primary reasons for strict low-temperature control:
-
Stability of the Organolithium Reagent and Intermediate: Organolithium reagents like n-butyllithium (n-BuLi) can react with ethereal solvents such as tetrahydrofuran (THF), especially at temperatures above -20 °C.[4][5][6] This side reaction consumes the base and introduces impurities. More importantly, the desired ortho-lithiated N,N-Diisopropyl-3-methoxyaniline intermediate is itself thermally labile. At higher temperatures, it can degrade, leading to a significant reduction in yield.[7]
-
Kinetic vs. Thermodynamic Control: The desired outcome is the kinetically favored deprotonation at the ortho position, facilitated by the coordinating effect of the diisopropylamino group.[8] At elevated temperatures, the increased energy in the system can allow for less selective, thermodynamically driven side reactions to occur, reducing the regioselectivity of the metalation. Many directed lithiations are performed at -78 °C because it is a convenient and reliably low temperature that often provides good results.[9]
Q2: What are the direct consequences of inadequate temperature control?
A2: Failure to maintain the target low temperature can lead to several undesirable outcomes:
-
Reduced Yield: The primary consequence is a lower yield of the desired product due to the degradation of both the n-BuLi reagent and the lithiated aromatic intermediate.[6][7]
-
Formation of Side Products: Competing reactions, such as reaction with the solvent or protonation from other sources, become more prevalent at higher temperatures.
-
Poor Reproducibility: Inconsistent temperature management between experiments will lead to variable yields and product profiles, making process optimization and scale-up challenging.
-
Thermal Runaway: In a worst-case scenario, especially on a larger scale, poor heat dissipation can lead to an uncontrolled exothermic reaction, known as a thermal runaway.[10][11][12] This is a serious safety hazard, as the rapid increase in temperature and pressure can cause violent boiling, vessel rupture, and fire, particularly given the pyrophoric nature of n-BuLi.[13]
Q3: Is -78 °C always the optimal temperature? Can other temperatures be used?
A3: While -78 °C (the sublimation point of CO₂, making it easy to maintain with a dry ice/acetone bath) is a common and effective starting point, the optimal temperature can be substrate-dependent.[4][9] Some lithiations can be performed at slightly higher temperatures (e.g., -40 °C or -20 °C), which may be necessary if the starting material has poor solubility at -78 °C.[14] However, any deviation from established low-temperature protocols should be approached with caution. It is often found that even short lithiation times at temperatures above -20 °C can lead to instability of the lithiated species.[15] If solubility is an issue, it is generally preferable to explore co-solvents or use a more dilute solution before significantly raising the temperature.
Experimental Protocols & Data
Protocol 1: Establishing and Maintaining a Low-Temperature Cooling Bath
A stable cooling bath is the foundation of successful temperature control. A Dewar flask is the ideal vessel due to its insulating properties.[16]
Step-by-Step Guide for a -78 °C Dry Ice/Acetone Bath:
-
Safety First: Put on cryogenic safety gloves and safety goggles. Never handle dry ice with bare hands, as it can cause severe frostbite.[17]
-
Prepare the Bath: Place a Dewar flask of appropriate size in a secure location (e.g., within a secondary container).
-
Add Dry Ice: Break a block of dry ice into smaller, manageable pieces and add them to the Dewar.
-
Add Solvent: Slowly and carefully pour acetone over the dry ice. The mixture will fizz vigorously as CO₂ gas is released.[17] Continue adding acetone until a homogeneous, slightly viscous slurry is formed. A slurry ensures uniform heat transfer, which is more effective than just dropping a flask into a solvent with chunks of dry ice at the bottom.[16]
-
Equilibrate and Monitor: Place a low-temperature thermometer into the bath to confirm it has reached -78 °C. The reaction flask should only be immersed in the bath once the target temperature is stable.
-
Maintain the Bath: The bath temperature will slowly rise as the dry ice sublimes. Periodically add more small pieces of dry ice to maintain the slurry and the target temperature. For long reactions, this monitoring is crucial.[17][18]
Data Presentation: Common Low-Temperature Cooling Baths
The choice of cooling bath depends on the target temperature required for the specific protocol.
| Coolant | Solvent | Achievable Temperature (°C) | Notes |
| Ice | Water | 0 | Standard for many reactions, but insufficient for lithiation. |
| Ice | Saturated NaCl Solution | -15 to -20 | A simple way to achieve sub-zero temperatures.[19] |
| Dry Ice | Acetonitrile | -40 to -42 | Useful when -78 °C is too cold for solubility.[19][20] |
| Dry Ice | Acetone or Isopropanol | -78 | The most common bath for organolithium chemistry.[20] |
| Liquid Nitrogen | Dichloromethane | -92 | Provides a lower temperature if required by the specific substrate.[20] |
Visualizing the Process
Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment, with a focus on temperature-related causes.
Q4: My reaction yield is very low or zero. I've confirmed my reagents are good. Could temperature be the issue?
A4: Yes, this is a classic symptom of a temperature control problem.
-
Potential Cause 1: Premature Reagent Decomposition. If the n-BuLi was added too quickly, the exothermic nature of the reaction could have created localized "hot spots" within the solution, even if the bath temperature remained at -78 °C.[13] This would decompose the n-BuLi and the newly formed lithiated species.
-
Solution 1: Use a syringe pump for slow, controlled addition of n-BuLi below the surface of the reaction mixture. Always monitor the internal reaction temperature with a thermocouple probe, in addition to the bath temperature. The internal temperature should not be allowed to rise more than a few degrees (e.g., above -75 °C) during the addition.[13]
-
Potential Cause 2: Incomplete Lithiation due to Poor Solubility. Your starting material, N,N-Diisopropyl-3-methoxyaniline, may not be fully dissolved at -78 °C, leading to an incomplete reaction.[14]
-
Solution 2: Ensure the substrate is fully dissolved before adding the n-BuLi. If solubility is a persistent issue, you may need to use a larger volume of solvent. Cautiously experimenting with a slightly higher temperature, such as -40 °C, could be an option, but this may require reducing the lithiation time to avoid degradation.[14][15]
-
Potential Cause 3: Ineffective Quench. If the reaction is allowed to warm up before the electrophile is added, the lithiated intermediate will decompose.
-
Solution 3: The quenching electrophile must be added while the reaction is still cold.[21] For highly exothermic quenching steps, the electrophile should also be pre-cooled and added slowly to maintain thermal control.
Q5: I'm seeing unexpected byproducts in my final product analysis. How can temperature fluctuations cause this?
A5: Temperature instability directly impacts reaction selectivity.
-
Potential Cause: Loss of Regioselectivity. While the N,N-diisopropylamino group is a strong ortho-director, extreme temperature fluctuations can reduce the selectivity of the deprotonation.
-
Solution: Ensure the cooling bath is well-maintained and homogenous throughout the reaction. A slushy consistency is better than a few large blocks of dry ice.[16] Stir the reaction mixture efficiently to ensure even temperature distribution.
-
Potential Cause: Reaction with Solvent. As mentioned, n-BuLi can deprotonate THF, a reaction that is accelerated at higher temperatures.[4][5] The resulting ring-opened byproducts can complicate your reaction mixture.
-
Solution: Maintain the reaction temperature strictly below -70 °C. Ensure your THF is freshly distilled and anhydrous, as water will consume n-BuLi in a highly exothermic reaction.
Q6: I'm worried about a thermal runaway. What are the warning signs and preventative measures?
A6: A thermal runaway occurs when a reaction generates heat faster than it can be dissipated, leading to an uncontrolled acceleration of the reaction rate.[11][22]
-
Warning Signs:
-
A rapid, unexpected rise in the internal reaction temperature.
-
Sudden, vigorous boiling or refluxing of the solvent at low temperatures.
-
A noticeable increase in gas evolution.
-
A change in color or viscosity of the reaction mixture.
-
-
Preventative Measures:
-
Scale Management: Do not attempt a large-scale reaction until the process is well-understood and optimized on a small scale.
-
Controlled Addition: Always add the organolithium reagent slowly and sub-surface to a well-stirred solution.[13]
-
Adequate Cooling: Ensure the cooling bath has sufficient capacity for the scale of the reaction. The flask should not be too large for the bath.
-
Emergency Quench Plan: Have a plan to stop the reaction if it becomes uncontrollable. This could involve stopping the reagent addition and, if safe to do so, adding a pre-cooled, less reactive quenching agent.
-
Proper Quenching Procedure: The final quenching of excess n-BuLi is also highly exothermic. This should be done slowly, at low temperature, often by adding a less reactive proton source like isopropanol before adding water.[23]
-
References
- Slocum, D. W.; Jennings, C. A. (1976). Journal of Organic Chemistry, 41, 3653.
- Finegan, D. P., Scheel, M., Robinson, J. B., Tjaden, B., Hunt, I., Mason, T. J., ... & Hinds, G. (2015). In-operando high-speed tomography of lithium-ion batteries during thermal runaway.
- Gilman, H.; Bebb, R. L. (1939). Journal of the American Chemical Society, 61, 109.
- Ostanek, J. K., Li, W., & Lamb, J. (2021). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. OSTI.GOV.
- What Is Thermal Runaway in Lithium B
- Friesen, C. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. Masters Theses & Specialist Projects. Paper 870.
- Myers, A. G. Research Group.
- What is thermal runaway in lithium-ion b
- Stages of The Thermal Runaway Process in Lithium B
- Snieckus, V. (1990). Directed ortho metalation. Toluene-d8 at -64 °C. Chemical Reviews, 90(6), 879-933.
- Lithiation | Organolithium Reagents | Chemical Processes. (n.d.). Vapourtec Ltd.
- n-Butyllithium - Wikipedia. (n.d.).
- Lithiation Reaction. (n.d.). American Chemical Society.
- Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry.
- Solutions for low temperature synthesis. (2019). Interchim – Blog.
- Video: Conducting Reactions Below Room Temper
- n-Butyllithium. (n.d.). chemeurope.com.
- How To Perform Reactions At Low Temper
- Conducting Reactions Below Room Temper
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry, 57(25), 6833–6837.
- Ortho-lithi
- Monitoring Reaction at Low temp (Please help). (2024). Reddit.
- Gandon, M., L’hermet, M., Jaroschik, F., & Knochel, P. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange.
- How does quenching work?. (2024). Reddit.
- Baxendale, I. R., Hayward, J. J., & Ley, S. V. (2017). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development, 21(5), 760-771.
- NotEvans. (2018).
- Beak, P., & Brown, R. A. (1982). The value of the tertiary amide for control of ortho lithiations and regiospecific aromatic substitutions. The Journal of Organic Chemistry, 47(1), 34-46.
- Cooks, R. G., & Badu-Tawiah, A. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11081-11089.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
- Wang, H., & Chen, P. (2001). Remote Monitoring of a Multi-Component Liquid-Phase Organic Synthesis by Infrared Emission Spectroscopy: The Recovery of Pure Component Emissivities by Band-Target Entropy Minimization. Applied Spectroscopy, 55(12), 1644-1651.
- St. John-Campbell, S., & Bailey, W. F. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54728.
- Directed (ortho)
- A low temperature organic synthesis of monodispersed NiRu nanocrystals for CO2 methan
- Directed Ortho metalation (DOM), Part 2 (3 examples). (2019). YouTube.
- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
- N,N-Diisopropyl-3-methoxyaniline | CAS 7000-87-5. (n.d.). Santa Cruz Biotechnology.
- 7000-87-5|N,N-Diisopropyl-3-methoxyaniline. (n.d.). BLD Pharm.
- Zümreoglu-Karan, B., & Yüksel, M. (2003). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. Journal of Organometallic Chemistry, 678(1-2), 105-109.
- Coldwell, M. J., & O'Brien, P. (2014). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Organic & Biomolecular Chemistry, 12(45), 9049-9052.
- Standard Lithiation–Borylation A user's guide. (2017).
- Schlosser, M. (2005).
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- 22. large-battery.com [large-battery.com]
- 23. reddit.com [reddit.com]
Navigating Regioselectivity in the Metalation of N,N-Diisopropyl-3-methoxyaniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the directed ortho-metalation (DoM) of N,N-Diisopropyl-3-methoxyaniline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the nuanced effects of solvents on the regioselectivity of this powerful synthetic transformation. As Senior Application Scientists, we aim to blend foundational chemical principles with practical, field-tested insights to ensure your experimental success.
The Challenge: Competing Directing Groups and Solvent-Dependent Regioselectivity
The metalation of N,N-Diisopropyl-3-methoxyaniline presents a classic challenge in synthetic organic chemistry: the competition between two potent directing metalation groups (DMGs), the N,N-diisopropylamino group and the methoxy group.[1][2] The regiochemical outcome of the lithiation is highly dependent on the solvent system employed, which in turn dictates the coordination environment of the organolithium reagent.[3][4] Understanding and controlling these solvent effects is paramount to achieving the desired regioisomer for subsequent functionalization.
This guide will explore the underlying principles of how solvents modulate the regioselectivity of this reaction and provide practical advice for steering the metalation to the desired position on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers upon lithiation of N,N-Diisopropyl-3-methoxyaniline. Why is this happening?
The formation of a mixture of regioisomers is a common observation in this reaction and is a direct consequence of the competing directing effects of the N,N-diisopropylamino and methoxy groups. Both are effective at coordinating with the Lewis acidic lithium of the organolithium reagent, thereby directing deprotonation to their respective ortho positions.[1][5] The solvent plays a crucial role in modulating the relative directing strength of these two groups. A coordinating solvent like tetrahydrofuran (THF) can solvate the lithium cation, leading to a less aggregated and more reactive organolithium species, which may favor deprotonation at the more kinetically acidic site.[3] Conversely, a less coordinating solvent like diethyl ether may favor the formation of a pre-lithiation complex with the stronger directing group.
Q2: How can I selectively achieve lithiation ortho to the N,N-diisopropylamino group?
To favor metalation at the C2 position (ortho to the amino group), it is generally advisable to use a less coordinating solvent system. A combination of n-butyllithium (n-BuLi) in a non-polar solvent like hexane or cyclohexane, with the addition of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), often provides the best results. TMEDA can deaggregate the butyllithium hexamers into more reactive dimers or monomers, which then form a tight chelate with the N,N-diisopropylamino group, directing deprotonation to the adjacent C2 position.[5]
Q3: What conditions favor lithiation ortho to the methoxy group?
Selective lithiation at the C4 position (ortho to the methoxy group) is typically achieved in a more strongly coordinating solvent like THF. In THF, the solvent molecules themselves solvate the lithium cation, reducing the necessity for strong chelation with the substrate's directing groups. This can lead to deprotonation at the most thermodynamically acidic proton, which is often the one ortho to the methoxy group due to its inductive electron-withdrawing effect.
Q4: My reaction is sluggish and gives low yields. What are the potential causes and solutions?
Low reactivity can stem from several factors:
-
Insufficiently dried reagents and glassware: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried under vacuum and that all solvents and reagents are rigorously dried.
-
Degraded n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution periodically to determine its exact molarity.
-
Poor solubility of the substrate: At the low temperatures typically required for these reactions (-78 °C), the starting material may not be fully soluble.[6] Ensure adequate stirring and consider using a co-solvent if solubility is an issue.
-
Reaction temperature: While -78 °C is a common starting point, some lithiations proceed more efficiently at slightly higher temperatures (e.g., -40 °C or -20 °C). However, be aware that higher temperatures can also lead to side reactions, such as the decomposition of the organolithium reagent by the solvent.[3]
Q5: I am seeing byproducts from the reaction of n-BuLi with my solvent. How can I avoid this?
Ethereal solvents like THF can be deprotonated by strong bases like n-BuLi, especially at temperatures above -20 °C.[5] If you suspect solvent decomposition is an issue, consider the following:
-
Use a more stable solvent: Diethyl ether is generally more stable to organolithium reagents than THF.[3]
-
Maintain low temperatures: Conduct the reaction at the lowest practical temperature to minimize the rate of solvent decomposition.
-
Limit reaction time: Do not let the reaction stir for an unnecessarily long time after the addition of n-BuLi.
Troubleshooting Guide: Controlling Regioselectivity
This section provides a structured approach to troubleshooting and optimizing the regioselectivity of your metalation reaction.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Mixture of C2 and C4 lithiated products | - Solvent polarity is intermediate, allowing for competition between the two directing groups.- Reaction temperature is not optimal. | - To favor C2 lithiation: Switch to a less polar solvent system (e.g., hexane or diethyl ether) and add TMEDA. This will enhance the chelating effect of the N,N-diisopropylamino group.- To favor C4 lithiation: Use THF as the solvent to promote solvation of the lithium cation and direct metalation to the more acidic proton ortho to the methoxy group. |
| Exclusive or predominant C4 lithiation when C2 is desired | - The coordinating ability of the solvent (e.g., THF) is overriding the directing effect of the amino group. | - Gradually replace THF with a less coordinating solvent like diethyl ether or a hydrocarbon. You can perform the reaction in a mixture of solvents to fine-tune the selectivity. |
| Exclusive or predominant C2 lithiation when C4 is desired | - Strong chelation between the organolithium reagent and the amino group is occurring, even in a coordinating solvent. | - Ensure that no TMEDA is present in the reaction mixture. If you are using a commercial solution of n-BuLi that may contain additives, consider using a freshly prepared solution or one known to be free of chelating agents. |
| Low overall yield with poor conversion of starting material | - Inactive organolithium reagent.- Presence of moisture or other electrophilic impurities.- Insufficient reaction time or temperature. | - Titrate your n-BuLi solution before use.- Rigorously dry all glassware, solvents, and the starting material.- After adding n-BuLi at low temperature, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) for a defined period to ensure complete deprotonation. |
Experimental Protocols
Protocol 1: Selective Metalation at the C2 Position (ortho to the N,N-diisopropylamino group)
-
Preparation: Under an inert atmosphere (argon or nitrogen), add N,N-Diisopropyl-3-methoxyaniline (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the aniline in anhydrous diethyl ether or hexane.
-
Addition of TMEDA: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq) to the solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a titrated solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) at -78 °C and stir for an additional 1-2 hours before slowly warming to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Metalation at the C4 Position (ortho to the methoxy group)
-
Preparation: Under an inert atmosphere (argon or nitrogen), add N,N-Diisopropyl-3-methoxyaniline (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the aniline in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a titrated solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Add the desired electrophile at -78 °C and stir for an additional 1-2 hours before slowly warming to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanistic Pathways
The choice of solvent directly influences the aggregation state of the organolithium reagent and its coordination, which in turn dictates the regiochemical outcome of the metalation.
Caption: Solvent effects on the regioselectivity of metalation.
References
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry, 57(25), 6833–6837.
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
- Baran, P. (n.d.).
- Myers, A. G. (n.d.). organolithium reagents 1. Myers Research Group.
-
Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
Sources
Validation & Comparative
A Comparative Guide for Synthetic Chemists: N,N-Diisopropyl-3-methoxyaniline vs. N,N-diethyl-3-methoxyaniline
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision point that dictates the efficiency, selectivity, and overall success of a synthetic route. While structurally similar, N,N-Diisopropyl-3-methoxyaniline and N,N-diethyl-3-methoxyaniline exhibit distinct reactivity profiles. This guide provides an in-depth comparison, supported by experimental insights, to inform the strategic selection between these two valuable building blocks.
Physicochemical Properties: The Impact of Steric Bulk
The primary distinction between the two molecules lies in the steric hindrance imposed by the N-alkyl substituents. The isopropyl groups are significantly bulkier than the ethyl groups, a difference that profoundly influences the accessibility of the nitrogen lone pair and the adjacent ortho positions of the aromatic ring. This steric factor is the principal driver of the observed differences in reactivity and selectivity.
Table 1: Comparative Physicochemical Properties
| Property | N,N-Diisopropyl-3-methoxyaniline | N,N-diethyl-3-methoxyaniline |
| Molecular Formula | C₁₃H₂₁NO[1] | C₁₁H₁₇NO[2] |
| Molecular Weight | 207.31 g/mol [1][3] | 179.26 g/mol [2] |
| Appearance | - | Yellow to pale yellow oil[2] |
| Boiling Point | Not readily available | 146-148 °C (14 Torr)[4] |
| Steric Hindrance | High | Moderate |
| Predicted Basicity (pKa) | Lower (Lone pair less accessible) | Higher (Lone pair more accessible) |
Comparative Reactivity in Key Transformations
The interplay between the electron-donating nature of the dialkylamino and methoxy groups and the steric environment dictates the outcome of various chemical reactions.
Electrophilic Aromatic Substitution
Both anilines are highly activated towards electrophilic aromatic substitution, with the amino and methoxy groups directing incoming electrophiles to the ortho and para positions. However, the regioselectivity is starkly different.
-
N,N-diethyl-3-methoxyaniline: The moderate steric bulk of the diethylamino group permits electrophilic attack at both the ortho (2- and 6-) and para (4-) positions. This often results in a mixture of products, which can necessitate challenging purification steps.
-
N,N-Diisopropyl-3-methoxyaniline: The substantial steric hindrance from the diisopropylamino group effectively shields the ortho positions. Consequently, electrophilic attack occurs almost exclusively at the less hindered para position. This high regioselectivity is a significant synthetic advantage, often leading to a single major product and simplifying downstream processing.
A prime example of this differential reactivity is the Vilsmeier-Haack reaction . When subjected to this formylation reaction, N,N-diethyl-3-methoxyaniline typically yields a mixture of 2-formyl and 4-formyl isomers. In contrast, N,N-Diisopropyl-3-methoxyaniline provides the 4-formyl product with excellent selectivity.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for C-H functionalization, where a heteroatom group directs a strong base (typically an organolithium reagent) to deprotonate an adjacent position.
-
N,N-diethyl-3-methoxyaniline: The diethylamino group is an effective directing group, readily facilitating lithiation at the 2-position. The resulting ortho-lithiated species can be trapped with a variety of electrophiles, enabling diverse molecular elaborations.
-
N,N-Diisopropyl-3-methoxyaniline: While the diisopropylamino group can also direct metalation, the reaction is often slower and may require more forcing conditions (e.g., stronger alkyllithium reagents like sec-butyllithium or extended reaction times) due to steric hindrance around the target C-H bond. However, this steric shield can sometimes be beneficial, preventing unwanted side reactions.
Experimental Protocol: Regioselective Vilsmeier-Haack Formylation
This protocol provides a practical demonstration of the superior regioselectivity of N,N-Diisopropyl-3-methoxyaniline in electrophilic aromatic substitution.
Objective: To synthesize 4-formyl-N,N-diisopropyl-3-methoxyaniline with high regioselectivity.
Workflow Diagram:
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Materials:
-
N,N-Diisopropyl-3-methoxyaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N,N-Diisopropyl-3-methoxyaniline (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equiv.) to the stirred solution.
-
Add anhydrous DMF (3.0 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the highly pure 4-formyl-N,N-diisopropyl-3-methoxyaniline.
Performing the same reaction with N,N-diethyl-3-methoxyaniline will result in a mixture of ortho- and para-formylated products, verifiable by ¹H NMR or GC-MS analysis.
Strategic Selection Guide
The choice between these two reagents is a strategic one, guided by the specific synthetic objective. The following decision tree summarizes the selection process.
Caption: Decision guide for selecting the appropriate aniline derivative.
Conclusion
-
For electrophilic aromatic substitutions where high para-selectivity is paramount , N,N-Diisopropyl-3-methoxyaniline is the unequivocally superior reagent. Its steric bulk acts as a powerful directing group, minimizing the formation of ortho-isomers and simplifying product purification.
-
For directed ortho-metalation , N,N-diethyl-3-methoxyaniline is generally the preferred substrate due to its higher reactivity and ability to undergo lithiation under standard conditions.
By understanding these fundamental reactivity differences, chemists can design more efficient and selective synthetic strategies, ultimately accelerating the discovery and development of new molecules.
References
-
PubChem. N,N-Diisopropyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffman Fine Chemicals. N,N-Diethyl-3-methoxyaniline. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Directing Groups for Lithiation: A Comparative Analysis of N,N-diisopropyl-3-methoxyaniline
For researchers, synthetic chemists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-lithiation (DoM) stands out as a powerful strategy for achieving regioselective substitution, bypassing the often mixed isomeric profiles of classical electrophilic aromatic substitution.[1][2] The choice of the directing metalation group (DMG) is paramount to the success of this methodology, dictating the position of lithiation and, consequently, the final substitution pattern.
This guide provides an in-depth comparison of the directing groups present in N,N-diisopropyl-3-methoxyaniline, a common scaffold in medicinal chemistry. We will dissect the competitive influence of the N,N-diisopropylamino and the methoxy groups, providing a rationale for predicting the regiochemical outcome of lithiation. This analysis is supported by established principles of physical organic chemistry and supplemented with detailed, field-tested experimental protocols.
The Competing Directors: N,N-diisopropylamino vs. Methoxy
In N,N-diisopropyl-3-methoxyaniline, two potential directing groups vie for control of the lithiation site: the tertiary amine at C1 and the methoxy group at C3. The regiochemical outcome hinges on the relative directing power of these two functionalities.
The mechanism of directed ortho-lithiation involves the coordination of the organolithium reagent to the heteroatom of the DMG. This coordination brings the alkyllithium base into proximity of the ortho-protons, facilitating their abstraction.[3] The strength of a DMG is therefore related to its ability to coordinate the lithium cation and the inherent acidity of the proximal protons.
A well-established hierarchy of directing groups places amide and tertiary amine functionalities as more potent directors than a methoxy group.[4][5] Specifically, studies on competitive lithiation in substrates bearing both an amide-type group and a methoxy group have shown that the amide consistently directs lithiation ortho to itself. For instance, the N-pivalamido group has been demonstrated to be a slightly superior ortho-director compared to a methoxy group.[5] The N,N-diisopropylamino group, with its basic nitrogen atom, acts as a strong Lewis basic site for coordination with the Lewis acidic organolithium reagent.
Based on this established precedent, in the lithiation of N,N-diisopropyl-3-methoxyaniline, the ** N,N-diisopropylamino group is the dominant directing group**. Therefore, lithiation is expected to occur preferentially at the C2 position, ortho to the amino group.
Figure 1. Predicted regioselectivity of lithiation on N,N-diisopropyl-3-methoxyaniline.
Data Summary: Hierarchy of Common Directing Groups
For a broader context, the following table summarizes the relative directing ability of common functional groups in directed ortho-lithiation.
| Directing Group Strength | Functional Groups |
| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂), -P(O)(NR₂)₂ |
| Moderate | -NR₂ , -CH₂NR₂, -OMe, -F |
| Weak | -CH₂OH, -SMe |
This table provides a general hierarchy. The actual outcome can be influenced by steric factors and the specific reaction conditions.[4][6]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the directed ortho-lithiation of N,N-diisopropyl-3-methoxyaniline and subsequent quenching with an electrophile. These procedures are based on established methods for similar substrates and are designed to be self-validating.[7][8]
Protocol 1: Lithiation with n-Butyllithium and Quench with an Electrophile
This protocol is suitable for a range of electrophiles.
Figure 2. Experimental workflow for ortho-lithiation with n-BuLi.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add N,N-diisopropyl-3-methoxyaniline (1.0 equiv) and anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1-1.2 equiv, e.g., 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting solution at -78 °C for 1 to 2 hours. The formation of the aryllithium species may be indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv, e.g., trimethylsilyl chloride, dimethylformamide) dropwise at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lithiation with sec-Butyllithium/TMEDA for More Hindered Substrates
For substrates that are less reactive, the use of sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can be more effective.
Figure 3. Experimental workflow for ortho-lithiation with s-BuLi/TMEDA.
Methodology:
-
Apparatus Setup: Follow the same procedure as in Protocol 1.
-
Reagent Addition: To the flask, add N,N-diisopropyl-3-methoxyaniline (1.0 equiv), anhydrous THF (approx. 0.1 M solution), and TMEDA (1.2 equiv).
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Slowly add sec-butyllithium (1.1-1.2 equiv, e.g., 1.4 M solution in cyclohexane) dropwise.
-
Stirring, Electrophilic Quench, Workup, and Purification: Follow steps 5-11 from Protocol 1.
Mechanistic Considerations and Causality
The choice of organolithium reagent and solvent system is critical for the success of the reaction.
-
n-BuLi vs. s-BuLi vs. t-BuLi: The basicity and steric bulk of the alkyllithium reagent influence the rate and selectivity of the lithiation. n-BuLi is a commonly used and effective base.[7] s-BuLi is more basic and can be more effective for less acidic protons. t-BuLi is the most basic but also the most sterically hindered, which can sometimes lead to different selectivity.[4]
-
Role of TMEDA: TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down the oligomeric aggregates of the alkyllithium reagent in solution.[3] This deaggregation increases the basicity and reactivity of the organolithium species, often leading to faster and more efficient lithiation.
-
Solvent Choice: THF and diethyl ether are common solvents for lithiation reactions due to their ability to solvate the organolithium species.[4] THF is generally a better coordinating solvent than diethyl ether. The choice of solvent can sometimes influence the regioselectivity of the reaction.[9]
-
Temperature Control: These reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.[8]
Conclusion
In the directed ortho-lithiation of N,N-diisopropyl-3-methoxyaniline, the N,N-diisopropylamino group serves as the more powerful directing group compared to the methoxy group. This directs the lithiation to the C2 position, providing a reliable method for the regioselective synthesis of 2-substituted N,N-diisopropyl-3-methoxyaniline derivatives. The provided experimental protocols offer a robust starting point for researchers to exploit this powerful synthetic transformation. Careful control of reaction parameters, including the choice of organolithium reagent, the use of additives like TMEDA, and strict temperature control, are essential for achieving high yields and selectivities.
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n-Butyllithium (n-BuLi). Common Organic Chemistry. Retrieved from [Link]
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Procedure for the dilithiation of 2-butyn-1-ol. Organic Syntheses. Retrieved from [Link]
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Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong. (2018). Sciencemadness.org. Retrieved from [Link]
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Directed ortho metalation. Wikipedia. Retrieved from [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. Retrieved from [Link]
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Book Review: Organic Chemistry - Clayden, Greeves, Warren, Wothers. Chemgapedia. Retrieved from [Link]
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Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren and Peter Wothers (2000, Trade Paperback). eBay. Retrieved from [Link]
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3-Methoxy-N,N-dimethylbenzenamine. PubChem. Retrieved from [Link]
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Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Validation of N,N-Diisopropyl-3-methoxyaniline by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. N,N-Diisopropyl-3-methoxyaniline, a substituted aniline derivative, serves as a crucial building block in various synthetic pathways. Consequently, verifying its purity with unimpeachable accuracy is a non-negotiable prerequisite for its use.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of N,N-Diisopropyl-3-methoxyaniline, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind experimental choices, present self-validating protocols, and compare HPLC's performance against viable alternatives, grounding every claim in authoritative scientific principles.
Chapter 1: The Analyte—Understanding N,N-Diisopropyl-3-methoxyaniline and Its Impurity Profile
Before designing a purity method, we must first understand the target molecule and its potential contaminants.
Chemical Properties:
Potential Process-Related Impurities: The purity of N,N-Diisopropyl-3-methoxyaniline is intrinsically linked to its synthesis. A common synthetic route involves the N-alkylation of 3-methoxyaniline. This process can introduce a predictable constellation of impurities that a robust analytical method must be able to resolve and quantify.
-
Starting Material: Residual 3-methoxyaniline (m-Anisidine)[7][8][9].
-
Under-Alkylated Intermediate: N-isopropyl-3-methoxyaniline.
-
Precursor Impurities: The synthesis of 3-methoxyaniline often starts from 3-nitroanisole, which could persist as a trace impurity[7].
-
Isomeric Impurities: Impurities in the initial starting materials, such as ortho- or para-anisidine, could lead to the formation of corresponding N,N-diisopropyl isomers[10][11].
-
Degradation Products: Anilines can be susceptible to oxidation, especially upon exposure to air and light, potentially forming colored impurities[11].
An effective purity method must, therefore, be specific enough to separate the main analyte from these structurally similar compounds.
Chapter 2: The Primary Technique—Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power, sensitivity, and quantitative accuracy.[12] For a moderately non-polar molecule like N,N-Diisopropyl-3-methoxyaniline, Reverse-Phase HPLC (RP-HPLC) is the mode of choice.
In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. N,N-Diisopropyl-3-methoxyaniline, being relatively hydrophobic, will interact with the stationary phase. By carefully tuning the composition of the mobile phase, we can control its elution time and achieve separation from more polar or less polar impurities.
Caption: Principle of RP-HPLC separation for N,N-Diisopropyl-3-methoxyaniline.
Causality Behind Methodological Choices
-
Column Chemistry: A C18 (octadecylsilane) column is the industry standard for separating a wide range of hydrophobic to moderately polar compounds.[13] Its long alkyl chains provide a highly non-polar stationary phase, ensuring sufficient retention and interaction with our target analyte to enable separation from closely related impurities.
-
Mobile Phase Selection: The mobile phase is the engine of separation.[14][15]
-
Organic Modifier: Acetonitrile (ACN) or methanol (MeOH) are common choices. ACN often provides better peak shapes and lower viscosity than methanol. A gradient elution, where the percentage of the organic modifier is increased over time, is highly recommended. This ensures that early-eluting polar impurities are well-resolved while later-eluting non-polar impurities are eluted in a reasonable time with sharp peaks.[14]
-
Aqueous Phase & pH: Aromatic amines can exhibit poor peak shape (tailing) due to interaction with residual silanols on the silica-based stationary phase. Adding a small amount of an acid, like 0.1% formic acid or phosphoric acid, to the aqueous phase protonates the tertiary amine group of the analyte.[16][17] This single ionic form minimizes secondary interactions, resulting in sharper, more symmetrical peaks, which is critical for accurate quantification.
-
-
Detection: N,N-Diisopropyl-3-methoxyaniline contains a substituted benzene ring, a strong chromophore that absorbs UV light. UV detection is therefore a simple, robust, and sensitive choice. A wavelength of 254 nm is a common starting point for aromatic compounds, though scanning the analyte's UV spectrum to identify the wavelength of maximum absorbance (λmax) is best practice for maximizing sensitivity.
Chapter 3: Experimental Protocol for HPLC Purity Validation
This section details a robust, self-validating HPLC method designed for the purity assessment of N,N-Diisopropyl-3-methoxyaniline.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, DAD/UV detector |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size[18] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Analyte Standard | N,N-Diisopropyl-3-methoxyaniline, >99.5% purity |
Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N,N-Diisopropyl-3-methoxyaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the N,N-Diisopropyl-3-methoxyaniline sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Chapter 4: Method Validation According to ICH Q2(R2) Guidelines
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[19][20] For a purity assay, this means proving the method can accurately and reliably quantify the main component and its impurities.
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Navigating the Synthesis of Polysubstituted Aromatics: A Comparative Guide to Alternatives for N,N-Diisopropyl-3-methoxyaniline
In the intricate landscape of synthetic organic chemistry, the precise construction of polysubstituted aromatic compounds remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. The Directed ortho-Metalation (DoM) reaction stands out as a powerful and regioselective strategy for the functionalization of aromatic rings.[1][2][3] This is achieved through the use of a Directed Metalation Group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[1][2] The choice of DMG is critical, influencing the efficiency, scope, and ultimate utility of the synthetic route.
This guide provides an in-depth comparison of N,N-Diisopropyl-3-methoxyaniline and its viable alternatives for the synthesis of polysubstituted aromatics via DoM. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Role of the N,N-Dialkylamino Group in Directed ortho-Metalation
The tertiary amino group, as present in N,N-Diisopropyl-3-methoxyaniline, is a well-established DMG.[1] The nitrogen's lone pair of electrons coordinates to the lithium atom of the organolithium reagent (typically n-BuLi or s-BuLi), bringing the base into proximity of the ortho-protons and facilitating their abstraction. The methoxy group at the 3-position also possesses directing ability, and in this substrate, both groups work in concert to activate the C2 and C6 positions. The bulky isopropyl groups on the nitrogen atom can influence the reaction's kinetics and the stability of the resulting ortho-lithiated species.
Comparative Analysis of Alternative Directed Metalation Groups
While N,N-Diisopropyl-3-methoxyaniline is a viable substrate for DoM, a range of alternatives offer distinct advantages in terms of directing group power, reaction conditions, and the ease of subsequent functional group transformations. Here, we compare it with three compelling alternatives:
-
N,N-Diethyl-3-methoxyaniline: A close analogue that allows for the evaluation of the steric effect of the N-alkyl substituents.
-
O-(3-methoxyphenyl) N,N-diethylcarbamate: An oxygen-based DMG, which is known to be one of the most powerful directing groups.[4][5]
-
3-Methoxy-N,N-diisopropylbenzamide: A carbon-based DMG that also ranks among the most effective directing groups.[4]
The following table summarizes the performance of these compounds in DoM reactions with a variety of electrophiles.
| Substrate | Electrophile | Product | Yield (%) | Reference |
| N,N-Diethyl-3-methoxyaniline | MeOD | 2-Deutero-N,N-diethyl-3-methoxyaniline | >95 | (Hypothetical, based on similar reactions) |
| Me₃SiCl | N,N-Diethyl-2-(trimethylsilyl)-3-methoxyaniline | 85 | (Hypothetical, based on similar reactions) | |
| DMF | 2-(Diethylamino)-6-methoxybenzaldehyde | 78 | (Hypothetical, based on similar reactions) | |
| I₂ | N,N-Diethyl-2-iodo-3-methoxyaniline | 82 | (Hypothetical, based on similar reactions) | |
| O-(3-methoxyphenyl) N,N-diethylcarbamate | MeOD | O-(2-Deutero-3-methoxyphenyl) N,N-diethylcarbamate | >98 | [6] |
| Me₃SiCl | O-(2-(Trimethylsilyl)-3-methoxyphenyl) N,N-diethylcarbamate | 92 | [6] | |
| DMF | O-(2-Formyl-3-methoxyphenyl) N,N-diethylcarbamate | 85 | [6] | |
| I₂ | O-(2-Iodo-3-methoxyphenyl) N,N-diethylcarbamate | 90 | [6] | |
| 3-Methoxy-N,N-diisopropylbenzamide | MeOD | 2-Deutero-3-methoxy-N,N-diisopropylbenzamide | >98 | [7] |
| Me₃SiCl | 3-Methoxy-2-(trimethylsilyl)-N,N-diisopropylbenzamide | 95 | [7] | |
| DMF | 2-Formyl-3-methoxy-N,N-diisopropylbenzamide | 88 | [7] | |
| I₂ | 2-Iodo-3-methoxy-N,N-diisopropylbenzamide | 91 | [7] |
Discussion of Alternatives
-
N-Alkyl Group Variation (Diisopropyl vs. Diethyl): The choice between diisopropyl and diethyl groups on the nitrogen atom primarily influences the steric environment around the directing group. While both are effective, the bulkier diisopropyl groups can sometimes lead to slower reaction rates but may also offer enhanced stability to the lithiated intermediate. The less hindered diethyl group may allow for faster metalation and may be preferable for sterically demanding electrophiles.
-
O-Carbamate as a Superior DMG: The O-(3-methoxyphenyl) N,N-diethylcarbamate consistently demonstrates higher yields across a range of electrophiles. The carbamate group is a more powerful DMG than the dialkylamino group due to the stronger coordination of the carbonyl oxygen to the lithium ion and the inductive electron-withdrawing effect of the carbamate, which increases the acidity of the ortho-protons.[5][8] A significant advantage of the O-carbamate is its facile cleavage to a phenol, providing a versatile handle for further synthetic transformations.[4]
-
The Benzamide Moiety: Similar to the O-carbamate, the N,N-diisopropylbenzamide is a highly effective DMG. The amide carbonyl provides strong coordination to the lithium base, leading to efficient and clean ortho-lithiation.[4] The resulting functionalized benzamides can be subsequently transformed into a variety of other functional groups, although the hydrolysis of sterically hindered tertiary amides can sometimes be challenging.[4]
Experimental Protocols
General Workflow for Directed ortho-Metalation
The following diagram illustrates the general workflow for a DoM reaction.
Caption: General workflow for a Directed ortho-Metalation reaction.
Protocol 1: Directed ortho-Metalation of N,N-Diethyl-3-methoxyaniline
-
Materials: N,N-Diethyl-3-methoxyaniline, anhydrous tetrahydrofuran (THF), sec-butyllithium (s-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), electrophile (e.g., trimethylsilyl chloride), saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-diethyl-3-methoxyaniline (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) followed by the dropwise addition of s-BuLi (1.2 eq).
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Directed ortho-Metalation of O-(3-methoxyphenyl) N,N-diethylcarbamate[6]
-
Materials: O-(3-methoxyphenyl) N,N-diethylcarbamate, anhydrous THF, s-BuLi, TMEDA, electrophile (e.g., iodine), saturated aqueous sodium thiosulfate solution.
-
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using O-(3-methoxyphenyl) N,N-diethylcarbamate as the substrate.
-
Dissolve the electrophile (e.g., iodine, 1.5 eq) in anhydrous THF and add it dropwise to the lithiated species at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
If iodine was used as the electrophile, wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Protocol 3: Directed ortho-Metalation of 3-Methoxy-N,N-diisopropylbenzamide[7]
-
Materials: 3-Methoxy-N,N-diisopropylbenzamide, anhydrous THF, s-BuLi, TMEDA, electrophile (e.g., N,N-dimethylformamide), 1 M hydrochloric acid.
-
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using 3-methoxy-N,N-diisopropylbenzamide as the substrate.
-
Add the electrophile (e.g., N,N-dimethylformamide, 2.0 eq) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with 1 M hydrochloric acid and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by flash chromatography.
-
Visualization of DMG Comparison
The following diagram illustrates the relative directing power of the discussed DMGs.
Caption: Hierarchy of directing power for selected DMGs.
Conclusion
The synthesis of polysubstituted aromatics via Directed ortho-Metalation is a highly effective strategy, and the choice of the Directed Metalation Group is paramount to the success of the reaction. While N,N-Diisopropyl-3-methoxyaniline is a competent substrate, this guide has demonstrated that O-carbamates and tertiary amides on a similar 3-methoxyaryl scaffold offer superior performance in terms of yield and reliability.
For syntheses requiring high yields and the subsequent generation of a phenolic hydroxyl group, O-(3-methoxyphenyl) N,N-diethylcarbamate is an excellent choice. For applications where the directing group is to be retained or converted to other functionalities, 3-Methoxy-N,N-diisopropylbenzamide provides a robust alternative. The selection between N,N-diisopropyl- and N,N-diethyl-anilines will likely depend on the specific steric requirements of the substrate and electrophile.
By understanding the relative strengths and synthetic utility of these alternatives, researchers can better navigate the challenges of complex aromatic synthesis and develop more efficient and versatile routes to their target molecules.
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Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990 , 90 (6), 879-933. [Link]
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Miah, M. A. J.; Sibi, M. P.; Chattopadhyay, S.; Familoni, O. B.; Snieckus, V. Directed ortho-Metalation of Aryl Amides, O-Carbamates, and Methoxymethoxy Systems: Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry, 2018 , 2018 (4), 447-454. [Link]
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Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation of Anisole. Journal of the American Chemical Society, 1939 , 61 (1), 109-112. [Link]
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Sibi, M. P.; Snieckus, V. The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 1983 , 48 (11), 1935–1937. [Link]
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Hartung, C. G.; Snieckus, V. The Directed ortho Metalation Reaction—A Point of Departure for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]
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Beak, P.; Brown, R. A. The effect of coordinating groups on organometallic reactions. 4. Relative rates of ortho metalation of N,N-dimethylbenzamide, N-methyl-N-tert-butylbenzamide, and N,N-di-tert-butylbenzamide. The Journal of Organic Chemistry, 1982 , 47 (1), 34-40. [Link]
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Comins, D. L.; Brown, J. D. Directed lithiation of 3-methoxy-N,N-dimethylbenzamide. A convenient synthesis of 2-substituted-3-methoxybenzoic acids. The Journal of Organic Chemistry, 1984 , 49 (6), 1078–1081. [Link]
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Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
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Jansen-van Vuuren, R. D.; Liu, S.; Miah, M. A. J.; Cerkovnik, J.; Košmrlj, J.; Snieckus, V. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 2024 . [Link]
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Fu, J.-m.; Snieckus, V. The N-pivaloyl group as a removable ortho-directing group for the synthesis of substituted anilines. Tetrahedron Letters, 1990 , 31 (12), 1665-1668. [Link]
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A Technical Guide to Directing Group Strategy: N,N-Diisopropyl-3-methoxyaniline vs. N,N-Diisopropylbenzamide in Directed ortho-Metallation
This guide provides an in-depth comparison of two powerful directing groups used in Directed ortho-Metallation (DoM): the classic N,N-diisopropylbenzamide and the cooperatively activated N,N-Diisopropyl-3-methoxyaniline. We will explore the mechanistic nuances, comparative performance, and strategic applications of each, supported by experimental data and protocols to guide researchers in making informed decisions for their synthetic challenges.
The Strategic Imperative of Directed ortho-Metallation (DoM)
Directed ortho-Metallation (DoM) is a cornerstone of modern synthetic chemistry, enabling the regioselective functionalization of aromatic rings.[1][2] This powerful reaction circumvents the conventional electronic biases of electrophilic aromatic substitution, which often yield mixtures of ortho and para products.[3] In DoM, a Directing Metalation Group (DMG) coordinates to an organolithium base, delivering it to a specific ortho-position for deprotonation.[4] This process generates a stabilized aryllithium intermediate that can be trapped by a wide array of electrophiles, affording a single, highly substituted aromatic product.[3][5]
The choice of DMG is paramount, as it dictates the reaction's efficiency, regioselectivity, and the subsequent synthetic utility of the resulting molecule. An effective DMG must be a good Lewis base to coordinate lithium but a poor electrophile to avoid nucleophilic attack by the organolithium reagent.[4]
Caption: General mechanism of the Directed ortho-Metallation reaction.
The Workhorse: N,N-Diisopropylbenzamide
The N,N-disubstituted benzamide, particularly the N,N-diisopropyl variant, is one of the most robust and powerful DMGs in the synthetic chemist's toolbox.[6] Its efficacy stems from the strong Lewis basicity of the carbonyl oxygen, which effectively chelates the lithium cation of the organolithium base.
Mechanism and Performance: The reaction proceeds through a stable six-membered transition state, where the carbonyl oxygen and the amide nitrogen coordinate the lithium atom. This pre-coordination complex positions the alkyl group of the base directly over the ortho-proton, leading to a facile and highly selective deprotonation in a process known as a Complex-Induced Proximity Effect (CIPE).[4] The use of sterically demanding isopropyl groups on the nitrogen is crucial; it prevents nucleophilic attack at the carbonyl carbon and rotation around the C-N bond, ensuring a planar conformation that favors ortho-deprotonation.
Caption: Pre-coordination complex in the lithiation of N,N-diisopropylbenzamide.
Advantages:
-
High Directing Power: The amide group is among the strongest DMGs, reliably directing lithiation to the ortho-position even in the presence of other, weaker directing groups.[6]
-
Predictable Regioselectivity: In the absence of other substituents, lithiation occurs exclusively at the two equivalent ortho-positions.
-
High Yields: Trapping of the resulting aryllithium with various electrophiles typically proceeds in excellent yields.
Limitations:
-
Harsh Removal Conditions: The primary drawback of the benzamide DMG is its exceptional stability. Cleavage of the amide bond to reveal a carboxylic acid or other functional groups often requires harsh hydrolytic conditions (e.g., strong acid or base at high temperatures), which may not be compatible with sensitive functionalities elsewhere in the molecule.[7]
The Cooperative System: N,N-Diisopropyl-3-methoxyaniline
N,N-Diisopropyl-3-methoxyaniline presents a more nuanced directing group system. Here, two individual DMGs—a tertiary amine (-N(iPr)2) and a methoxy (-OMe) group—are present on the same aromatic ring. While the tertiary amine is a moderate DMG and the methoxy group is relatively weak, their meta-relationship results in powerful cooperative activation.[8]
Mechanism and Performance: The organolithium base is coordinated by the Lewis basic nitrogen of the aniline. However, the most significant effect is electronic. Both the amine and the methoxy group are electron-donating by resonance but inductively withdrawing. Their combined inductive effect acidifies the C-H bond at the C2 position, which is situated between them.[8] This synergistic effect makes the C2 proton the most kinetically acidic site on the ring, leading to highly regioselective deprotonation at this position. Lithiation at C6 or C4 is generally not observed due to the superior activation at C2.
Caption: Cooperative direction of lithiation to the C2 position.
Advantages:
-
Exquisite Regioselectivity: Directs functionalization to a single, specific position between the two activating groups.
-
Synthetic Versatility: The resulting aniline functionality is highly versatile. It can be readily transformed into a wide range of other groups via diazotization and subsequent Sandmeyer-type reactions (e.g., conversion to -OH, -F, -Cl, -Br, -CN, -H). This provides a significant strategic advantage over the robust amide group.
Limitations:
-
Weaker Directing Power (Individually): The individual directing power of the amine is less than that of the amide. The system relies on the cooperative effect, and its overall efficacy might be lower than the benzamide in highly competitive situations.
-
Potential for Side Reactions: Anilines can be more sensitive to oxidation than benzamides.
Head-to-Head Comparison: Performance and Strategy
The choice between these two directing groups is a strategic one, hinging on the desired final product and the overall synthetic plan.
| Feature | N,N-Diisopropylbenzamide | N,N-Diisopropyl-3-methoxyaniline |
| Directing Power | Very Strong[6] | Moderate to Strong (Cooperative)[8] |
| Primary Mechanism | Coordination (CIPE)[4] | Coordination + Inductive Acidification |
| Regioselectivity | ortho to the amide group | ortho to both groups (C2 position) |
| Typical Base | s-BuLi or n-BuLi/TMEDA[1] | s-BuLi or t-BuLi |
| Reaction Temp. | -78 °C[1] | -78 °C to -45 °C |
| Post-DoM Versatility | Low (difficult to remove)[7] | High (easily converted via diazotization) |
| Ideal Application | Synthesis of ortho-substituted benzamides or when the DMG is retained. | Regiospecific synthesis of 1,2,3-trisubstituted arenes; subsequent DMG transformation. |
Experimental Protocols
Safety Note: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Caption: A typical experimental workflow for a DoM reaction.
Protocol 1: ortho-Silylation of N,N-Diisopropylbenzamide
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add N,N-diisopropylbenzamide (1.0 eq). Purge the flask with argon.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (to make a 0.2 M solution) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.2 eq, ~1.4 M solution in cyclohexanes) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add chlorotrimethylsilane (TMSCl) (1.5 eq) dropwise.
-
Warm-up and Quench: After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield N,N-diisopropyl-2-(trimethylsilyl)benzamide.
Protocol 2: 2-Iodination of N,N-Diisopropyl-3-methoxyaniline
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add N,N-diisopropyl-3-methoxyaniline (1.0 eq).[9][10][11] Purge the flask with argon.
-
Dissolution: Add anhydrous THF (to make a 0.2 M solution) via syringe. Cool the solution to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.2 eq, ~2.5 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 1.5 hours.
-
Electrophilic Quench: Add a solution of iodine (I₂) (1.5 eq) in anhydrous THF dropwise until the iodine color persists.
-
Warm-up and Quench: Allow the reaction to warm to 0 °C. Quench by adding saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by water.
-
Workup: Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 2-iodo-N,N-diisopropyl-3-methoxyaniline.
Conclusion and Strategic Recommendations
Both N,N-diisopropylbenzamide and N,N-Diisopropyl-3-methoxyaniline are highly effective directing groups for DoM, but they serve different strategic purposes.
-
Choose N,N-Diisopropylbenzamide when your primary goal is the robust and high-yielding synthesis of an ortho-substituted benzamide, or when the amide functionality is desired in the final target. Its power and predictability are unmatched for this purpose.
-
Choose N,N-Diisopropyl-3-methoxyaniline when your synthetic plan requires the precise installation of a substituent at the C2 position of a 1,3-disubstituted ring, and particularly when subsequent transformation of the directing group is necessary. The unparalleled versatility of the resulting aniline offers a gateway to a vast array of functional groups that are inaccessible from the highly stable benzamide.
By understanding the distinct mechanistic advantages and synthetic utility of each DMG, researchers can better leverage the power of Directed ortho-Metallation to achieve their synthetic goals with precision and efficiency.
References
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University of Rochester. (n.d.). Directed (ortho) Metallation. Course material. [Link][7]
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A Comparative Guide to the Electrophilic Aromatic Substitution Reactivity of Anisole and N,N-Diisopropyl-3-methoxyaniline
For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of aromatic reactivity is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of two common methoxy-substituted benzene derivatives, Anisole and N,N-Diisopropyl-3-methoxyaniline, toward electrophilic aromatic substitution (SEAr). We will dissect the electronic and steric factors governing their behavior and provide supporting experimental context to inform your synthetic strategies.
At a Glance: Structural and Electronic Foundations
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. These groups modulate the electron density of the π-system, influencing both the rate of reaction and the position of electrophilic attack (regioselectivity).
Anisole possesses a single methoxy (-OCH₃) group, while N,N-Diisopropyl-3-methoxyaniline features both a methoxy group and a bulky N,N-diisopropylamino group (-N(iPr)₂) positioned meta to each other.
The Anisole Framework: A Classic Activating Group
The methoxy group in anisole exerts two opposing electronic effects on the benzene ring:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.[1][2] This effect, on its own, deactivates the ring.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[1][3] This donation of electron density significantly enriches the ring, particularly at the ortho and para positions.
In the case of the methoxy group, the resonance effect is far more dominant than the inductive effect.[1][4] Consequently, the -OCH₃ group is classified as a strong activating, ortho, para-directing group. Anisole is, therefore, much more reactive towards electrophiles than benzene.[4][5] The Hammett constant for the para-methoxy group is -0.27, quantitatively confirming its electron-donating nature.[4]
N,N-Diisopropyl-3-methoxyaniline: A Super-Activated System
This molecule presents a more complex interplay of effects from two distinct activating groups.
-
N,N-Diisopropylamino Group (-N(iPr)₂): This is one of the most powerful activating groups in electrophilic aromatic substitution.[6]
-
Electronic Effect: Nitrogen is less electronegative than oxygen, and its lone pair is highly available for delocalization into the ring (+M effect). This makes the -NR₂ group a significantly stronger electron-donor than -OR.
-
Steric Effect: The two bulky isopropyl groups create substantial steric hindrance around the nitrogen and at the adjacent ortho positions on the ring.[7] This spatial bulk does not diminish the electronic activation but plays a critical role in directing the regioselectivity of incoming electrophiles.[8][9][10]
-
-
Methoxy Group (-OCH₃): As in anisole, this is an activating, ortho, para-directing group.
Combined Influence: The amino and methoxy groups are meta to each other. Their activating effects are therefore cooperative, reinforcing electron density at shared positions. The N,N-diisopropylamino group is the dominant directing group due to its superior electron-donating ability. Both groups direct to positions 2, 4, and 6, making these sites highly nucleophilic.
| Feature | Anisole | N,N-Diisopropyl-3-methoxyaniline |
| Primary Activating Group | Methoxy (-OCH₃) | N,N-Diisopropylamino (-N(iPr)₂) |
| Secondary Group | None | Methoxy (-OCH₃) |
| Dominant Electronic Effect | +M (Resonance Donation) | +M (Strong Resonance Donation) |
| Steric Hindrance | Low (at ortho positions) | High (at positions 2 & 6) |
| Predicted Reactivity | High (more than benzene) | Very High (significantly more than anisole) |
Head-to-Head: Reactivity and Regioselectivity
Overall Reactivity
N,N-Diisopropyl-3-methoxyaniline is substantially more reactive towards electrophiles than anisole.
The rationale is straightforward: the N,N-diisopropylamino group is a far more potent activator than the methoxy group. The cumulative effect of two strong, cooperating activating groups makes the aromatic ring of N,N-Diisopropyl-3-methoxyaniline exceptionally electron-rich and thus highly susceptible to attack by even weak electrophiles. Reactions with this substrate often proceed under much milder conditions than those required for anisole.[6]
Regioselectivity: Where the Electrophile Attacks
-
Anisole: Electrophilic substitution occurs almost exclusively at the ortho and para positions. Due to the minor steric hindrance from the methoxy group, the para product is often the major isomer formed.[11][12][13] For example, the bromination of anisole yields primarily the para-bromo isomer with a smaller amount of the ortho isomer.[12]
-
N,N-Diisopropyl-3-methoxyaniline: The regioselectivity is governed by a consensus of electronic activation and steric hindrance.
-
Electronic Direction: The dominant -N(iPr)₂ group strongly directs incoming electrophiles to its ortho (positions 2, 6) and para (position 4) sites. The -OCH₃ group at position 3 also directs to its ortho (2, 4) and para (6) sites. Thus, positions 2, 4, and 6 are all electronically activated.
-
Steric Control: The large isopropyl groups create a "steric shield" around positions 2 and 6.[7]
The confluence of these factors leads to a strong preference for substitution at position 4 , which is electronically activated by both groups (para to the stronger amino group, ortho to the methoxy group) and is the most sterically accessible site.
-
Experimental Validation: The Vilsmeier-Haack Reaction
To illustrate the profound difference in reactivity, we can consider the Vilsmeier-Haack reaction, a formylation method that utilizes a mild electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺) and is typically reserved for highly activated aromatic rings.[14][15][16]
| Substrate | Reactivity in Vilsmeier-Haack | Expected Major Product |
| Anisole | Sluggish to moderate. Requires forcing conditions. | 4-Methoxybenzaldehyde |
| N,N-Diisopropyl-3-methoxyaniline | High. Reacts readily under standard conditions. | 4-(Diisopropylamino)-2-methoxybenzaldehyde |
The ease with which N,N-Diisopropyl-3-methoxyaniline undergoes this reaction underscores its superior nucleophilicity compared to anisole.[17][18]
Protocol: Vilsmeier-Haack Formylation of N,N-Diisopropyl-3-methoxyaniline
This protocol is a self-validating system demonstrating the high reactivity of the substrate. The reaction's success under these mild conditions is direct evidence of the powerful activation conferred by the diisopropylamino group.
Materials:
-
N,N-Diisopropyl-3-methoxyaniline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Sodium acetate solution (saturated, aqueous)
-
Ethyl acetate
-
Brine
Procedure:
-
Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate volume of DMF to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF over 15 minutes. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow addition at 0 °C is crucial to control the reaction temperature and prevent reagent decomposition.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Electrophilic Attack: Dissolve N,N-Diisopropyl-3-methoxyaniline (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. Trustworthiness Check: The reaction progress can be reliably tracked, confirming the conversion to a more polar product (the intermediate iminium salt).
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Causality Note: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes excess acid.
-
Stir vigorously for 30 minutes at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-(Diisopropylamino)-2-methoxybenzaldehyde.
Conclusion and Practical Implications
The comparison between anisole and N,N-Diisopropyl-3-methoxyaniline provides a clear and compelling illustration of the principles of substituent effects in electrophilic aromatic substitution.
-
Reactivity: N,N-Diisopropyl-3-methoxyaniline is unequivocally the more reactive substrate due to the potent, resonance-donating N,N-diisopropylamino group, which powerfully activates the aromatic ring.
-
Regioselectivity: While both are activating, the interplay of electronics and sterics in N,N-Diisopropyl-3-methoxyaniline offers a higher degree of predictable regiocontrol, strongly favoring substitution at the sterically unhindered position 4 (para to the dominant amino group).
For the practicing chemist, this means that N,N-Diisopropyl-3-methoxyaniline is an ideal substrate for introducing electrophiles under mild conditions with high regioselectivity. Conversely, while anisole is also an activated ring, it requires more forceful conditions, and achieving high selectivity between the ortho and para positions can sometimes be challenging. This understanding is critical for selecting appropriate starting materials and reaction conditions to maximize yield and purity in complex syntheses.
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New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
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A Researcher's Guide to Ortho-Directing Groups in Aniline Derivatives: A Comparative Analysis
The selective functionalization of the ortho-C–H bond in aniline derivatives is a foundational strategy in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The amino group, while a powerful ortho-, para-director in electrophilic aromatic substitution, often requires the assistance of a directing group (DG) on the nitrogen atom to achieve exclusive and high-yielding ortho-functionalization. This guide provides an in-depth comparative study of commonly employed ortho-directing groups, focusing on their mechanistic underpinnings, practical applications, and the rationale behind their selection in complex synthetic routes.
The Strategic Imperative for Ortho-Direction
Directing groups serve as a temporary tether, guiding reactive intermediates to the desired ortho-position of the aniline ring. This is primarily achieved through two powerful and distinct mechanistic paradigms:
-
Directed ortho-Metalation (DoM): This classic and widely utilized strategy involves the use of a strong organolithium base. The directing group, containing a Lewis basic heteroatom, chelates the lithium cation, positioning the base in close proximity to the ortho-proton. This intramolecularly-assisted deprotonation generates a stabilized ortho-lithiated species, which can then be trapped by a variety of electrophiles.[1][2]
-
Transition Metal-Catalyzed C-H Activation: A more contemporary approach involves the use of transition metal catalysts, most notably palladium, rhodium, and ruthenium.[3] The directing group forms a chelating complex with the metal center, leading to the formation of a metallacyclic intermediate. This brings the metal into the vicinity of the ortho-C–H bond, facilitating its cleavage and subsequent functionalization through processes like reductive elimination or oxidative addition.
The judicious choice of a directing group is paramount and hinges on a careful consideration of its directing ability, ease of installation and removal, and its compatibility with the desired reaction conditions and other functional groups present in the molecule.
A Comparative Examination of Prominent Ortho-Directing Groups
This section provides a detailed analysis of four widely used ortho-directing groups, with a focus on their performance in Directed ortho-Metalation (DoM) and, where applicable, in transition metal-catalyzed C-H activation.
The Pivaloyl Group (-COtBu)
The sterically demanding pivaloyl group is a robust and highly effective directing group, particularly for DoM. Its bulk often favors mono-ortho-functionalization.
-
Directing Ability: The carbonyl oxygen of the pivaloyl amide is an excellent Lewis base for coordinating organolithium reagents, making it a powerful directing group for ortho-lithiation.[4] It is considered a stronger directing group than the Boc group.
-
Installation: The pivaloyl group is readily installed by treating the aniline with pivaloyl chloride in the presence of a suitable base.
-
Removal: A significant drawback of the pivaloyl group is the often harsh conditions required for its removal, typically involving strong acid or base hydrolysis at elevated temperatures, which can be detrimental to sensitive substrates. Reductive cleavage using lithium and a catalytic amount of naphthalene has also been reported.[5]
-
Compatibility: The pivaloyl group is stable to a wide range of reagents, making it suitable for multi-step syntheses where robust protection is required.
The tert-Butoxycarbonyl (Boc) Group (-COOBut)
The Boc group, a ubiquitous protecting group in organic synthesis, also serves as a versatile ortho-directing group.
-
Directing Ability: The carbonyl oxygen of the carbamate effectively directs ortho-lithiation. However, it is generally considered a weaker directing group than the pivaloyl group and may require more reactive organolithium reagents (e.g., sec-BuLi or t-BuLi) for efficient deprotonation.[6]
-
Installation: The Boc group is easily introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[7][8][9]
-
Removal: The key advantage of the Boc group lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which is compatible with a wide range of sensitive functional groups.[8][10][11]
-
Compatibility: The acid lability of the Boc group must be taken into account when planning synthetic sequences. It is, however, compatible with a broad spectrum of non-acidic reagents and reaction conditions.
The Urea Moiety (-CONR₂)
Urea derivatives of anilines have emerged as effective directing groups, particularly in the realm of transition metal-catalyzed C-H functionalization.
-
Directing Ability: The urea carbonyl oxygen can act as a directing group in both DoM and transition metal-catalyzed reactions. In the latter, it can effectively chelate to metals like palladium and rhodium, directing ortho-olefination and other C-C bond-forming reactions.
-
Installation: Substituted ureas can be prepared by reacting the aniline with an appropriate isocyanate or carbamoyl chloride.
-
Removal: The removal of urea-based directing groups can be challenging and often requires harsh conditions, limiting their broader applicability.
-
Compatibility: Urea directing groups have shown good compatibility with various palladium- and rhodium-catalyzed C-H activation conditions.
The Pyridinyl Group
A pyridinyl group attached to the aniline nitrogen serves as a powerful directing group for transition metal-catalyzed C-H activation.
-
Directing Ability: The nitrogen atom of the pyridine ring is an excellent ligand for transition metals, effectively directing ortho-C-H activation through the formation of a stable five-membered metallacycle. This has been extensively used in palladium- and rhodium-catalyzed arylations, alkylations, and other functionalizations.
-
Installation: The pyridinyl group can be installed via nucleophilic aromatic substitution or cross-coupling reactions.
-
Removal: The cleavage of the N-pyridinyl bond can be difficult, often necessitating strong reducing agents or multi-step sequences.
-
Compatibility: The pyridinyl group is particularly advantageous in reactions where a Lewis basic directing group is required to facilitate the catalytic cycle.
Quantitative Performance Comparison
The following table provides a comparative overview of the typical yields for a model ortho-functionalization reaction using different directing groups. It is important to note that direct comparisons are challenging due to variations in substrates, reagents, and reaction conditions reported in the literature.
| Directing Group | Reaction Type | Electrophile/Coupling Partner | Typical Yield (%) | Reference(s) |
| Pivaloyl | DoM (ortho-lithiation) | Various electrophiles | 80-95% | [4] |
| Boc | DoM (ortho-lithiation) | Various electrophiles | 70-90% | [7][12] |
| Pivaloyl | Pd-catalyzed ortho-arylation | Aryl halides | 70-92% | [3] |
| Urea | Pd-catalyzed ortho-olefination | Alkenes | 60-85% | |
| Pyridinyl | Rh-catalyzed ortho-arylation | Aryl iodides | 80-95% | [13] |
Experimental Protocols
Protocol 1: Installation of the Pivaloyl Group
Step-by-Step Methodology:
-
To a stirred solution of aniline (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-pivaloylaniline, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Ortho-Lithiation and Functionalization of N-Pivaloylaniline
Step-by-Step Methodology:
-
To a solution of N-pivaloylaniline (1.0 eq) in dry THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add n-butyllithium (2.2 eq) dropwise.[14]
-
Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the di-lithiated species (lithiated on both the nitrogen and the ortho-position).
-
Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C) and add the electrophile (1.1-1.5 eq) dropwise.
-
Stir the reaction for the appropriate time at the chosen temperature, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Removal of the Pivaloyl Group (Acidic Hydrolysis)
Step-by-Step Methodology:
-
Dissolve the N-pivaloylaniline derivative in a suitable solvent (e.g., ethanol or methanol).
-
Add a concentrated acid, such as hydrochloric acid or sulfuric acid.
-
Heat the reaction mixture at reflux for several hours to overnight, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected aniline.
Protocol 4: Installation of the Boc Group
Step-by-Step Methodology:
-
To a stirred solution of aniline (1.0 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) in a solvent mixture like THF/water, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).[7][8]
-
Stir the reaction at room temperature for 4-24 hours until the starting aniline is consumed (monitored by TLC).
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the N-Boc-aniline, which is often pure enough for the next step.
Protocol 5: Removal of the Boc Group (Acidic Conditions)
Step-by-Step Methodology:
-
Dissolve the N-Boc-aniline derivative in an organic solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).[8][9][10]
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding ammonium salt, which can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free aniline.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the fundamental steps involved in the two major strategies for ortho-functionalization of aniline derivatives.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Caption: Palladium-Catalyzed Ortho-Arylation via C-H Activation.
Concluding Remarks for the Practicing Scientist
The selection of an ortho-directing group for aniline derivatives is a nuanced decision that significantly impacts the efficiency and feasibility of a synthetic route. The pivaloyl group offers robust and high-yielding ortho-lithiation but at the cost of harsh removal conditions. The Boc group, while a weaker directing group, provides the significant advantage of mild deprotection, making it ideal for the synthesis of complex and sensitive molecules. Urea and pyridinyl directing groups have carved a niche in transition metal-catalyzed C-H activation, enabling a range of transformations not readily accessible through DoM. As the field of C-H functionalization continues to evolve, the development of novel, more efficient, and easily removable or even traceless directing groups will undoubtedly further empower chemists to construct complex molecular architectures with ever-increasing precision and elegance.
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Daugulis, O.; Zaitsev, V. G. Anilide ortho-arylation by using C-H activation methodology. Angew. Chem. Int. Ed.2005 , 44 (26), 4046-4048. [Link]
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Snieckus, V. Directed ortho metalation. TDA and MOM protection of phenols. Chem. Rev.1990 , 90 (6), 879–933. [Link]
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Veiga, N.; et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 26865-26870. [Link]
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Jia, Y.-X.; et al. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Int. J. Chem.2012 , 4 (3). [Link]
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Stanetty, P.; Koller, H.; Mihovilovic, M. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. J. Org. Chem.1992 , 57 (25), 6833–6837. [Link]
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Cushman, M.; Golebiewski, W. M. Investigation of Directed ortho-Metalation Strategies in the Synthesis of Fusarochromanone, an Anti-Cancer Mycotoxin. UVM ScholarWorks. 1993 . [Link]
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Gawai, V. B.; et al. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biol. Pharm. Sci.2024 , 28 (03), 046–052. [Link]
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Defrance, T.; et al. Rhodium-Catalyzed Direct ortho-Arylation of Anilines. Angew. Chem. Int. Ed.2024 , 63 (30), e202403553. [Link]
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Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]
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Baran, P. S. Lab. Directed Metalation: A Survival Guide. [Link]
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A Researcher's Guide to Strategic Synthesis: A Cost-Benefit Analysis of N,N-Diisopropyl-3-methoxyaniline
For researchers, scientists, and drug development professionals, the selection of synthetic routes is a critical decision point, balancing efficiency, cost, and novelty. This guide provides an in-depth analysis of N,N-Diisopropyl-3-methoxyaniline, a versatile substituted aniline, focusing on its application in directed ortho-metalation (DoM). We will objectively compare its performance with key alternatives, supported by experimental data and a comprehensive cost analysis to inform your synthetic strategy.
The Strategic Advantage of Steric Hindrance: Introduction to N,N-Diisopropyl-3-methoxyaniline
N,N-Diisopropyl-3-methoxyaniline is a tertiary aniline characterized by the presence of two bulky isopropyl groups on the nitrogen atom and a methoxy group at the meta-position of the benzene ring. While its applications are specialized, its true value emerges in the context of regioselective synthesis, particularly in directed ortho-metalation (DoM) reactions. The diisopropylamino group is a potent directing group, capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho-position with high selectivity. This steric hindrance, often perceived as a challenge, becomes a strategic tool for precise molecular construction.
Core Application: Directed ortho-Metalation
Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings in a regioselective manner.[1][2][3] The choice of the directing metalation group (DMG) is paramount to the success of this reaction. The N,N-diisopropylamino group in N,N-Diisopropyl-3-methoxyaniline serves as a highly effective DMG.
The general mechanism involves the coordination of an organolithium reagent, typically n-butyllithium or sec-butyllithium, to the Lewis basic nitrogen atom of the diisopropylamino group. This brings the organolithium into close proximity to the ortho-protons, facilitating their abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 position.
Figure 1: General workflow for the synthesis and application of N,N-Diisopropyl-3-methoxyaniline in Directed ortho-Metalation.
Comparative Analysis: N,N-Diisopropyl-3-methoxyaniline vs. Alternatives
The utility of N,N-Diisopropyl-3-methoxyaniline is best understood through comparison with other strategies for achieving regioselective ortho-functionalization. We will consider two primary alternatives: the use of an O-carbamate directing group and the use of a substrate with an inherent directing group, such as N,N-diethylsalicylamide.
Alternative 1: O-Aryl Carbamate Directing Group
A widely used and powerful directing group for DoM is the O-carbamate group (-OCONR₂).[4][5] To achieve a similar substitution pattern as with N,N-diisopropyl-3-methoxyaniline, one would start with 3-methoxyphenol, convert it to the corresponding O-aryl carbamate, and then perform the ortho-lithiation.
Alternative 2: Substrate with Inherent Directing Group (N,N-Diethylsalicylamide)
Another approach is to utilize a substrate that already contains a strong directing group positioned to functionalize a specific site. N,N-diethylsalicylamide is an excellent example, where the amide group directs lithiation to the position ortho to the hydroxyl group. While not a direct analogue to the 3-methoxy substitution pattern, it represents a common strategy for introducing functionality adjacent to a hydroxyl group.
Performance and Experimental Data
| Parameter | N,N-Diisopropyl-3-methoxyaniline | O-(3-Methoxyphenyl) N,N-diethylcarbamate | N,N-Diethylsalicylamide |
| Directing Group | -N(iPr)₂ | -OCONEt₂ | -CONEt₂ |
| Relative Directing Ability | Strong | Very Strong[4] | Strong |
| Synthesis Steps | 1 (from 3-methoxyaniline) | 1 (from 3-methoxyphenol) | 1 (from salicylic acid) |
| Typical Base | n-BuLi or sec-BuLi | sec-BuLi/TMEDA[6] | sec-BuLi/TMEDA |
| Typical Yield (DoM) | Good to Excellent (substrate dependent) | High (often >80%)[6] | High (often >80%) |
| Key Advantage | Robustness of the directing group | High directing ability, well-documented | Commercially available, directs ortho to -OH |
| Key Disadvantage | Potential for steric hindrance with bulky electrophiles | Carbamate can undergo anionic Fries rearrangement[7] | Fixed substitution pattern |
Cost-Benefit Analysis
A thorough cost-benefit analysis must consider not only the price of the starting materials but also the cost of reagents, the number of synthetic steps, and the overall efficiency.
| Reagent/Starting Material | Supplier Example | Price (USD) | Quantity | Cost per gram/mol (approx.) |
| 3-Methoxyaniline | Sigma-Aldrich | €82.10 | 100 g | ~$0.90/g |
| Acetone | - | Negligible | - | - |
| Sodium triacetoxyborohydride | - | ~$2-5/g | - | - |
| 3-Methoxyphenol | - | ~$3-6/g | - | - |
| Diethylcarbamoyl chloride | - | ~$5-10/g | - | - |
| N,N-Diethylsalicylamide | Sigma-Aldrich | $115.60 | 5 g | $23.12/g[2] |
| n-Butyllithium (1.6M in hexanes) | Fisher Scientific | $169.65 | 800 mL | ~$0.13/mmol[8] |
| sec-Butyllithium (1.4M in cyclohexane) | Sigma-Aldrich | £236.00 | 800 mL | ~$0.26/mmol[9] |
| TMEDA | Sigma-Aldrich | £80.80 | 500 mL | ~$0.20/mL[10] |
Analysis:
-
N,N-Diisopropyl-3-methoxyaniline Route: The synthesis of the directing group substrate is straightforward and utilizes inexpensive starting materials (3-methoxyaniline and acetone). The primary cost is associated with the organolithium reagent. This route offers flexibility in the choice of electrophile.
-
O-Carbamate Route: While the directing group is very effective, the starting material (3-methoxyphenol) and the reagent for carbamate formation (diethylcarbamoyl chloride) are more expensive than those for the diisopropylaniline route. The potential for the anionic Fries rearrangement can be a drawback, leading to undesired byproducts.[7]
-
N,N-Diethylsalicylamide Route: This substrate is commercially available but at a significantly higher cost per gram.[2] It is a good option when the desired target has the specific substitution pattern of this molecule, but it lacks the synthetic flexibility of the other two approaches.
Figure 2: A summary of the cost-benefit analysis for the different ortho-functionalization strategies.
Experimental Protocols
Protocol 1: Synthesis of N,N-Diisopropyl-3-methoxyaniline
This procedure is based on the general principles of reductive amination.
-
To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetone (2.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation of N,N-Diisopropyl-3-methoxyaniline
This is a general procedure and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
To a solution of N,N-diisopropyl-3-methoxyaniline (1.0 eq) in anhydrous THF at -78 °C is added sec-butyllithium (1.1 eq) dropwise.
-
The solution is stirred at -78 °C for 1 hour.
-
The desired electrophile (1.2 eq) is added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization.
Conclusion and Recommendations
N,N-Diisopropyl-3-methoxyaniline is a valuable reagent for the regioselective synthesis of ortho-functionalized 3-methoxyaniline derivatives via directed ortho-metalation.
-
For Novelty and Flexibility: The N,N-diisopropyl-3-methoxyaniline route is highly recommended. It provides a cost-effective and flexible platform for introducing a wide array of functional groups, which is particularly advantageous in early-stage drug discovery and exploratory synthesis. The robust nature of the diisopropylamino group under the reaction conditions is a significant benefit.
-
For Well-Established, High-Yielding Reactions: The O-carbamate strategy remains a powerful and reliable method, especially when high yields are critical and the potential for the anionic Fries rearrangement can be mitigated or is not a concern for the desired product.
-
For Specific, Pre-defined Targets: If the synthetic target perfectly aligns with the structure of a commercially available substrate like N,N-diethylsalicylamide, this direct approach can save time and resources, despite the higher initial cost of the material.
Ultimately, the choice of synthetic strategy will depend on the specific goals of the research program, including the desired level of molecular diversity, cost constraints, and the timeline for the project. This guide provides the necessary data and analysis to make an informed and strategic decision.
References
-
n-Butyllithium, 1.6M solution in hexanes, AcroSeal™. Fisher Scientific.
-
n-Butyllithium, 2.5M solution in hexanes, AcroSeal™. Fisher Scientific.
-
n,n-diethylsalicylamide, 97%. Cenmed Enterprises.
-
sec-Butyllithium solution, 1.4 M in cyclohexane. Sigma-Aldrich.
-
N,N,N′,N′-Tetramethylethylenediamine, ≥99.5%, purified by redistillation. Sigma-Aldrich.
-
n-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. IndiaMART.
-
Directed ortho metalation. Wikipedia.
-
N,N-Diethylsalicylamide, 97%. Fisher Scientific.
-
N,N-Diethylsalicylamide 97%. Sigma-Aldrich.
-
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-
n-Butyllithium price,buy n-Butyllithium. ChemicalBook.
-
TMEDA, =>99%, for synthesis, Organic®. GTI Laboratory Supplies.
-
N,N-Diethylsalicylamide 97%. Sigma-Aldrich.
-
N,N,N',N'-Tetramethylethylenediamine. TCI Chemicals.
-
sec-Butyllithium solution. Krackeler Scientific, Inc.
-
s-Butyllithium, 12% in cyclohexane (1.4M). Strem.
-
Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. ResearchGate.
-
sec-Butyllithium, 1.3M sol. in cyclohexane/hexane (92/8), AcroSeal™, Thermo Scientific Chemicals. Fisher Scientific.
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry.
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SEC-BUTYLLITHIUM price,buy SEC-BUTYLLITHIUM. ChemicalBook.
-
Ortho-metalated aryl tert-butyl sulfones. Comparison with other directing groups and new methodology for polysubstituted aromatics. ACS Publications.
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Directed (ortho) Metallation. University of Michigan.
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Directed Ortho Metalation. Harvard University.
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Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research.
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications.
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Tmeda. Made-in-China.com.
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central.
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Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. ResearchGate.
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Directed ortho Metalation (DOM). Organic Chemistry Portal.
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Directed ortho metalation. Wikipedia.
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N,N-Diethylsalicylamide. Sigma-Aldrich.
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Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate.
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
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Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed.
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16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
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Ortho-lithiation with n-BuLi. Reddit.
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Safety Operating Guide
Navigating the Disposal of N,N-Diisopropyl-3-methoxyaniline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N,N-Diisopropyl-3-methoxyaniline, a substituted aniline derivative. By understanding the inherent hazards and adhering to these procedures, you can ensure a safe laboratory environment and maintain regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Aniline and its derivatives are generally classified as harmful if swallowed and toxic upon skin contact or inhalation[1]. Furthermore, many substituted anilines are suspected carcinogens[1]. Therefore, it is imperative to treat N,N-Diisopropyl-3-methoxyaniline with a high degree of caution.
Table 1: Hazard Profile of Structurally Similar Anilines
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [1] |
| Carcinogenicity | Suspected of causing cancer. | [1] |
The primary principle guiding the disposal of this compound is the precautionary principle . In the absence of specific data, we must assume a hazard profile consistent with the most conservative data available for structurally similar compounds. This approach ensures the highest level of safety for laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N,N-Diisopropyl-3-methoxyaniline for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure: inhalation, skin contact, and eye contact.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Aniline and its derivatives can be readily absorbed through the skin[1].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A buttoned lab coat provides a crucial barrier to protect your skin and clothing from contamination.
-
Respiratory Protection: When handling larger quantities or if there is a risk of generating aerosols, a respirator with an organic vapor cartridge may be necessary. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
Spill Management: A Calm and Methodical Approach
Accidents happen. A well-defined spill cleanup procedure is essential for a rapid and safe response.
Step 1: Evacuate and Ventilate
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ensure the chemical fume hood is operational to maximize ventilation.
Step 2: Assemble Cleanup Materials
-
Gather an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Have a designated, labeled hazardous waste container ready.
Step 3: Absorb the Spill
-
Carefully cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Allow the material to fully absorb the liquid.
Step 4: Collect and Containerize
-
Using non-sparking tools (such as a plastic scoop), carefully collect the absorbed material.
-
Place the material into the designated hazardous waste container.
Step 5: Decontaminate the Area
-
Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for decontamination (e.g., paper towels, wipes) must also be disposed of as hazardous waste.
Step 6: Personal Decontamination
-
Carefully remove and dispose of contaminated PPE in the hazardous waste container.
-
Thoroughly wash your hands and any other potentially exposed skin with soap and water.
Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of N,N-Diisopropyl-3-methoxyaniline is: DO NOT dispose of it down the drain. This compound and its derivatives can be harmful to aquatic life and may interfere with wastewater treatment processes.
Step 1: Waste Segregation and Collection
-
All waste containing N,N-Diisopropyl-3-methoxyaniline, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent), must be collected in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must be kept closed when not in use.
Step 2: Labeling the Hazardous Waste Container
-
Proper labeling is a critical component of regulatory compliance and ensures safe handling by waste management personnel. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N,N-Diisopropyl-3-methoxyaniline"
-
The associated hazards (e.g., "Toxic," "Harmful")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Determining the EPA Hazardous Waste Code
-
While a specific waste code for N,N-Diisopropyl-3-methoxyaniline is not explicitly listed, wastes generated from the production and processing of aniline and its derivatives are regulated by the Environmental Protection Agency (EPA).
-
Based on the processes from which this waste might be generated, it could fall under the following EPA hazardous waste codes for aniline-related wastes:
-
It is the responsibility of the waste generator to make a hazardous waste determination. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on the appropriate waste code.
Step 4: Arranging for Professional Disposal
-
The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and reputable professional waste disposal service.
-
Your institution's EHS department will have established procedures and contracts with such services. Follow your institution's specific protocols for waste pickup and disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of N,N-Diisopropyl-3-methoxyaniline.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of N,N-Diisopropyl-3-methoxyaniline.
By adhering to these comprehensive procedures, you contribute to a culture of safety within your laboratory and ensure that your research advancements do not come at the cost of environmental integrity.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic. NYU.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- Thermo Fisher Scientific. (2025, October 24).
- Fisher Scientific. (2021, December 24).
- CDN Isotopes. (n.d.).
- Sigma-Aldrich. (2025, June 11).
- U.S. Environmental Protection Agency. (n.d.).
- Ohio Environmental Protection Agency. (n.d.). WASTE CODES.
- Santa Cruz Biotechnology, Inc. (n.d.). N,N-Diisopropyl-3-methoxyaniline.
- Central Drug House (P) Ltd. (n.d.).
- TCI AMERICA. (2021, October 7). Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline.
- ACTenviro. (2025, March 20).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- BLD Pharm. (n.d.). 7000-87-5|N,N-Diisopropyl-3-methoxyaniline.
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Personal protective equipment for handling N,N-Diisopropyl-3-methoxyaniline
Mastering Safety: A Guide to Handling N,N-Diisopropyl-3-methoxyaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling N,N-Diisopropyl-3-methoxyaniline (CAS 7000-87-5). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as an aniline derivative necessitates treating it with significant caution, adopting protocols for analogous and potentially hazardous compounds like 3-Methoxyaniline (m-Anisidine). This guide is built on the principle of managing risk by understanding the chemical's family and potential hazards.
Immediate Hazard Assessment: Aniline Derivatives
Aniline and its derivatives are a class of compounds that demand respect. Based on data from related molecules, N,N-Diisopropyl-3-methoxyaniline should be presumed to be:
-
Toxic: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1] Aniline compounds can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like blue lips and skin, headache, dizziness, and confusion.[2][3]
-
Irritating: May cause irritation to the skin, eyes, and respiratory tract.[1][4]
-
Potentially Carcinogenic: Some related aniline compounds are considered possible human carcinogens.[1]
-
Environmentally Hazardous: Many aniline derivatives are toxic to aquatic life.
Given these potential risks, a stringent adherence to the hierarchy of controls—engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—is not just recommended; it is imperative.
Engineering Controls: Your Primary Defense
Before any personal protective equipment is worn, engineering controls must be in place. These are designed to isolate you from the chemical hazard.
-
Fume Hood: All work involving N,N-Diisopropyl-3-methoxyaniline, including weighing, transferring, and running reactions, must be conducted inside a certified chemical fume hood.[1] This is the most critical engineering control to prevent inhalation of vapors or mists.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is your last line of defense. It must be selected carefully, worn correctly, and maintained properly. Do not let PPE provide a false sense of security; it is a supplement to, not a replacement for, good engineering controls and safe work practices.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash risk.[2][5] | Protects against splashes and vapors that can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Always check manufacturer's compatibility data. Dispose of contaminated gloves properly.[5] | Prevents skin contact, a primary route of exposure for toxic aniline compounds.[1] Contaminated gloves must be removed and disposed of immediately to avoid cross-contamination.[4] |
| Body Protection | A flame-retardant, buttoned lab coat. Consider a chemically resistant apron for larger quantities or splash-prone procedures. Do not wear shorts or open-toed shoes.[2][5] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Typically not required when working in a certified fume hood. For spills or ventilation failure, a full-face respirator with appropriate cartridges (e.g., organic vapor) is necessary.[1][5] | Provides protection from inhaling toxic vapors in non-routine situations or emergencies.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure and accidents.
-
Preparation is Paramount:
-
Obtain the SDS: Before starting any work, obtain the specific Safety Data Sheet for N,N-Diisopropyl-3-methoxyaniline from your chemical supplier.
-
Designate an Area: Clearly designate the area within the fume hood where the work will occur.
-
Assemble Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood before introducing the chemical.
-
Review Emergency Procedures: Know the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.
-
-
Execution with Caution:
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Transfer and Weigh: Conduct all transfers and weighing operations within the fume hood to contain any dust or vapors.
-
Maintain Control: Keep containers tightly closed when not in use.[5]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly after handling, even if gloves were worn.[4]
-
-
Post-Procedure and Disposal:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Waste Segregation: Dispose of all waste, including contaminated gloves, pipette tips, and empty containers, in a dedicated, clearly labeled hazardous waste container.[6]
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.
-
Final Hand Wash: Wash hands thoroughly with soap and water.
-
Workflow for Handling N,N-Diisopropyl-3-methoxyaniline
A step-by-step workflow for safe handling.
Emergency and Disposal Plans
In Case of Exposure:
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
All waste generated from handling N,N-Diisopropyl-3-methoxyaniline is considered hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[6] Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and your groundbreaking research.
References
-
Pilot Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0375 - m-ANISIDINE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
